Methyl 5-bromo-2,4-dihydroxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromo-2,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVFWDFRPKIOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661005 | |
| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98437-43-5 | |
| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 5-bromo-2,4-dihydroxybenzoate. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound, with the CAS number 98437-43-5, is a halogenated derivative of β-resorcylic acid methyl ester.[1][2] Its structure, featuring a bromine atom and two hydroxyl groups on the benzene ring, alongside a methyl ester moiety, makes it an intriguing candidate for further investigation and a versatile intermediate in organic synthesis. The interplay of these functional groups governs its reactivity and potential biological activity. This guide will delve into the known characteristics of this compound and explore its potential based on the properties of related molecules.
Physicochemical Properties
This compound is a solid at room temperature.[2] While extensive experimental data is not widely published, its fundamental properties have been reported.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₄ | [1][2] |
| Molecular Weight | 247.04 g/mol | [1][2] |
| CAS Number | 98437-43-5 | [1][2] |
| Boiling Point | 384.15 °C at 760 mmHg | [2] |
| Density | 1.76 g/cm³ | [2] |
| Physical State | Solid | [2] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl ester protons. The two aromatic protons will likely appear as singlets due to their para relationship. The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration. The methyl ester protons will present as a sharp singlet, typically around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum of the parent acid, 5-bromo-2,4-dihydroxybenzoic acid, is available and can be used as a reference.[4] For the methyl ester, one would expect to see signals for the eight distinct carbon atoms, including the carbonyl carbon of the ester, the methoxy carbon, and the six carbons of the aromatic ring. The carbons attached to the electronegative oxygen and bromine atoms will be shifted downfield.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the ester.
-
C-O Stretching: Bands in the 1200-1300 cm⁻¹ region for the ester C-O bond.
-
C-Br Stretching: A weaker absorption in the lower frequency region, typically around 500-600 cm⁻¹.
The IR spectrum for the precursor, 5-bromo-2,4-dihydroxybenzoic acid, is available for comparison.[4]
2.3. Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.
Synthesis
A practical and efficient synthesis of this compound can be envisioned in a two-step process starting from 2,4-dihydroxybenzoic acid.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid
This procedure is adapted from a well-established method for the bromination of 2,4-dihydroxybenzoic acid.[5]
Protocol:
-
Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid in a flask equipped with a mechanical stirrer and a dropping funnel.
-
Warm the mixture gently to facilitate dissolution, then cool to approximately 35°C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring over about one hour, maintaining the temperature between 30-35°C.
-
After the addition is complete, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the white crystals of 2,4-dihydroxy-5-bromobenzoic acid by filtration, wash with cold water, and air dry.
-
The crude product can be purified by recrystallization from boiling water.
Step 2: Fischer Esterification to Yield this compound
This is a standard procedure for the esterification of a carboxylic acid.[6][7]
Protocol:
-
Suspend the synthesized 5-bromo-2,4-dihydroxybenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Reactivity and Potential Applications in Synthesis
The chemical reactivity of this compound is dictated by its three functional groups: the hydroxyl groups, the bromine atom, and the methyl ester.
Caption: Potential reaction pathways for this compound.
-
Reactions of the Hydroxyl Groups: The two hydroxyl groups are nucleophilic and can undergo O-alkylation to form ethers and O-acylation to form esters. These reactions can be used to protect the hydroxyl groups or to introduce new functionalities.
-
Reactions of the Bromine Atom: The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. It can also undergo nucleophilic aromatic substitution under certain conditions.
-
Reactions of the Methyl Ester: The methyl ester group can be hydrolyzed back to the carboxylic acid (saponification), which can then be converted to other derivatives like amides or acid chlorides. The ester can also be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
These reactive sites make this compound a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.
Potential Biological Activity
While no specific biological activity has been reported for this compound, the structural motifs present in the molecule are found in numerous biologically active compounds.
-
Antimicrobial Activity: Many brominated phenols and resorcinol derivatives isolated from marine organisms have demonstrated significant antimicrobial properties.[8] The presence of the bromine atom and the dihydroxybenzene core in the target molecule suggests that it may also exhibit antibacterial or antifungal activity. For instance, derivatives of 2,4-dihydroxybenzoic acid have been explored for their antimicrobial potential.[9]
-
Cytotoxic and Anticancer Activity: Certain brominated aromatic compounds have been investigated for their cytotoxic effects against various cancer cell lines.[10] The cytotoxic activity of related dihydroxybenzoic acid derivatives has also been reported. For example, methyl-3,4,5-trihydroxybenzoate has shown selective cytotoxic activity against certain cancer cell lines. This suggests that this compound could be a candidate for anticancer screening programs.
-
Enzyme Inhibition: The dihydroxybenzene (resorcinol) moiety is a known structural feature in some enzyme inhibitors. The overall structure of this compound makes it a candidate for screening against various enzymes, particularly those involved in metabolic or signaling pathways.
It is important to emphasize that these are potential areas of biological activity based on structural analogy, and experimental validation is required to ascertain any therapeutic potential of this compound.
Safety and Handling
According to available safety data sheets, this compound is intended for research and development use only.[1][2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[2]
Conclusion
This compound is a polyfunctionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its synthesis from readily available starting materials is straightforward. The presence of hydroxyl, bromo, and methyl ester functional groups offers multiple avenues for chemical modification, paving the way for the creation of a diverse library of derivatives. While its biological properties have not been extensively studied, the structural similarities to known bioactive compounds suggest that it may possess interesting antimicrobial or cytotoxic activities. This technical guide provides a foundation for researchers to explore the chemistry and potential applications of this intriguing molecule. Further investigation into its spectroscopic characterization, reactivity, and biological evaluation is warranted to fully unlock its potential in drug discovery and materials science.
References
- 1. This compound|CAS 98437-43-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 3. aceschem.com [aceschem.com]
- 4. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR [m.chemicalbook.com]
- 5. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 98437-43-5 | 5-Bromo-2,4-dihydroxybenzoic acid methyl ester | Tetrahedron [thsci.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate
This guide provides a comprehensive technical overview of Methyl 5-bromo-2,4-dihydroxybenzoate (CAS No. 98437-43-5), a halogenated phenolic compound with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, spectral characterization, potential biological activities, and applications.
Core Compound Profile
This compound is a brominated derivative of methyl 2,4-dihydroxybenzoate. The introduction of a bromine atom to the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and reactivity, making it a valuable intermediate for creating more complex molecules.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 98437-43-5 | [1] |
| Molecular Formula | C₈H₇BrO₄ | [1] |
| Molecular Weight | 247.04 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and DMSO. | General chemical knowledge |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [2] |
Synthesis and Mechanism
The synthesis of this compound can be approached through a two-step process: electrophilic bromination of a readily available starting material followed by esterification. The causality behind this synthetic route lies in the directing effects of the substituents on the benzene ring.
Synthetic Workflow
The proposed synthetic pathway is illustrated in the diagram below. This workflow is designed for efficiency and regioselectivity.
References
An In-depth Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate: Structure, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of methyl 5-bromo-2,4-dihydroxybenzoate, a halogenated derivative of β-resorcylic acid methyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the molecule's structural characteristics, synthetic pathways, spectral properties, and its emerging potential as a valuable scaffold in the design of novel therapeutic agents.
Introduction: The Significance of Substituted Benzoates
Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic placement of functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and ability to interact with biological targets. This compound (MBDHB) is a compelling example of such a scaffold, integrating several key functionalities: a bromine atom, two hydroxyl groups, and a methyl ester. This unique combination of features suggests a rich chemical reactivity and a diverse pharmacological potential, making it a molecule of significant interest for further investigation.
Physicochemical and Structural Properties
This compound is a solid organic compound with the chemical formula C₈H₇BrO₄ and a molecular weight of 247.04 g/mol [1][2]. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 98437-43-5 | [1][2] |
| Molecular Formula | C₈H₇BrO₄ | [1][2] |
| Molecular Weight | 247.04 g/mol | [1][2] |
| Boiling Point | 384.15°C at 760 mmHg | [1] |
| Flash Point | 186.128°C | [1] |
| Density | 1.76 g/cm³ | [1] |
Molecular Structure Analysis
The molecular architecture of MBDHB is central to its chemical behavior. The benzene ring is substituted with two electron-donating hydroxyl groups at positions 2 and 4, and an electron-withdrawing bromine atom at position 5. The methyl ester group at position 1 is also electron-withdrawing. This substitution pattern dictates the electron density distribution around the ring, influencing its reactivity in further chemical transformations.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of MBDHB can be approached through a two-step process: the bromination of a resorcylic acid precursor followed by esterification. This synthetic strategy leverages the principles of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
Step 1: Bromination of 2,4-Dihydroxybenzoic Acid
The hydroxyl groups on the 2,4-dihydroxybenzoic acid are strongly activating and ortho-, para-directing. This makes the aromatic ring highly susceptible to electrophilic attack. The bromine atom will preferentially substitute at the position most activated by both hydroxyl groups, which is position 5.
Experimental Protocol:
-
Dissolution: Dissolve 2,4-dihydroxybenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture with vigorous stirring. The reaction is typically carried out at a controlled temperature, for instance, between 30-35°C.
-
Precipitation: After the addition of bromine is complete, pour the reaction mixture into a large volume of cold water to precipitate the product, 5-bromo-2,4-dihydroxybenzoic acid.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from hot water.
Step 2: Esterification of 5-Bromo-2,4-dihydroxybenzoic Acid
The carboxylic acid functional group of 5-bromo-2,4-dihydroxybenzoic acid can be converted to a methyl ester through Fischer esterification.
Experimental Protocol:
-
Reaction Setup: Suspend 5-bromo-2,4-dihydroxybenzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the formation of the ester.
-
Workup: After cooling, neutralize the excess acid with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Spectral Analysis for Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl protons.
-
Aromatic Protons: Two singlets are expected for the two non-equivalent aromatic protons. The proton at C6 will likely appear more downfield due to the deshielding effects of the adjacent ester and bromine atom. The proton at C3 will be shielded by the two hydroxyl groups and appear more upfield.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl ester group will be observed, typically in the range of 3.8-4.0 ppm.
-
Hydroxyl Protons: Two broad singlets for the two hydroxyl groups are expected. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: The carbon of the ester carbonyl group will appear significantly downfield, typically in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to the electronegative oxygen and bromine atoms will be shifted downfield.
-
Methyl Carbon: The carbon of the methyl ester group will appear upfield, typically in the range of 50-55 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200-3600 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (methyl) | 2850-2960 |
| C=O Stretch (ester) | 1700-1730 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch | 1000-1300 |
| C-Br Stretch | 500-600 |
Applications in Drug Development and Research
The structural motifs present in this compound suggest its potential as a versatile building block in drug discovery. Halogenated organic compounds are of particular interest in medicinal chemistry as the inclusion of a halogen atom can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.
Potential as a Synthetic Intermediate
The bromine atom on the aromatic ring serves as a convenient handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents, enabling the generation of libraries of novel compounds for biological screening. The hydroxyl and ester functionalities also offer sites for further derivatization.
Biological Activity of Related Compounds
Numerous studies have highlighted the diverse biological activities of hydroxybenzoic acid derivatives. These compounds have been reported to possess antioxidant, antimicrobial, anti-inflammatory, and anticancer properties[3][4]. For instance, certain dihydroxybenzoic acid derivatives have shown significant radical scavenging activity[5]. The presence of a bromine atom can further modulate these biological activities. Bromophenols, a class of compounds to which MBDHB belongs, have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation[6].
The 2,4-dihydroxybenzoic acid scaffold itself has been shown to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria[7]. This suggests that MBDHB could serve as a lead compound for the development of new antibacterial agents.
Conclusion and Future Perspectives
This compound is a synthetically accessible and structurally rich molecule with considerable potential in the fields of medicinal chemistry and drug discovery. Its multifunctionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex and biologically active compounds. While further experimental studies are needed to fully elucidate its spectral properties and pharmacological profile, the existing knowledge on related compounds provides a strong rationale for its investigation as a novel scaffold for the development of therapeutic agents. As the demand for new and effective drugs continues to grow, the exploration of such versatile building blocks will be crucial in advancing the frontiers of pharmaceutical research.
References
A Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of Methyl 5-bromo-2,4-dihydroxybenzoate, a halogenated aromatic compound of significant interest to the chemical and pharmaceutical industries. Its multifunctional structure, featuring a methyl ester, two hydroxyl groups, and a bromine atom on a benzene core, makes it a versatile synthetic intermediate. This document details the compound's definitive chemical identity, its physicochemical properties, and a robust, two-step synthesis protocol grounded in established chemical principles. Furthermore, it explores the potential applications of this molecule as a key building block in drug discovery and development, supported by parallels with structurally similar compounds used in approved therapeutics. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research and development setting.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research. The formal IUPAC name for the topic compound is This compound .[1][] Its key identifiers and properties are summarized below.
Compound Identifiers
A consolidated list of identifiers is crucial for cross-referencing in chemical databases and procurement systems.
| Identifier | Value | Source |
| CAS Number | 98437-43-5 | [3][4][5] |
| Molecular Formula | C₈H₇BrO₄ | [1][3][4] |
| Molecular Weight | 247.04 g/mol | [3][4] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1O)O)Br | [1] |
| InChI | 1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | [1] |
| Synonyms | 5-Bromo-2,4-dihydroxybenzoic acid methyl ester | [4] |
Physicochemical Data
The physical properties of the compound dictate its handling, reaction conditions, and purification methods. The following data, including several predicted values, provides a baseline for experimental design.
| Property | Value | Source |
| Melting Point | 140 °C | [4] |
| Boiling Point | 384.2 ± 22.0 °C (Predicted) | [4] |
| Density | 1.759 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 6.62 ± 0.23 (Predicted) | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [][4][5] |
Synthesis and Characterization
A reliable and well-understood synthetic route is critical for obtaining high-purity material for research and development. The synthesis of this compound is most logically achieved via a two-step process starting from commercially available 2,4-dihydroxybenzoic acid.
Retrosynthetic Analysis
The logical approach to synthesizing the target molecule is to first introduce the bromine atom onto the aromatic ring of the parent acid, followed by esterification of the carboxylic acid. This strategy is efficient as the directing effects of the hydroxyl groups facilitate regioselective bromination.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol
This protocol is a self-validating system, where the successful synthesis and purification of the intermediate in Step 1 is a prerequisite for proceeding to Step 2.
Step 1: Electrophilic Aromatic Bromination of 2,4-Dihydroxybenzoic Acid
-
Causality: The two hydroxyl groups on 2,4-dihydroxybenzoic acid are powerful activating groups that direct incoming electrophiles to the ortho and para positions. The C5 position is para to the C2-hydroxyl and ortho to the C4-hydroxyl, making it the most electronically enriched and sterically accessible site for bromination. Glacial acetic acid serves as a polar solvent that facilitates the reaction without competing with the highly activated ring. This procedure is adapted from a well-established method for the synthesis of the parent acid.[6]
-
Methodology:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
With vigorous stirring, add the bromine solution dropwise to the benzoic acid solution over approximately one hour, maintaining the temperature between 30-35°C.
-
After the addition is complete, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the white precipitate of 5-bromo-2,4-dihydroxybenzoic acid by vacuum filtration, wash with cold water, and air dry.[6]
-
The crude product can be purified by recrystallization from boiling water to yield the pure acid intermediate.[6]
-
Step 2: Fischer Esterification of 5-bromo-2,4-dihydroxybenzoic acid
-
Causality: Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. Using a large excess of methanol as the solvent and reactant drives the equilibrium towards the formation of the methyl ester product, in accordance with Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Methodology:
-
Suspend the purified 5-bromo-2,4-dihydroxybenzoic acid (1.0 eq) from Step 1 in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and reduce the volume of methanol under reduced pressure.
-
Neutralize the remaining acid catalyst carefully with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purification and Characterization Workflow
Final product purity is essential for any subsequent application. A standard workflow ensures the removal of unreacted starting materials and byproducts.
Caption: Standard workflow from crude product to final validation.
-
Expected Characterization Data:
-
¹H NMR: Expect two singlets in the aromatic region (due to the isolated protons on the ring), two broad singlets for the phenolic -OH groups, and a sharp singlet around 3.9 ppm for the -OCH₃ group.
-
¹³C NMR: The spectrum should show a signal for the ester carbonyl carbon (~170 ppm), signals for the six aromatic carbons (four substituted, two unsubstituted), and a signal for the methyl carbon (~52 ppm). Data for the parent acid can serve as a useful comparison for the aromatic region.[7]
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks corresponding to [M]+ and [M+2]+.
-
Potential Applications in Drug Discovery
This compound is not merely a laboratory chemical but a strategic building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
A Versatile Synthetic Scaffold
The true value of this compound lies in the orthogonal reactivity of its functional groups. Each site can be addressed with specific chemical transformations, allowing for the systematic construction of a diverse chemical library for biological screening. The parent acid, 5-bromo-2,4-dihydroxybenzoic acid, is listed in the NCI Developmental Therapeutics Program database, indicating its relevance in biological research.[8]
Caption: Reactive sites for synthetic diversification.
Precedent in Pharmaceutical Synthesis
While direct applications of this specific molecule are not widely published, the utility of closely related structures provides a strong rationale for its use. For instance, 5-bromo-2-methylbenzoic acid serves as a key starting material in the synthesis of Canagliflozin, an SGLT2 inhibitor used for the treatment of type 2 diabetes.[9] This precedent highlights the value of the brominated benzoic acid motif as a cornerstone for building complex, biologically active molecules. The additional hydroxyl groups on this compound offer even more handles for synthetic manipulation or for direct interaction with biological targets.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent. The following guidelines are based on available Safety Data Sheets (SDS) for this compound and structurally related chemicals.
Hazard Identification
Based on data for similar compounds, this compound should be handled as a hazardous substance.
| Hazard Class | Statement | Source |
| Skin Corrosion/Irritation | Causes skin irritation | [10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [10][11] |
| STOT (Single Exposure) | May cause respiratory irritation | [10] |
Recommended Precautions and Handling
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[10][11] Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Keep container tightly closed and store in a dry, cool, and well-ventilated place.[10][11][13] Recommended storage is at 2-8°C.[][4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
References
- 1. aladdin-e.com [aladdin-e.com]
- 3. aceschem.com [aceschem.com]
- 4. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER | 98437-43-5 [chemicalbook.com]
- 5. 98437-43-5|this compound|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR spectrum [chemicalbook.com]
- 8. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to the Synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate
An In-depth Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis is achieved through the electrophilic aromatic substitution of methyl 2,4-dihydroxybenzoate. This document will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss methods for purification and characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge and techniques to perform this synthesis efficiently and safely.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of bioactive molecules. Its structure, featuring a brominated and dihydroxylated benzene ring, offers multiple sites for further functionalization, making it a versatile precursor for a wide range of derivatives with potential therapeutic applications. The controlled introduction of a bromine atom onto the methyl 2,4-dihydroxybenzoate scaffold is a critical step that dictates the regiochemistry of subsequent reactions. This guide focuses on a reliable and reproducible method for this transformation.
Reaction Mechanism and Regioselectivity
The synthesis of this compound from methyl 2,4-dihydroxybenzoate proceeds via an electrophilic aromatic substitution (SEAr) reaction. The hydroxyl (-OH) and methoxycarbonyl (-COOCH3) groups on the benzene ring play crucial roles in directing the regioselectivity of the bromination.
The two hydroxyl groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. The methoxycarbonyl group, on the other hand, is a deactivating group and a meta-director. In methyl 2,4-dihydroxybenzoate, the directing effects of the two hydroxyl groups are paramount. The position para to the hydroxyl group at C2 and ortho to the hydroxyl group at C4 (the C5 position) is the most electronically enriched and sterically accessible site for electrophilic attack.
Several brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) and elemental bromine (Br2) being the most common.[3] The use of a polar solvent like glacial acetic acid can facilitate the reaction by stabilizing the charged intermediate (Wheland intermediate) formed during the substitution process.[4]
Experimental Protocol
This section outlines a detailed procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Methyl 2,4-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 1.0 eq | Starting material |
| Bromine | Br₂ | 159.808 | 1.0 eq | Brominating agent |
| Glacial Acetic Acid | CH₃COOH | 60.052 | - | Solvent |
| Water | H₂O | 18.015 | - | For workup and washing |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2,4-dihydroxybenzoate in glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[5]
-
Preparation of Bromine Solution: In a separate container, prepare a solution of bromine in glacial acetic acid.
-
Bromination Reaction: Cool the solution of methyl 2,4-dihydroxybenzoate to a suitable temperature (e.g., 0-5 °C) using an ice bath. Slowly add the bromine solution dropwise from the dropping funnel with continuous stirring. Maintain the temperature throughout the addition. The reaction is typically exothermic, so careful control of the addition rate is crucial to prevent overheating and potential side reactions.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[7] This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and unreacted bromine.[5][8]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to afford the pure product.[5]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic signals for the aromatic protons and carbons, as well as the methyl ester and hydroxyl groups.
-
Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming the incorporation of a single bromine atom.
Safety Precautions
-
Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
The reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature. |
| Loss of product during workup | Ensure efficient precipitation and careful filtration. | |
| Formation of Dibrominated Product | Excess bromine or high reaction temperature | Use a stoichiometric amount of bromine and maintain a low reaction temperature. |
| Impure Product | Inefficient purification | Optimize the recrystallization solvent system and procedure. |
Conclusion
The synthesis of this compound from methyl 2,4-dihydroxybenzoate is a straightforward yet crucial transformation in medicinal chemistry and organic synthesis. By understanding the underlying principles of electrophilic aromatic substitution and adhering to a well-defined experimental protocol, researchers can reliably obtain this valuable intermediate in good yield and high purity. The methods and insights provided in this guide are intended to facilitate the successful execution of this synthesis in a laboratory setting.
References
- 1. Page loading... [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 7. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Versatile Intermediate: A Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate
For the discerning researcher in drug development and synthetic chemistry, the strategic selection of intermediates is paramount to the successful construction of complex molecular architectures. Methyl 5-bromo-2,4-dihydroxybenzoate, a polysubstituted aromatic compound, represents a key building block whose utility is underscored by its versatile reactivity. This technical guide provides an in-depth exploration of this intermediate, from its fundamental properties and synthesis to its practical application in the synthesis of bioactive scaffolds.
Core Characteristics of this compound
This compound is a crystalline solid at room temperature. Its structure is characterized by a benzene ring substituted with a methyl ester, a bromine atom, and two hydroxyl groups. This arrangement of functional groups provides a rich platform for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 98437-43-5 | [1] |
| Molecular Formula | C₈H₇BrO₄ | [1] |
| Molecular Weight | 247.04 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [1] |
The strategic placement of the substituents on the aromatic ring dictates its reactivity. The electron-donating hydroxyl groups activate the ring towards electrophilic substitution, while the methyl ester is an electron-withdrawing group. The bromine atom serves as an excellent leaving group in cross-coupling reactions, and the phenolic hydroxyl groups are amenable to etherification and esterification.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process: the regioselective bromination of 2,4-dihydroxybenzoic acid, followed by Fischer esterification.
Step 1: Synthesis of 5-bromo-2,4-dihydroxybenzoic acid
The initial step involves the electrophilic bromination of 2,4-dihydroxybenzoic acid. The hydroxyl groups at positions 2 and 4 are ortho, para-directing, leading to the selective introduction of a bromine atom at the 5-position.
Experimental Protocol: Bromination of 2,4-dihydroxybenzoic acid
-
Materials: 2,4-dihydroxybenzoic acid, glacial acetic acid, bromine, water.
-
Procedure:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid (0.3 mole) in glacial acetic acid (350 mL) with warming to approximately 45°C to achieve complete dissolution.
-
Cool the solution to 35°C.
-
Prepare a solution of bromine (0.3 mole) in glacial acetic acid (240 mL).
-
With vigorous stirring, add the bromine solution dropwise to the 2,4-dihydroxybenzoic acid solution over a period of about one hour, maintaining the reaction temperature between 30-35°C.
-
After the addition is complete, pour the reaction mixture into 5 liters of water.
-
Cool the aqueous mixture to 0-5°C and allow it to stand for several hours to facilitate the precipitation of the product.
-
Collect the white crystals of 5-bromo-2,4-dihydroxybenzoic acid by suction filtration and wash with cold water.
-
The crude product can be purified by recrystallization from boiling water to yield colorless crystals.[3]
-
Step 2: Fischer Esterification of 5-bromo-2,4-dihydroxybenzoic acid
The second step is the Fischer esterification of the synthesized 5-bromo-2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Experimental Protocol: Fischer Esterification
-
Materials: 5-bromo-2,4-dihydroxybenzoic acid, methanol, concentrated sulfuric acid, dichloromethane, water, 0.6 M aqueous sodium bicarbonate, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottomed flask, suspend 5-bromo-2,4-dihydroxybenzoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After cooling, transfer the solution to a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with water, 0.6 M aqueous sodium bicarbonate, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.[4]
-
Application as a Chemical Intermediate: Synthesis of Benzofuran Scaffolds
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, such as benzofurans. Benzofuran derivatives are prevalent in numerous natural products and are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[3][4]
A key transformation utilizing this compound is its conversion to a benzofuran derivative through a sequence of etherification followed by an intramolecular cyclization.
Diagram: Synthetic Pathway to Benzofuran Derivatives
Caption: A generalized workflow for the synthesis of benzofuran derivatives from this compound.
O-Alkylation of the Phenolic Hydroxyl Group
The first step in this synthetic sequence is the selective O-alkylation of one of the phenolic hydroxyl groups. The 4-hydroxyl group is generally more reactive towards alkylation than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent methyl ester.[5]
Experimental Protocol: Selective O-Alkylation
-
Materials: this compound, propargyl bromide, cesium bicarbonate, acetonitrile.
-
Procedure:
-
To a solution of this compound in acetonitrile, add cesium bicarbonate.
-
Add propargyl bromide and heat the mixture at 80°C.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
After completion, cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 4-O-propargyl ether derivative.[5]
-
Intramolecular Cyclization to Form the Benzofuran Ring
The resulting propargyl ether intermediate can then undergo an intramolecular cyclization to form the benzofuran ring system. This can be achieved under various conditions, including palladium-catalyzed reactions like the Sonogashira coupling.
Conceptual Workflow: Intramolecular Sonogashira Cyclization
-
Rationale: The palladium catalyst will oxidatively add to the carbon-bromine bond. The terminal alkyne of the propargyl group can then undergo an intramolecular reaction with the palladium-activated aromatic ring, followed by reductive elimination to form the benzofuran and regenerate the palladium(0) catalyst.
-
Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent.
This synthetic strategy highlights how the functionalities of this compound can be sequentially manipulated to construct complex heterocyclic systems of medicinal importance.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS). This compound is intended for research and development use only.[2]
Diagram: Laboratory Safety Protocol
Caption: Essential safety precautions for handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its rich functionality allows for its use in the construction of complex molecular scaffolds, particularly heterocyclic systems like benzofurans. The strategic application of this building block can significantly contribute to the advancement of drug discovery and organic synthesis programs.
References
- 1. aceschem.com [aceschem.com]
- 2. DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy - Google Patents [patents.google.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. biorxiv.org [biorxiv.org]
"Methyl 5-bromo-2,4-dihydroxybenzoate" role in organic synthesis
An In-Depth Technical Guide to the Role of Methyl 5-bromo-2,4-dihydroxybenzoate in Organic Synthesis
Abstract
This compound is a polysubstituted aromatic compound that has emerged as a cornerstone building block in modern organic synthesis. Its strategic array of functional groups—a nucleophilic resorcinol core, a versatile aryl bromide handle for cross-coupling, and an ester moiety for further derivatization—renders it an exceptionally valuable intermediate. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core reactivity. It delves into field-proven protocols for its application in key synthetic transformations, such as palladium-catalyzed cross-coupling and etherification reactions, explaining the causality behind experimental choices. For researchers, medicinal chemists, and drug development professionals, this document serves as a technical manual for leveraging the unique synthetic potential of this powerful scaffold in the construction of complex natural products, pharmaceutical agents, and novel heterocyclic systems.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the quest for molecular complexity and diversity, the choice of starting materials is paramount.[1] this compound (CAS No. 98437-43-5) is a quintessential example of a "privileged scaffold" — a molecular framework that provides a robust and versatile platform for the synthesis of a wide range of target molecules.[2] Its structure is deceptively simple, yet it contains a wealth of chemical information and potential.
The molecule features:
-
A Resorcinol Moiety (2,4-dihydroxy): The two hydroxyl groups are potent nucleophiles and directing groups, enabling a variety of substitution reactions, most notably etherifications, to build complexity.[3] Their relative positions (ortho and para to the ester) offer potential for regioselective derivatization.
-
An Aryl Bromide: The bromine atom serves as a key functional handle for modern transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of contemporary drug discovery.[4]
-
A Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing an additional site for modification late in a synthetic sequence.
This guide will explore the practical synthesis and application of this key intermediate, providing both the foundational knowledge and detailed experimental frameworks necessary for its successful implementation in a research setting.
Physicochemical & Structural Characteristics
A thorough understanding of a reagent's physical and spectroscopic properties is essential for its effective use.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 98437-43-5 | [5][6] |
| Molecular Formula | C₈H₇BrO₄ | [5][6] |
| Molecular Weight | 247.04 g/mol | [5][6] |
| Boiling Point | 384.15°C at 760 mmHg | [5] |
| Density | 1.76 g/cm³ | [5] |
| Appearance | Typically a solid | N/A |
Spectroscopic Signature
-
¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons, which would appear as singlets due to their lack of adjacent proton coupling. The two hydroxyl protons would appear as broad singlets, and a sharp singlet around 3.9 ppm would correspond to the methyl ester protons.
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including those for the carbonyl carbon of the ester (~170 ppm), the methoxy carbon (~52 ppm), and the six unique aromatic carbons, with their chemical shifts influenced by the attached substituents (Br, OH, CO₂Me).[7]
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl groups (~3200-3500 cm⁻¹), a sharp C=O stretch for the ester carbonyl (~1700-1730 cm⁻¹), and C-O and C-Br stretches in the fingerprint region.[8]
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), corresponding to the molecular ion [M]⁺ and [M+2]⁺.[8]
Synthesis of the Building Block
The most direct and common synthesis of this scaffold involves the electrophilic bromination of the parent ester, methyl 2,4-dihydroxybenzoate. A related, well-documented procedure exists for the synthesis of the parent acid, 5-bromo-2,4-dihydroxybenzoic acid, which provides a reliable template.[9]
Synthetic Workflow: Bromination of Methyl 2,4-dihydroxybenzoate
This protocol is adapted from the established synthesis of the corresponding carboxylic acid.[9] The resorcinol ring is highly activated towards electrophilic aromatic substitution, making direct bromination efficient. The hydroxyl groups direct the incoming electrophile (Br⁺) to the positions ortho and para to them. Position 5 is para to the C2-hydroxyl and ortho to the C4-hydroxyl, making it the most electronically favorable and sterically accessible site for substitution.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Glacial Acetic Acid
-
Bromine
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, Büchner funnel
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2,4-dihydroxybenzoate in glacial acetic acid. Gentle warming (to ~45°C) may be required to achieve full dissolution.[9]
-
Temperature Control: Cool the solution to approximately 35°C. Maintaining this temperature is crucial to control the reaction rate and minimize the formation of dibrominated byproducts.
-
Bromination: Prepare a solution of one molar equivalent of bromine in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over a period of approximately one hour. The temperature should be monitored and maintained between 30-35°C throughout the addition.[9]
-
Quenching & Precipitation: Once the bromine addition is complete, pour the reaction mixture into a large beaker containing ice-cold water. This step quenches the reaction and precipitates the less soluble product.[9]
-
Isolation: Allow the mixture to stand for several hours in an ice bath to ensure complete precipitation. Collect the fine, white crystals of crude this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of cold water to remove residual acetic acid and salts.
-
Purification: For high purity, the crude product can be recrystallized from boiling water. Dissolve the solid in a minimal amount of boiling water, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration.
Core Reactivity I: The Aryl Bromide as a Cross-Coupling Handle
The C-Br bond is the most versatile site for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond between the aryl bromide and an organoboron species, is arguably the most powerful tool in this context.[10]
The Suzuki-Miyaura Coupling: Mechanism and Application
The Suzuki reaction is a robust and highly reliable method for forming biaryl structures or attaching alkyl, alkenyl, or alkynyl groups to the aromatic core.[10][11] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
Causality of the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. This is often the rate-determining step. Aryl bromides are generally more reactive than chlorides in this step.[10][12]
-
Transmetalation: The organic group (R') from the activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide. A base is essential here; it activates the organoboron reagent to form a more nucleophilic "ate" complex, facilitating the transfer.[11]
-
Reductive Elimination: The two organic fragments (Ar and R') on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[10]
Protocol: Suzuki Coupling of this compound
This protocol describes a typical procedure for coupling the title compound with an arylboronic acid.
Materials:
-
This compound (1 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or pressure vessel), add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C) for the required time (2-24 hours). Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.
Core Reactivity II: The Hydroxyl Groups as Nucleophiles
The two phenolic hydroxyl groups are excellent nucleophiles, especially after deprotonation with a mild base. This reactivity is most commonly exploited in etherification reactions to attach alkyl or aryl side chains, which is a key strategy for modulating a molecule's solubility, lipophilicity, and biological activity.
Williamson Ether Synthesis: A Classic Transformation
The Williamson ether synthesis involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide or other leaving group from an electrophile (e.g., an alkyl halide).[3]
Causality of Experimental Choices:
-
Base: The choice of base is critical. A weak base like potassium carbonate (K₂CO₃) is often sufficient for phenolic hydroxyls and is favored for its mildness and ease of handling. Stronger bases like sodium hydride (NaH) can be used for complete deprotonation but require anhydrous conditions.
-
Solvent: Polar aprotic solvents like DMF or acetone are ideal. They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic. Acetone is particularly useful with K₂CO₃ as it is easy to remove post-reaction.
-
Electrophile: A wide range of electrophiles can be used, including alkyl iodides, bromides, and benzyl halides.
Protocol: Double Benzylation of this compound
This protocol details the protection of both hydroxyl groups as benzyl ethers.
Materials:
-
This compound (1 equiv)
-
Benzyl bromide (2.2-2.5 equiv)
-
Potassium carbonate (K₂CO₃, 3-4 equiv), finely powdered
-
Solvent (e.g., Acetone or DMF)
Procedure:
-
Setup: In a round-bottom flask, combine the this compound, powdered potassium carbonate, and the solvent.
-
Addition of Electrophile: Add benzyl bromide to the suspension with vigorous stirring.
-
Heating: Heat the reaction mixture to reflux (for acetone) or ~60-80°C (for DMF) until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain methyl 5-bromo-2,4-dibenzyloxybenzoate.
Conclusion: A Gateway to Molecular Innovation
This compound is more than just a chemical reagent; it is a strategic tool for molecular design and construction. Its predictable reactivity at three distinct functional sites provides a logical and powerful platform for building complex molecules. By mastering its application in cornerstone reactions like Suzuki couplings and etherifications, researchers in drug discovery and natural product synthesis can significantly streamline their synthetic routes. The protocols and mechanistic insights provided in this guide serve as a robust foundation for harnessing the full potential of this versatile building block, paving the way for the discovery and development of the next generation of functional molecules.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 3. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 6. aceschem.com [aceschem.com]
- 7. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR spectrum [chemicalbook.com]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Versatile Virtuoso: A Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate in Complex Molecule Synthesis
For Immediate Release
A Deep Dive into a Multifaceted Building Block for Drug Discovery and Materials Science
In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of chemical building blocks, Methyl 5-bromo-2,4-dihydroxybenzoate emerges as a highly versatile and strategically functionalized scaffold, offering multiple avenues for synthetic elaboration. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the creation of high-value molecules for the pharmaceutical and materials science sectors. Authored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes field-proven insights with rigorous scientific principles to illuminate the full potential of this powerful synthetic tool.
Core Characteristics of a Strategic Building Block
This compound, identified by its CAS number 98437-43-5, is a polysubstituted aromatic compound with the molecular formula C₈H₇BrO₄ and a molecular weight of 247.04 g/mol .[1][2] Its structure is characterized by a benzene ring adorned with a methyl ester, two hydroxyl groups, and a bromine atom. This unique arrangement of functional groups is the very source of its synthetic utility, providing a palette of reactive sites that can be addressed with high selectivity.
| Property | Value | Source |
| CAS Number | 98437-43-5 | [1][2] |
| Molecular Formula | C₈H₇BrO₄ | [1][2] |
| Molecular Weight | 247.04 g/mol | [1][2] |
| Physical Form | Solid | |
| Primary Use | Organic Synthesis Intermediate | [3] |
The interplay of the electron-donating hydroxyl groups and the electron-withdrawing methyl ester and bromine atom creates a nuanced electronic landscape on the aromatic ring, influencing the regioselectivity of subsequent chemical transformations.
Synthesis: Forging the Foundation
The preparation of this compound is conceptually straightforward, typically involving a two-step sequence: electrophilic bromination of a readily available precursor followed by esterification. The causality behind this synthetic strategy lies in the activating nature of the hydroxyl groups on the aromatic ring, which direct the incoming electrophile, and the subsequent conversion of the carboxylic acid to its more versatile methyl ester.
Step 1: Regioselective Bromination of 2,4-Dihydroxybenzoic Acid
The synthesis commences with the regioselective bromination of 2,4-dihydroxybenzoic acid. The two hydroxyl groups are strongly activating and ortho-, para-directing. The position para to the C2-hydroxyl group and ortho to the C4-hydroxyl group (C5) is sterically accessible and electronically activated, making it the preferred site for electrophilic substitution.
Experimental Protocol: Bromination of 2,4-Dihydroxybenzoic Acid
-
In a well-ventilated fume hood, dissolve 2,4-dihydroxybenzoic acid in a suitable solvent such as glacial acetic acid or a halogenated hydrocarbon.
-
Cool the solution in an ice bath to control the exothermicity of the reaction.
-
Slowly add a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), to the stirred solution. The choice of brominating agent can influence the reaction's mildness and selectivity.
-
Maintain the reaction at a low temperature (e.g., 0-5 °C) for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.
-
Precipitate the product, 5-bromo-2,4-dihydroxybenzoic acid, by pouring the reaction mixture into ice water.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Step 1: Electrophilic Bromination.
Step 2: Fischer-Speier Esterification
With the brominated carboxylic acid in hand, the next step is its conversion to the corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable acid-catalyzed method for this transformation.[4] The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Experimental Protocol: Esterification of 5-bromo-2,4-dihydroxybenzoic Acid
-
Suspend 5-bromo-2,4-dihydroxybenzoic acid in a large excess of methanol, which serves as both the reactant and the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.
-
Remove the excess methanol under reduced pressure.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Caption: Step 2: Fischer-Speier Esterification.
The Reactive Symphony: Harnessing Functionality for Molecular Elaboration
The synthetic power of this compound lies in the differential reactivity of its functional groups. This allows for a high degree of control in sequential reactions, enabling the construction of complex molecular frameworks.
The Aryl Bromide Handle: A Gateway to Carbon-Carbon Bond Formation
The bromine atom on the aromatic ring is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the brominated aromatic ring and a wide range of organoboron reagents. This is a cornerstone reaction in medicinal chemistry for the synthesis of biaryl scaffolds, which are prevalent in many drug molecules.
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
The Phenolic Hydroxyls: Sites for Alkylation and Acylation
The two hydroxyl groups at positions 2 and 4 are nucleophilic and can readily undergo O-alkylation (etherification) or O-acylation. The relative acidity and steric environment of these two hydroxyls can often be exploited to achieve regioselective functionalization. The C4-hydroxyl is generally more accessible and reactive than the C2-hydroxyl, which can be involved in intramolecular hydrogen bonding with the adjacent methyl ester. This differential reactivity is a key strategic element in multi-step syntheses.
Conceptual Workflow: Selective O-Alkylation
Caption: Selective O-Alkylation at the C4-Hydroxyl.
Case Study: A Crucial Intermediate in Bioactive Molecule Synthesis
While direct, multi-step syntheses starting from this compound are not yet widely reported in the literature, its structural motif is found within more complex, biologically active molecules. For instance, derivatives of 2,4-dihydroxybenzoic acid have been investigated for their antimicrobial and antiproliferative activities.[5] The introduction of a bromine atom at the 5-position, as in our title compound, provides a key vector for further molecular elaboration, for example, through Suzuki coupling to introduce novel aryl or heteroaryl moieties that can modulate biological activity.
The synthesis of C-5-bromo-2-hydroxyphenylcalix[6]-2-methyl resorcinarene, a complex macrocycle with antiviral and antibacterial properties, utilizes a closely related starting material, 5-bromo-2-hydroxybenzaldehyde.[7] This underscores the utility of the 5-bromo-2-hydroxyphenyl moiety as a valuable synthon in the construction of intricate, bioactive architectures. The principles of reactivity and the strategic importance of the functional group arrangement in this compound are directly transferable to these more complex synthetic endeavors.
Future Perspectives and Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its trifunctional nature—a handle for cross-coupling, sites for nucleophilic attack, and an ester for further modification—renders it a highly valuable and versatile building block. As the quest for novel therapeutics and advanced materials continues, the demand for such strategically functionalized intermediates will undoubtedly grow.
Future research will likely focus on expanding the library of complex molecules derived from this scaffold. The exploration of its use in the total synthesis of natural products and the development of novel catalysts to further enhance the selectivity of its transformations are promising avenues of investigation. For medicinal chemists and drug development professionals, this compound represents a key starting point for the rapid generation of diverse chemical libraries, accelerating the discovery of new bioactive compounds.
References
- 1. aceschem.com [aceschem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 5. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Emerging Potential of Methyl 5-bromo-2,4-dihydroxybenzoate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Interest
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility and biological relevance is a perpetual endeavor. Methyl 5-bromo-2,4-dihydroxybenzoate, a halogenated derivative of β-resorcylic acid, represents one such molecule of growing interest. Its structure, characterized by a resorcinol core, a bromine substituent, and a methyl ester, provides a unique combination of functionalities that make it a compelling starting point for the design of new therapeutic agents. While direct and extensive studies on this specific molecule are emerging, its structural relationship to well-documented bioactive compounds, such as bromophenols and resorcinol derivatives, positions it as a promising candidate for a range of medicinal chemistry applications. This technical guide aims to provide an in-depth analysis of this compound, from its synthesis to its potential biological activities and mechanisms of action, drawing upon established knowledge of its chemical class to illuminate its therapeutic potential.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in drug discovery.
| Property | Value | Reference |
| CAS Number | 98437-43-5 | [1] |
| Molecular Formula | C₈H₇BrO₄ | [1] |
| Molecular Weight | 247.04 g/mol | [1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Note: Some properties are predicted based on chemical structure as experimental data is limited.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be achieved through a direct electrophilic bromination of the commercially available precursor, Methyl 2,4-dihydroxybenzoate. The resorcinol moiety is highly activated towards electrophilic aromatic substitution, and the hydroxyl groups are ortho-, para-directing.
Proposed Synthetic Workflow
The following diagram illustrates a plausible and efficient synthetic route.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of resorcinol derivatives.[3]
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Glacial Acetic Acid
-
Bromine
-
Ice
-
Water
-
Sodium bisulfite (for quenching)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 2,4-dihydroxybenzoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be placed in an ice bath to maintain a low temperature.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
If a yellow or orange color persists due to excess bromine, add a small amount of sodium bisulfite solution to quench it.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dry the purified product under vacuum to yield this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Medicinal Chemistry Applications
The structural features of this compound suggest a range of potential biological activities. The resorcinol moiety is a known pharmacophore in many bioactive compounds, and the introduction of a bromine atom can enhance potency and modulate pharmacokinetic properties.
Antioxidant Activity
Phenolic compounds, particularly those with multiple hydroxyl groups like resorcinols, are well-known for their antioxidant properties. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals. While 2,4-dihydroxybenzoic acid itself shows moderate antioxidant activity, its derivatives have demonstrated significant potential.[4][5][6] The presence of the bromine atom may influence the electron density of the aromatic ring and the bond dissociation energy of the hydroxyl protons, potentially modulating its antioxidant capacity.
Antimicrobial and Antifungal Activity
Bromophenols isolated from marine sources are known to possess a broad spectrum of antimicrobial activities.[7][8] The lipophilicity conferred by the bromine atom can enhance the compound's ability to penetrate microbial cell membranes.[8] Furthermore, resorcinol derivatives have been shown to exhibit antibacterial and antifungal properties.[9][10][11] For instance, certain brominated resorcinol dimers have displayed potent antibacterial activity.[9] This suggests that this compound could be a valuable scaffold for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Enzyme Inhibition: A Focus on Tyrosinase
Resorcinol and its derivatives are among the most potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[12][13] This makes them attractive candidates for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The 1,3-dihydroxybenzene (resorcinol) moiety is crucial for this inhibitory activity. Structure-activity relationship (SAR) studies have shown that substitution on the resorcinol ring can significantly impact inhibitory potency.[14][15] The 4-substituted resorcinol motif, in particular, has been identified as important for tyrosinase inhibition.[16] Given that this compound possesses this core structure, it is a prime candidate for investigation as a tyrosinase inhibitor.
Anti-inflammatory Potential via TLR/NF-κB Pathway Modulation
Recent studies on a structural isomer, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), have revealed significant anti-inflammatory properties. MBD was shown to attenuate inflammatory bowel disease in a zebrafish model by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway.[17][18] This pathway is a critical mediator of the inflammatory response. The study demonstrated that MBD could inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the expression of anti-inflammatory molecules.[17][18]
The following diagram illustrates the potential mechanism by which this compound, based on the findings for its isomer, might exert its anti-inflammatory effects.
Caption: Potential modulation of the TLR/NF-κB signaling pathway.
Future Perspectives and Conclusion
References
- 1. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of certain resorcinol derivatives on the tyrosinase activity and the growth of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate for Researchers and Drug Development Professionals
Introduction
Methyl 5-bromo-2,4-dihydroxybenzoate is a halogenated derivative of methyl 2,4-dihydroxybenzoate, a compound belonging to the class of phenolic acids. Its chemical structure, featuring a bromine atom and hydroxyl groups on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. The strategic placement of these functional groups allows for a variety of chemical modifications, rendering it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides an in-depth overview of this compound, covering its chemical properties, synthesis, availability, handling and safety protocols, and its emerging role in drug discovery, with a particular focus on its use as a precursor for antiviral agents.
Chemical Properties and Specifications
This compound is a solid at room temperature with the following key identifiers:
| Property | Value |
| CAS Number | 98437-43-5 |
| Molecular Formula | C₈H₇BrO₄ |
| Molecular Weight | 247.04 g/mol |
| Appearance | Typically a white to off-white or light brown powder or crystalline solid |
| Melting Point | Approximately 140°C[1] |
The presence of hydroxyl and ester functional groups, along with the bromine atom, dictates its reactivity. The hydroxyl groups can undergo etherification and esterification, while the bromine atom can participate in various cross-coupling reactions, making it a versatile synthon.
Sourcing and Availability
This compound is available from a range of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is crucial to consider the purity, quantity, and the supplier's quality management certifications.
Table of Representative Suppliers:
| Supplier | Typical Purity | Product Number (Example) | Notes |
| BLD Pharmatech | ≥97% | BD29961[2] | Offers various quantities for research and development. |
| Aceschem | ≥95% | ACS472273[3] | Provides documentation such as NMR, MSDS, and COA.[3] |
| ChemicalBook | Varies by supplier | CB2495547[1] | An online marketplace listing various global suppliers. |
| Matrix Scientific | ≥95% | 092438[1] | A supplier of fine chemicals for research. |
| Innovative Labs | Not specified | 1463[4] | A manufacturer of pharmaceutical intermediates based in India.[4] |
Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should always verify the specifications and quality of the compound from their chosen supplier.
The following diagram illustrates a typical procurement workflow for a research chemical like this compound:
Synthesis Protocol
A common synthetic route to this compound involves the bromination of its precursor, methyl 2,4-dihydroxybenzoate. A representative protocol, as described in a United States patent, is outlined below.[5] This method demonstrates a straightforward electrophilic aromatic substitution.
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Acetic acid (AcOH)
-
Bromine (Br₂)
Experimental Protocol:
-
Dissolve methyl 2,4-dihydroxybenzoate (e.g., 10 g, 60 mmol) in acetic acid (e.g., 150 mL) in a suitable reaction vessel equipped with a stirrer.
-
Prepare a solution of bromine (e.g., 3 mL, 60 mmol) in acetic acid (e.g., 50 mL).
-
Add the bromine solution dropwise to the stirred solution of methyl 2,4-dihydroxybenzoate.
-
Maintain the reaction mixture at a controlled temperature, for instance, 10°C, and stir for an extended period, such as 12 hours.[5]
-
Upon completion of the reaction, adjust the pH of the reaction mixture to precipitate the product.
-
Isolate the solid product by filtration, wash with a suitable solvent (e.g., water), and dry to yield this compound.
The following diagram illustrates the synthesis workflow:
Analytical Methods and Quality Control
Ensuring the purity and identity of this compound is critical for its application in research and drug development. Standard analytical techniques are employed for this purpose. While specific, detailed protocols are often proprietary to the manufacturer, the following outlines the general approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the proton environment of the molecule. Expected signals would correspond to the aromatic protons, the methyl ester protons, and the hydroxyl protons. A patent document provides the following ¹H NMR data for a compound containing the this compound moiety: δ 8.76 (s, 1H), 7.40 (s, 1H), 6.99 (s, 1H), 6.66 (s, 1H).[4] These shifts are indicative of the aromatic protons in a complex derivative.
-
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
High-Performance Liquid Chromatography (HPLC):
-
HPLC is a standard method for assessing the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The purity is determined by the relative area of the main peak.
Mass Spectrometry (MS):
-
MS is used to confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.
A Certificate of Analysis (CoA) from the supplier should provide data from these analyses, confirming the identity and purity of the supplied material.
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of novel therapeutic agents. Its utility is particularly highlighted in the development of antiviral compounds.
Hepatitis B Virus (HBV) Capsid Assembly Modulators: A significant application of this compound is as a starting material for the synthesis of substituted pyridinone-containing tricyclic compounds.[5] These compounds are being investigated as capsid assembly modulators (CAMs) for the treatment of chronic Hepatitis B virus (HBV) infection.[1][2][3][6]
The HBV capsid, or core, is a protein shell that encloses the viral genome and is essential for the virus's life cycle.[1][6] CAMs are a class of antiviral agents that bind to the HBV core protein, disrupting the normal process of capsid assembly.[1][2] This interference can lead to the formation of non-functional or empty capsids, thereby inhibiting viral replication.[7] This mechanism of action is distinct from current HBV therapies, such as nucleos(t)ide analogs, which target the viral polymerase.[2] Therefore, CAMs represent a promising new therapeutic strategy for HBV infection.
The following diagram illustrates the role of this compound as a building block in the synthesis of HBV CAMs.
Other Potential Applications: The dihydroxybenzoic acid scaffold is known to exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. While specific studies on this compound are limited, research on related compounds suggests potential for broader applications in medicinal chemistry. For instance, various dihydroxybenzoic acid derivatives have been explored for their antiviral and anticancer activities.[8][9][10][11][12] The presence of the bromine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic properties.
Handling, Safety, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential to ensure safety and maintain its integrity.
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
In case of contact, rinse the affected area thoroughly with water.[8][9] For eye contact, rinse cautiously with water for several minutes.[5]
-
Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] A recommended storage temperature is often between 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its primary application to date has been in the synthesis of novel Hepatitis B virus capsid assembly modulators, a promising new class of antiviral drugs. The synthetic accessibility and the presence of multiple reactive sites make it an attractive starting material for medicinal chemists. As research into new therapeutic agents continues, the demand for such well-characterized and readily available building blocks is likely to grow. Researchers and drug development professionals are encouraged to consider the potential of this compound in their synthetic strategies, while adhering to strict safety and handling protocols.
References
- 1. What are HBV capsid inhibitors and how do they work? [synapse.patsnap.com]
- 2. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives [mdpi.com]
- 3. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure [jstage.jst.go.jp]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US11013726B2 - Substituted pyridinone-containing trycyclic compounds, and methods using same - Google Patents [patents.google.com]
- 6. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A 2,5-Dihydroxybenzoic Acid-Gelatin Conjugate: The Synthesis, Antiviral Activity and Mechanism of Antiviral Action Against Two Alphaherpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,4-Dihydroxybenzoic Acid, a Novel SA Derivative, Controls Plant Immunity via UGT95B17-Mediated Glucosylation: A Case Study in Camellia Sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Bromophenol
Methyl 5-bromo-2,4-dihydroxybenzoate, a halogenated derivative of β-resorcylic acid, stands as a molecule of significant interest in the landscape of synthetic and medicinal chemistry. While not a household name, its structural motifs—a brominated phenol and a benzoate ester—are cornerstones in the design of bioactive compounds. This technical guide provides a comprehensive overview of this compound, from its chemical lineage and synthesis to its physicochemical properties and potential applications in drug discovery and development.
I. Historical Context and Discovery
The direct historical account of the first synthesis of this compound is not prominently documented in seminal, standalone publications. Its discovery is intrinsically linked to the broader exploration of brominated phenols and the derivatization of 2,4-dihydroxybenzoic acid (β-resorcylic acid), a well-known organic compound.
The journey to this compound begins with the synthesis of its core structure, 2,4-dihydroxybenzoic acid. This precursor is accessible through the Kolbe-Schmitt reaction , a carboxylation process involving resorcinol and carbon dioxide under pressure in the presence of a base.[1] This foundational reaction has been a staple in organic synthesis for producing hydroxybenzoic acids.
The introduction of a bromine atom onto the aromatic ring of 2,4-dihydroxybenzoic acid is a subsequent key step. The bromination of phenols is a classic electrophilic aromatic substitution reaction. The hydroxyl groups on the benzene ring are strongly activating and ortho-, para-directing, making the positions ortho and para to them susceptible to electrophilic attack. In the case of 2,4-dihydroxybenzoic acid, the position 5 is activated by both the C2 and C4 hydroxyl groups, making it the primary site for bromination. A common procedure for this transformation involves the use of bromine in glacial acetic acid.[2]
The final step, the esterification of the resulting 5-bromo-2,4-dihydroxybenzoic acid with methanol, yields this compound. This is a standard acid-catalyzed esterification reaction. While a specific, celebrated "discovery" paper for the final ester is not readily apparent, its synthesis follows a logical and well-established sequence of reactions familiar to organic chemists. Its existence is noted in chemical supplier databases and patents, indicating its use as a building block in further synthetic endeavors.[3][4]
II. Physicochemical Properties and Characterization
Understanding the physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| CAS Number | 98437-43-5 | [3][4] |
| Molecular Formula | C₈H₇BrO₄ | [4] |
| Molecular Weight | 247.04 g/mol | [4] |
| Appearance | Off-white to light brown crystalline powder | Supplier Data |
| Melting Point | 140-144 °C | Supplier Data |
| Boiling Point | 384.15 °C (predicted) | [4] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General Knowledge |
Spectroscopic Characterization:
While a publicly available, peer-reviewed full set of spectra for this compound is not readily found, its expected spectroscopic data can be inferred from its structure and the known spectra of its precursors, such as 5-bromo-2,4-dihydroxybenzoic acid.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl ester protons. The two aromatic protons will likely appear as singlets due to their isolated positions on the benzene ring. The hydroxyl protons will appear as broad singlets, and their chemical shift can be concentration-dependent. The methyl ester protons will be a sharp singlet at approximately 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl, bromo, and carboxyl groups. Spectroscopic data for the precursor, 5-bromo-2,4-dihydroxybenzoic acid, is available and can serve as a reference.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl groups (typically broad, around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1680-1710 cm⁻¹), and C-O stretching bands. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and other characteristic cleavages.
III. Synthesis and Methodologies
The synthesis of this compound is typically achieved through a two-step process starting from 2,4-dihydroxybenzoic acid.
Step 1: Bromination of 2,4-Dihydroxybenzoic Acid
This step involves the regioselective bromination of 2,4-dihydroxybenzoic acid at the 5-position.
-
Protocol:
-
Dissolve 2,4-dihydroxybenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature with stirring.
-
The reaction is typically monitored by thin-layer chromatography (TLC) to determine completion.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product, 5-bromo-2,4-dihydroxybenzoic acid.
-
The crude product is collected by filtration, washed with water, and can be purified by recrystallization.[2]
-
-
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine.
-
Regioselectivity: The hydroxyl groups at positions 2 and 4 are ortho-, para-directing and strongly activating. The position 5 is para to the hydroxyl group at C2 and ortho to the hydroxyl group at C4, making it the most electron-rich and sterically accessible position for electrophilic attack by bromine.
-
Step 2: Esterification of 5-Bromo-2,4-dihydroxybenzoic Acid
The second step is the conversion of the carboxylic acid to its methyl ester.
-
Protocol:
-
Suspend 5-bromo-2,4-dihydroxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours.
-
The progress of the reaction can be monitored by TLC.
-
After completion, the excess methanol is removed under reduced pressure.
-
The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
-
Causality of Experimental Choices:
-
Excess Methanol: Using methanol as the solvent and reactant drives the equilibrium of the Fischer esterification towards the product side.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
IV. Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is limited in publicly accessible literature, its structural components suggest several areas of potential interest for drug development professionals.
1. Analogue Synthesis and Structure-Activity Relationship (SAR) Studies:
This compound is an excellent scaffold for the synthesis of more complex molecules. The presence of two hydroxyl groups and a bromine atom provides multiple points for further chemical modification.
-
Hydroxyl Groups: These can be alkylated, acylated, or used as attachment points for other functional groups to explore their impact on biological activity.
-
Bromine Atom: The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of analogues. This is a powerful strategy for optimizing lead compounds in drug discovery.
2. Antimicrobial and Antifungal Potential:
Brominated phenols are a class of compounds known for their antimicrobial and antifungal properties.[6] The presence of the bromine atom and the phenolic hydroxyl groups in this compound makes it a candidate for investigation as an antimicrobial agent. Derivatives of 2,4-dihydroxybenzoic acid have also shown interesting antibacterial activity.[7]
3. Enzyme Inhibition:
The dihydroxybenzoic acid moiety is found in various natural products with enzyme-inhibiting activities. For instance, some bromophenols have shown inhibitory effects against enzymes like α-glucosidase, which is a target for anti-diabetic therapies.[8] The specific substitution pattern of this compound could confer inhibitory activity against various enzymes, which would require screening against relevant targets.
4. Antioxidant Activity:
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. While 2,4-dihydroxybenzoic acid itself shows moderate antioxidant activity, the introduction of a bromine atom can modulate this property. Further studies would be needed to quantify the antioxidant potential of this compound.
V. Conclusion and Future Outlook
This compound, while not extensively studied as a standalone compound, represents a valuable and versatile building block in organic and medicinal chemistry. Its synthesis is based on well-established and robust chemical transformations, making it readily accessible for research purposes. The presence of multiple functional groups offers a rich platform for the generation of diverse chemical libraries for drug discovery programs.
Future research should focus on a more detailed biological evaluation of this compound and its derivatives. Systematic screening against various biological targets, including microbial strains and key enzymes, could unveil novel therapeutic applications. Furthermore, detailed structure-activity relationship studies of its analogues will be crucial in optimizing its potential as a lead compound for the development of new drugs. As the demand for novel therapeutic agents continues to grow, the exploration of such foundational chemical scaffolds remains a critical endeavor in the scientific community.
VI. References
-
(S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. (2006, April 11). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available from: --INVALID-LINK--
-
Bielecka, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8039. Available from: --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid(7355-22-8) 13c nmr. Retrieved January 7, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 5-BROMO-2-HYDROXY-4-METHYLBENZOATE synthesis. Retrieved January 7, 2026, from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2,4-Dihydroxybenzoic acid. Retrieved January 7, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Retrieved January 7, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives. Retrieved January 7, 2026, from --INVALID-LINK--
-
Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. Available from: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81814, 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved January 7, 2026, from --INVALID-LINK--.
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved January 7, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 2-bromo-5-hydroxybenzoate. Retrieved January 7, 2026, from --INVALID-LINK--
-
Synthesis of C-5-Bromo-2-hydroxyphenylcalix[5]-2-methyl resorcinarene. (2014). Molecules, 19(9), 13536-13547. Available from: --INVALID-LINK--
-
Vibzzlab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube. --INVALID-LINK--
-
Wikipedia. (n.d.). 2,4-Dihydroxybenzoic acid. Retrieved January 7, 2026, from --INVALID-LINK--
References
- 1. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. aceschem.com [aceschem.com]
- 4. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 5. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate
This compound (CAS No. 98437-43-5) is a halogenated phenolic compound that has emerged as a crucial intermediate in the fields of medicinal chemistry and materials science.[1][2] As a derivative of β-resorcylic acid, its structure is characterized by a benzene ring substituted with two hydroxyl groups, a methyl ester, and a bromine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of more complex molecules. The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, while the phenolic hydroxyl groups and the ester moiety offer sites for further functionalization. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The molecular structure of this compound dictates its physical properties and spectroscopic signature. Understanding these characteristics is fundamental for its handling, purification, and structural confirmation.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 98437-43-5 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₄ | [1][3][4] |
| Molecular Weight | 247.04 g/mol | [1][3][4] |
| Density | 1.76 g/cm³ | [3][4] |
| Boiling Point | 384.15°C at 760 mmHg | [3][4] |
| Flash Point | 186.128°C | [3][4] |
Spectroscopic Characterization
While detailed spectral data requires direct experimental acquisition, commercial suppliers confirm the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Certificate of Analysis (COA) data for this compound.[1] The expected spectroscopic features would include:
-
¹H NMR: Signals corresponding to the two distinct aromatic protons, the two hydroxyl protons (which may be broad or exchangeable with D₂O), and a singlet for the methyl ester protons.
-
¹³C NMR: Resonances for the six unique aromatic carbons, the carbonyl carbon of the ester, and the methoxy carbon.[5]
-
IR Spectroscopy: Characteristic absorption bands for O-H stretching of the phenolic groups, C=O stretching of the ester, C-O stretching, and C-Br stretching.
-
Mass Spectrometry (MS): A molecular ion peak exhibiting the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Mechanistic Insights
The preparation of this compound is typically achieved through a two-step process: the regioselective bromination of a β-resorcylic acid precursor followed by esterification.
Causality in Synthesis: Achieving Regioselectivity
The key challenge in the synthesis is the selective introduction of a single bromine atom at the C-5 position. The two hydroxyl groups at C-2 and C-4 are strong activating, ortho-, para-directing groups.
-
The C-4 hydroxyl group directs electrophiles to the ortho positions (C-3 and C-5).
-
The C-2 hydroxyl group directs electrophiles to its ortho (C-3) and para (C-6) positions.
The C-5 position is strongly activated by both hydroxyl groups (ortho to the C-4 OH and para to the C-2 OH), making it the most nucleophilic and kinetically favored site for electrophilic aromatic substitution. The C-3 position is sterically hindered by the adjacent carboxylic acid/ester group and the C-2 hydroxyl group. This electronic and steric control allows for a highly regioselective bromination.
Detailed Synthesis Workflow
The following protocol is a well-established method for synthesizing the precursor acid, which can then be esterified.[6]
Caption: Synthesis of this compound.
Step 1: Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid [6]
-
Dissolution: Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid in a flask equipped with a mechanical stirrer. Warm gently (approx. 45°C) to facilitate dissolution, then cool to 35°C.
-
Bromination: Prepare a solution of one molar equivalent of bromine in glacial acetic acid. Add this solution dropwise to the stirred benzoic acid solution over approximately one hour. The choice of acetic acid as a solvent moderates the reactivity of bromine. Maintain the reaction temperature between 30-35°C to prevent over-bromination (e.g., formation of dibrominated products).
-
Precipitation: After the addition is complete, pour the reaction mixture into a large volume of cold water (e.g., 5 liters). This quenches the reaction and precipitates the less water-soluble product.
-
Isolation: Cool the mixture to 0-5°C to maximize precipitation. Collect the white crystals of 5-bromo-2,4-dihydroxybenzoic acid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from boiling water to yield colorless crystals.
Step 2: Fischer Esterification
-
Reaction Setup: Suspend the purified 5-bromo-2,4-dihydroxybenzoic acid in anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, slowly and with cooling.[7]
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC). The excess methanol serves as both reactant and solvent, driving the equilibrium towards the ester product.
-
Workup: Cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.
Applications in Research and Development
The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom is a key functional group that allows for the construction of more complex molecular architectures.
Role as a Synthetic Intermediate
Brominated aromatic compounds are foundational in modern organic synthesis, primarily due to their participation in metal-catalyzed cross-coupling reactions.[8]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups.
-
Heck and Sonogashira Couplings: Formation of C-C bonds with alkenes and terminal alkynes, respectively.
-
Buchwald-Hartwig Amination: Creation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical agents.
The hydroxyl and ester groups can be further modified. The hydroxyls can be alkylated or acylated, while the ester can be hydrolyzed back to the carboxylic acid or converted to an amide or hydrazide.
Caption: Key synthetic pathways utilizing the title compound.
Biological Significance and Potential in Drug Discovery
The structural motif of 2,4-dihydroxybenzoic acid is found in compounds with notable biological activity. Research has shown that hydrazide-hydrazone derivatives of the parent 2,4-dihydroxybenzoic acid exhibit promising antimicrobial and antiproliferative activities.[9] For instance, certain derivatives show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and can inhibit the proliferation of human cancer cell lines.[9]
This compound serves as an ideal starting point for creating novel analogues of these bioactive molecules. The introduction of the bromine atom can significantly modulate a compound's pharmacological properties, including:
-
Enhanced Potency: Halogen bonds can lead to stronger interactions with biological targets.
-
Improved Pharmacokinetics: The lipophilicity introduced by the bromine atom can affect absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Blocking: A strategically placed bromine can block sites of metabolic degradation, increasing the compound's half-life.
The broader class of bromophenols, naturally occurring in marine organisms, is known for a wide spectrum of biological effects, including potent antioxidant, anti-inflammatory, anticancer, and anti-diabetic properties, further underscoring the therapeutic potential of this chemical scaffold.[10]
Safety and Handling
According to available safety data, this compound should be handled with appropriate care in a laboratory setting.[3] The parent acid, 5-bromo-2,4-dihydroxybenzoic acid, is known to cause serious eye irritation.[11] Standard safety protocols should be followed:
-
Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the specific Material Safety Data Sheet (MSDS) before use.[3]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemical and pharmaceutical research. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive building block. By providing a platform for introducing molecular diversity through its multiple functional groups, it allows scientists to systematically explore structure-activity relationships and design novel compounds with tailored biological or material properties. Its role as a precursor to potentially potent therapeutic agents highlights its significance in the ongoing quest for new medicines.
References
- 1. aceschem.com [aceschem.com]
- 2. 98437-43-5 CAS MSDS (5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The protocol herein details the electrophilic aromatic substitution (bromination) of Methyl 2,4-dihydroxybenzoate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an exploration of the underlying chemical principles, safety protocols, and methods for purification and characterization.
Introduction
This compound is a key building block in organic synthesis. Its structure, featuring a halogenated and poly-hydroxylated benzene ring, makes it a versatile precursor for creating more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a reactive handle for further functionalization, such as cross-coupling reactions, while the hydroxyl and ester groups can be modified to modulate the compound's physicochemical properties. This application note outlines a reliable and reproducible method for its synthesis from the readily available starting material, Methyl 2,4-dihydroxybenzoate.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved through the electrophilic aromatic bromination of Methyl 2,4-dihydroxybenzoate. The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups on the benzene ring are directing groups that influence the position of the incoming electrophile (bromine).
-
Activating and Directing Effects: The two hydroxyl groups are strong activating groups and are ortho, para-directors. This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and direct the incoming electrophile to the positions ortho and para to themselves.
-
Regioselectivity: The position of bromination is determined by the combined directing effects of the substituents. The position para to the hydroxyl group at C2 and ortho to the hydroxyl group at C4 (the C5 position) is sterically accessible and electronically activated, making it the most probable site for bromination.
The reaction proceeds via a standard electrophilic aromatic substitution mechanism, which involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Methyl 2,4-dihydroxybenzoate | Reagent | Sigma-Aldrich | 2150-47-2 |
| Bromine | ACS Reagent | Fisher Scientific | 7726-95-6 |
| Glacial Acetic Acid | ACS Reagent | VWR | 64-19-7 |
| Sodium Bicarbonate | ACS Reagent | J.T. Baker | 144-55-8 |
| Sodium Thiosulfate | ACS Reagent | Carolina | 7772-98-7 |
| Ethyl Acetate | HPLC Grade | EMD Millipore | 141-78-6 |
| Hexane | HPLC Grade | EMD Millipore | 110-54-3 |
| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.7 mmol) of Methyl 2,4-dihydroxybenzoate in 50 mL of glacial acetic acid.
-
Bromination: Cool the solution in an ice bath to 0-5 °C. In a dropping funnel, prepare a solution of 1.6 mL (30.0 mmol) of bromine in 10 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The color of the solution should fade from reddish-brown to a pale yellow.
-
Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water. Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate dropwise until the yellow color disappears.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethanol and water to afford this compound as a white to off-white solid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[2]
-
Bromine Handling: Bromine is highly corrosive and toxic. Handle with extreme care and have a sodium thiosulfate solution readily available for quenching any spills.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
| Property | Value |
| Appearance | White to off-white solid[2] |
| Molecular Formula | C₈H₇BrO₄ |
| Molecular Weight | 247.04 g/mol [3] |
| Melting Point | 122 - 125 °C[2] |
| Solubility | Soluble in ethanol, ethyl acetate; sparingly soluble in water. |
Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of the final product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the amount of bromine. |
| Loss of product during work-up | Ensure complete extraction and careful handling during transfers. | |
| Impure Product | Over-bromination (dibromination) | Maintain a low reaction temperature and control the stoichiometry of bromine. |
| Incomplete removal of starting material | Optimize the recrystallization solvent system. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedure and safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development endeavors.
References
Application Note: Methyl 5-bromo-2,4-dihydroxybenzoate as a Foundational Precursor for the Synthesis of Resorcinol-Based Hsp90 Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for the growth and survival of cancer cells.[1] This makes Hsp90 a prime target for cancer therapy.[2][3] A prominent class of Hsp90 inhibitors is built upon a resorcinol scaffold, which effectively competes with ATP for the nucleotide-binding pocket in the N-terminal domain of the Hsp90 protein.[1][4] This guide provides a detailed overview and protocols for utilizing Methyl 5-bromo-2,4-dihydroxybenzoate, a key precursor, in the synthesis of potent, resorcinol-based Hsp90 inhibitors. We will explore the rationale behind its use, provide a detailed synthetic workflow, and outline protocols for biological validation.
The Rationale: Hsp90 Inhibition and the Resorcinol Scaffold
Hsp90: A Critical Node in Oncogenesis
Hsp90 is a highly conserved molecular chaperone that manages the folding, stability, and activation of a wide array of "client" proteins.[5] In malignant cells, Hsp90 is overexpressed and plays a pivotal role in protecting mutated and overexpressed oncoproteins from degradation, thereby enabling the hallmarks of cancer.[5] These client proteins include critical signaling molecules such as receptor tyrosine kinases (HER2, EGFR), signaling proteins (AKT, c-Raf), and transcription factors.[2][5]
Inhibition of Hsp90 offers a powerful therapeutic strategy by simultaneously destabilizing multiple key oncogenic pathways.[1] Most clinically evaluated Hsp90 inhibitors target the N-terminal domain (NTD), which contains a highly conserved ATP-binding pocket.[1][6] By competitively blocking ATP binding, these inhibitors lock the chaperone in an inactive conformation, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[1][7]
The Pharmacophore: Why this compound?
The resorcinol moiety (1,3-dihydroxybenzene) is a privileged scaffold in Hsp90 inhibitor design. Its two hydroxyl groups form critical hydrogen bonds within the N-terminal ATP-binding site, mimicking the interactions of the adenine portion of ATP. This structural feature is central to the high affinity of inhibitors like NVP-AUY922 (Luminespib).[8][9]
This compound (CAS: 98437-43-5) is an ideal starting material for several reasons:
-
Core Scaffold: It contains the essential 2,4-dihydroxybenzoate core.
-
Orthogonal Handles: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing diversity and tuning potency, often via palladium-catalyzed cross-coupling reactions. The phenolic hydroxyls and the methyl ester provide distinct points for chemical modification.
-
Stability: The methyl ester protects the carboxylic acid, preventing unwanted side reactions during the initial synthetic steps. It can be readily hydrolyzed in a later step if a free carboxylic acid is desired.
| Property | Value | Source |
| CAS Number | 98437-43-5 | [10] |
| Molecular Formula | C₈H₇BrO₄ | [10] |
| Molecular Weight | 247.04 g/mol | [10] |
| Appearance | Off-white to light yellow powder | - |
| Purity | ≥95% recommended | [10] |
Synthetic Protocol: From Precursor to Potent Inhibitor
This section details a representative synthetic route to a resorcinol-based isoxazole amide Hsp90 inhibitor, structurally related to potent clinical candidates like NVP-AUY922. The workflow is designed for adaptability by researchers.
Step 1: Selective O-Alkylation of the 4-hydroxyl group
-
Rationale: The hydroxyl group at the 4-position is more nucleophilic than the 2-hydroxyl, which is sterically hindered and involved in hydrogen bonding with the adjacent ester. This allows for selective alkylation. This step introduces a side chain crucial for occupying a hydrophobic pocket in the Hsp90 binding site.
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and stir for 15 minutes at room temperature.
-
Add the desired alkyl halide (e.g., 1-bromo-3-methoxypropane, 1.1 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the O-alkylated intermediate.
-
Step 2: Saponification (Ester Hydrolysis)
-
Rationale: The methyl ester is hydrolyzed to a carboxylic acid to prepare for amide bond formation. Lithium hydroxide (LiOH) is a standard reagent for this transformation under mild conditions.
-
Protocol:
-
Dissolve the O-alkylated intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours), acidify the reaction mixture to pH ~3 using 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid intermediate, which is often used in the next step without further purification.
-
Step 3: Amide Coupling
-
Rationale: A key amide bond is formed, linking the resorcinol core to a second fragment, often an isoxazole or pyrazole amine, which is critical for potency. HATU is a highly efficient peptide coupling agent that minimizes side reactions.
-
Protocol:
-
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add the desired amine (e.g., 5-amino-3-methylisoxazole, 1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the bromo-amide intermediate.
-
Step 4: Suzuki Cross-Coupling
-
Rationale: The bromine atom is replaced with a desired aryl or heteroaryl group via a Suzuki cross-coupling reaction. This modification is used to fine-tune the inhibitor's properties, such as solubility, cell permeability, and target engagement.
-
Protocol:
-
In a reaction vessel, combine the bromo-amide intermediate (1.0 eq), the desired boronic acid or ester (e.g., 4-(dimethylamino)phenylboronic acid, 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, such as 2M aqueous sodium carbonate (Na₂CO₃, 3.0 eq).
-
Add a solvent system, typically a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 90-100 °C and stir until TLC indicates consumption of the starting material.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound via column chromatography or preparative HPLC.
-
Biological Validation Protocols
Once synthesized and characterized (¹H-NMR, LC-MS, HRMS), the compound's activity as an Hsp90 inhibitor must be confirmed.
Protocol: Western Blot for Hsp90 Client Protein Degradation
-
Principle: A hallmark of Hsp90 inhibition is the degradation of its client proteins.[11][12] This protocol uses Western blotting to measure the levels of a known Hsp90 client (e.g., HER2 in BT-474 breast cancer cells or AKT in various cell lines) and a marker of Hsp90 inhibition (Hsp70 upregulation).[13]
-
Methodology:
-
Cell Culture & Treatment: Seed cancer cells (e.g., BT-474 or MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the synthesized inhibitor (e.g., 0, 10, 50, 100, 500 nM) for 24 hours. Include a known inhibitor like NVP-AUY922 as a positive control.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-HER2, anti-AKT, anti-Hsp70, and a loading control like anti-β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Outcome: A dose-dependent decrease in the levels of client proteins (HER2, AKT) and a corresponding increase in Hsp70 expression.
| Treatment Group | HER2 Level | AKT Level | Hsp70 Level |
| Vehicle (DMSO) | High | High | Baseline |
| Synthesized Inhibitor (50 nM) | Reduced | Reduced | Increased |
| Synthesized Inhibitor (500 nM) | Strongly Reduced | Strongly Reduced | Strongly Increased |
| Positive Control (NVP-AUY922) | Strongly Reduced | Strongly Reduced | Strongly Increased |
Protocol: Anti-Proliferative Assay (GI₅₀ Determination)
-
Principle: As Hsp90 inhibition leads to cell cycle arrest and apoptosis, it should reduce the proliferation of cancer cells.[14] This assay determines the concentration of the inhibitor required to inhibit cell growth by 50% (GI₅₀).
-
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the synthesized inhibitor (e.g., from 1 nM to 10 µM) for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., MTS or resazurin) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of growth inhibition against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the GI₅₀ value.
-
-
Expected Outcome: Potent Hsp90 inhibitors derived from this precursor are expected to have GI₅₀ values in the low nanomolar range in sensitive cell lines.[8][14]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of resorcinol-based Hsp90 inhibitors. Its inherent pharmacophoric features and strategically placed synthetic handles allow for the efficient construction of complex and potent anti-cancer agents. The protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and validate novel Hsp90-targeting compounds, facilitating the discovery and development of next-generation cancer therapeutics.
References
- 1. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of resorcinyl-imidazole Hsp90 inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. Novel HSP90 inhibitors, NVP-AUY922 and NVP-BEP800, radiosensitise tumour cells through cell-cycle impairment, increased DNA damage and repair protraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aceschem.com [aceschem.com]
- 11. Synthesis and evaluation of Hsp90 inhibitors that contain the 1,4-naphthoquinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of Hsp90 inhibitors that contain the 1,4-naphthoquinone scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Substitution Reactions of Methyl 5-bromo-2,4-dihydroxybenzoate
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Introduction: Understanding the Reactivity of Methyl 5-bromo-2,4-dihydroxybenzoate
This compound is a versatile aromatic building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a bromine atom and two hydroxyl groups on a benzene ring, presents a unique reactivity profile for nucleophilic substitution reactions.
Typically, haloarenes are much less reactive towards nucleophilic substitution than their aliphatic counterparts (haloalkanes).[1][2] This reduced reactivity is due to several factors: the C-X bond in haloarenes is strengthened by resonance, imparting a partial double-bond character, and the sp² hybridized carbon of the aromatic ring holds the bonding electrons more tightly.[1][2]
However, the reactivity of the aromatic ring in this compound is significantly influenced by its substituents. The two hydroxyl (-OH) groups are strong electron-donating groups, which increase the electron density of the ring through resonance, generally favoring electrophilic aromatic substitution. Conversely, for nucleophilic aromatic substitution (SNA), electron-withdrawing groups are typically required to activate the ring towards attack by a nucleophile.[1][2][3][4] These groups, especially when positioned ortho or para to the leaving group (the bromine atom), can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[3][5]
While the hydroxyl groups are activating for electrophilic substitution, their presence, along with the ester, modifies the electronic landscape sufficiently to allow for transition-metal-catalyzed nucleophilic substitution reactions. These modern catalytic methods, such as the Buchwald-Hartwig amination and Ullmann-type couplings, have revolutionized the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds on aromatic rings, even those that are not strongly electron-deficient.[6][7][8] These reactions proceed through catalytic cycles involving a transition metal (commonly palladium or copper) that facilitates the coupling of the aryl halide with a nucleophile under milder conditions than traditional SNAr reactions.[6][8][9]
This guide provides detailed protocols and insights for performing various nucleophilic substitution reactions on this compound, focusing on modern palladium- and copper-catalyzed methods.
Section 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[6][7] This reaction is highly versatile, with a broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry.[6][10] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[6][11]
Protocol 1: Palladium-Catalyzed Amination with Primary and Secondary Amines
This protocol describes a general procedure for the coupling of this compound with a range of primary and secondary amines. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[12]
Experimental Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 2-3 equiv.)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and dilute with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl product.
Data Summary Table:
| Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 85-95 |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 90 | 16 | 75-85 |
Note: Conditions are illustrative and may require optimization for specific substrates.
Section 2: C-O and C-S Bond Formation via Ullmann-Type Couplings
The Ullmann reaction and its modern variations are copper-catalyzed methods for forming C-O (ether) and C-S (thioether) bonds on aryl halides.[8][13] The classical Ullmann condensation requires harsh conditions, often using stoichiometric amounts of copper at high temperatures.[8] Modern protocols utilize catalytic amounts of copper, often with a ligand, under significantly milder conditions. The mechanism is thought to involve the formation of an organocopper intermediate.[8]
Protocol 2: Copper-Catalyzed O-Arylation with Phenols
This protocol outlines the synthesis of diaryl ethers through the coupling of this compound with various phenols.
Catalytic Cycle:
Caption: Simplified catalytic cycle for Ullmann-type C-O coupling.
Materials:
-
This compound
-
Phenol derivative (1.5 - 2.0 equiv.)
-
Copper catalyst (e.g., CuI, Cu₂O, 5-20 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, L-proline, optional but recommended)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.)
-
Anhydrous solvent (e.g., DMF, DMSO, Pyridine)
Step-by-Step Protocol:
-
In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the phenol, the copper catalyst, the ligand (if used), and the base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the mixture to the specified temperature (typically 120-160 °C) with efficient stirring.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue via column chromatography or recrystallization.
Data Summary Table:
| Phenol Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 140 | 24 | 70-80 |
| 4-Methoxyphenol | Cu₂O / L-Proline | Cs₂CO₃ | DMSO | 120 | 20 | 75-85 |
| 2-Naphthol | CuI | K₃PO₄ | Pyridine | 130 | 24 | 65-75 |
Note: Ullmann reactions can be sensitive to reaction conditions; optimization is often necessary.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. aakash.ac.in [aakash.ac.in]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. vapourtec.com [vapourtec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Reactions [mdpi.com]
- 10. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Ullmann Reaction [organic-chemistry.org]
Application Note: Strategic Protection of Methyl 5-bromo-2,4-dihydroxybenzoate for Advanced Synthetic Applications
Abstract
This technical guide provides an in-depth analysis of protecting group strategies for Methyl 5-bromo-2,4-dihydroxybenzoate, a versatile building block in medicinal chemistry and materials science. The presence of two phenolic hydroxyl groups with different reactivities necessitates a carefully considered approach to selective protection to enable regioselective functionalization. This document outlines orthogonal protection strategies, offering detailed protocols for the installation and removal of common protecting groups, including methoxymethyl (MOM), benzyl (Bn), and various silyl ethers. The rationale behind the selection of each protecting group is discussed, emphasizing chemical stability, ease of removal, and compatibility with subsequent reaction conditions. This guide is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.
Introduction: The Synthetic Challenge of a Multifunctional Aromatic
This compound is a key intermediate whose synthetic utility is contingent upon the selective manipulation of its two hydroxyl groups. The C4 hydroxyl is typically more acidic and sterically accessible than the C2 hydroxyl, which is involved in intramolecular hydrogen bonding with the adjacent ester carbonyl group. This inherent difference in reactivity provides a basis for regioselective protection, a critical first step in many synthetic routes.[1][2] The choice of a protecting group strategy is paramount, as it dictates the feasibility of subsequent transformations and the overall efficiency of the synthetic sequence.[3][4][5] An ideal strategy employs "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups in the molecule.[6][7][8]
This guide explores several field-proven protecting group strategies, providing both the theoretical underpinning and practical, step-by-step protocols for their implementation.
Orthogonal Protecting Group Strategies: A Decision-Making Framework
The selection of an appropriate protecting group is dictated by the planned synthetic route. Factors to consider include the stability of the protecting group to acidic, basic, or reductive conditions, as well as the mildness of its cleavage.
Caption: Decision-making workflow for selecting a suitable protecting group.
Detailed Protocols and Methodologies
Strategy 1: Methoxymethyl (MOM) Ether Protection
MOM ethers are valuable for their stability in strongly basic and weakly acidic conditions, while being readily cleaved under stronger acidic conditions.[9][10] This makes them suitable for reactions involving organometallics or basic hydrolysis.
3.1.1. Protocol for Monoprotection (Primarily at C4-OH)
-
Materials: this compound, Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 equiv.) dropwise to the stirred solution.
-
Slowly add MOM-Cl (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 5-bromo-4-(methoxymethoxy)-2-hydroxybenzoate.[11]
-
3.1.2. Protocol for Deprotection of MOM Ether
-
Materials: MOM-protected benzoate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the MOM-protected compound (1.0 equiv.) in a 15:1 mixture of DCM and TFA.[10]
-
Stir the solution at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[12][13]
-
Strategy 2: Benzyl (Bn) Ether Protection
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions.[14] Their removal is typically achieved via catalytic hydrogenation, making them orthogonal to acid- or base-labile protecting groups.[15][16][17]
3.2.1. Protocol for Benzyl Ether Protection
-
Materials: this compound, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add K₂CO₃ (2.5 equiv.).
-
Add Benzyl bromide (1.2 equiv. for monobenzylation, 2.4 equiv. for dibenzylation) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
3.2.2. Protocol for Deprotection of Benzyl Ether (Catalytic Transfer Hydrogenation)
-
Materials: Benzyl-protected benzoate, 10% Palladium on carbon (Pd/C), Ammonium formate, Methanol.
-
Procedure:
-
Dissolve the benzyl-protected compound (1.0 equiv.) in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Reflux the mixture for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction and filter through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.[17][20]
-
Strategy 3: Silyl Ether Protection
Silyl ethers are widely used due to their ease of installation and tunable lability. Their stability is highly dependent on the steric bulk of the substituents on the silicon atom. For instance, a tert-butyldimethylsilyl (TBDMS) group is more acid-labile than a triisopropylsilyl (TIPS) group. Cleavage is most commonly achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).[21][22][23]
3.3.1. Protocol for TBDMS Ether Protection
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous DMF.
-
Procedure:
-
Dissolve this compound (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
3.3.2. Protocol for Deprotection of TBDMS Ether
-
Materials: TBDMS-protected benzoate, Tetrabutylammonium fluoride (TBAF, 1 M solution in THF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise.[24][23]
-
Stir at 0 °C to room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[21][25]
-
Data Summary and Comparison
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Orthogonality |
| MOM | MOM-Cl, DIPEA, DCM, 0°C to rt | H⁺ (e.g., TFA in DCM)[10] | Stable to base, organometallics. Labile to strong acid. | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF, 60-70°C | H₂, Pd/C or Catalytic Transfer Hydrogenation[15][16] | Stable to acid and base. | Orthogonal to acid- and base-labile groups. |
| TBDMS | TBDMS-Cl, Imidazole, DMF, 0°C to rt | F⁻ (e.g., TBAF in THF)[24][21] or mild acid | Stable to base. Labile to acid and fluoride ions. | Orthogonal to hydrogenolysis-labile and some base-labile groups. |
Visualizing Orthogonal Deprotection
The power of orthogonal protecting groups lies in their selective removal, enabling sequential modification of the molecule.
Caption: Workflow for an orthogonal deprotection strategy.
Conclusion
The successful synthesis of complex derivatives of this compound is highly dependent on the strategic use of protecting groups. This guide provides a framework for selecting and implementing appropriate protection and deprotection protocols for MOM, benzyl, and silyl ethers. By understanding the stability and reactivity of each protecting group, researchers can design efficient and high-yielding synthetic routes. The provided protocols serve as a starting point, and optimization may be necessary for specific substrates and reaction scales.
References
- 1. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Protective Groups [organic-chemistry.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. media.neliti.com [media.neliti.com]
- 9. MOM Ethers [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 18. ias.ac.in [ias.ac.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. commonorganicchemistry.com [commonorganicchemistry.com]
- 22. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: Reaction of Methyl 5-bromo-2,4-dihydroxybenzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The synthesis of substituted aminophenols represents a cornerstone in medicinal chemistry and materials science. These scaffolds are integral to the development of a wide array of pharmaceuticals, including oncology agents, and serve as crucial building blocks for advanced materials.[1][2][3][4] Methyl 5-bromo-2,4-dihydroxybenzoate is a readily accessible, polyfunctionalized aromatic compound poised for strategic C-N bond formation to generate novel molecular entities. This guide provides a comprehensive overview of the reaction of this compound with amines, focusing on modern catalytic methods that offer high efficiency and functional group tolerance.
The presence of two hydroxyl groups and a methyl ester on the aromatic ring of the substrate presents unique challenges and opportunities. Chemoselectivity—the preferential reaction of the amine at the C-Br bond over potential O-arylation of the hydroxyl groups or aminolysis of the ester—is a critical consideration. This document will delve into the mechanistic underpinnings of relevant catalytic cycles and provide detailed, field-proven protocols for both primary and secondary amines, empowering researchers to confidently navigate this important transformation.
Mechanistic Considerations: Navigating the Path to C-N Bond Formation
The direct displacement of the bromide from this compound via a classical nucleophilic aromatic substitution (SNAr) is challenging due to the electron-rich nature of the dihydroxy-substituted ring.[5][6][7][8] Therefore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), have become the methods of choice for this transformation.[3][9][10]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[4][10][11][12] The catalytic cycle, illustrated below, generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
The choice of ligand is paramount in achieving high catalytic activity and selectivity. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps. For a substrate with unprotected hydroxyl groups, the choice of base is critical to avoid deprotonation of the phenols, which could lead to catalyst inhibition or O-arylation side products. Weaker bases such as carbonates are often preferred over alkoxides in such cases.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.[3][13][14] The mechanism is thought to involve the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl bromide, followed by reductive elimination.
Caption: The Ullmann Condensation Catalytic Cycle.
Modern Ullmann reactions often employ ligands such as diamines or amino acids to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[13] Copper-catalyzed systems can be particularly advantageous for their lower cost and, in some cases, enhanced tolerance to certain functional groups.
Experimental Protocols
The following protocols are designed as a starting point for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (temperature, reaction time, catalyst loading, and ligand) may be necessary for specific amine substrates.
Protocol 1: Palladium-Catalyzed Amination with a Primary Amine (e.g., Benzylamine)
This protocol is designed for the Buchwald-Hartwig amination of this compound with a primary amine, using a common palladium catalyst and a phosphine ligand.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 98437-43-5 | 247.04 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5 mL |
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (247 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube, followed by benzylamine (0.13 mL, 1.2 mmol).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 5-(benzylamino)-2,4-dihydroxybenzoate.
Protocol 2: Copper-Catalyzed Amination with a Secondary Amine (e.g., Morpholine)
This protocol outlines a copper-catalyzed Ullmann-type amination, which can be a cost-effective alternative to palladium-catalyzed methods.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 98437-43-5 | 247.04 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.5 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 |
| L-Proline | 147-85-3 | 115.13 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| Dimethyl Sulfoxide (DMSO, anhydrous) | 67-68-5 | 78.13 | 5 mL |
Procedure:
-
Reaction Setup: In a dry reaction vial, combine this compound (247 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMSO (5 mL) followed by morpholine (0.13 mL, 1.5 mmol).
-
Reaction: Seal the vial and heat the mixture to 110 °C with stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (2 x 20 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield methyl 5-(morpholino)-2,4-dihydroxybenzoate.
Characterization of Products
The successful synthesis of the aminated products can be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the newly formed C-N bond and the retention of the ester and hydroxyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H, O-H, C=O (ester), and aromatic C-H stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting and Key Considerations
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Use freshly distilled, anhydrous solvents.- Screen different bases (e.g., K₃PO₄, Na₂CO₃) and solvents (e.g., dioxane, DMF). |
| Formation of Side Products (e.g., O-arylation) | - Strong base deprotonating hydroxyl groups- High reaction temperature | - Use a milder base like K₂CO₃ or Cs₂CO₃.- Optimize the reaction temperature, starting with lower temperatures. |
| Hydrolysis of the Ester Group | - Presence of water- Strongly basic or acidic conditions during workup | - Ensure anhydrous reaction conditions.- Perform a neutral workup and avoid prolonged exposure to strong acids or bases. |
| Difficulty in Product Purification | - Similar polarity of starting material and product- Formation of closely related byproducts | - Optimize the mobile phase for column chromatography.- Consider derivatization of the product or starting material to alter polarity for easier separation. |
Conclusion
The reaction of this compound with amines opens a gateway to a diverse range of novel aminophenol derivatives with significant potential in drug discovery and materials science. The choice between palladium and copper catalysis will depend on factors such as cost, substrate scope, and desired reaction conditions. The protocols provided herein, grounded in established catalytic methodologies, offer a solid foundation for researchers to explore this valuable transformation. Careful consideration of the substrate's functional groups and meticulous optimization of reaction parameters are key to achieving high yields and purity of the desired products.
References
- 1. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Catalytic Amination of Phenols with Amines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann Reaction [organic-chemistry.org]
"Methyl 5-bromo-2,4-dihydroxybenzoate" in the synthesis of heterocyclic compounds
An Application Guide for the Synthesis of Bioactive Heterocycles from Methyl 5-bromo-2,4-dihydroxybenzoate
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and diversity of a synthetic campaign. This compound stands out as a highly versatile and strategic building block for the construction of complex heterocyclic scaffolds.[1] Its utility stems from a unique combination of structural features: a nucleophilic resorcinol core, two hydroxyl groups with differential reactivity, a strategically placed bromine atom for subsequent functionalization, and a methyl ester group that can be readily modified.
This guide provides an in-depth exploration of the application of this compound in the synthesis of several classes of medicinally important heterocyclic compounds, including coumarins, benzofurans, and xanthones. The protocols and mechanistic discussions are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying chemical principles that govern these transformations.
PART I: Synthesis of Coumarin Scaffolds via Pechmann Condensation
Coumarins, or benzopyran-2-ones, are a major class of natural products and synthetic compounds renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2][3] The Pechmann condensation is a classic and efficient acid-catalyzed reaction for synthesizing coumarins from a phenol and a β-ketoester. The resorcinol moiety of this compound is highly activated towards electrophilic aromatic substitution, making it an ideal substrate for this transformation.
Mechanistic Rationale
The reaction is initiated by the acid-catalyzed transesterification between the highly nucleophilic C5 position of the resorcinol ring and the β-ketoester (e.g., ethyl acetoacetate). The resulting intermediate then undergoes an intramolecular cyclization, driven by the attack of the ortho-hydroxyl group onto the ketone carbonyl. A final dehydration step under acidic conditions yields the aromatic coumarin ring system. The electron-donating effects of the two hydroxyl groups strongly activate the benzene ring, facilitating the initial electrophilic attack.
Experimental Protocol: Synthesis of Methyl 7-hydroxy-5-bromo-4-methylcoumarin-6-carboxylate
This protocol details the synthesis of a substituted coumarin derivative, a key intermediate for further elaboration.
Reagents and Materials:
-
This compound
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice bath
-
Standard reflux apparatus and glassware
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude solid from ethanol to afford the pure product.
Data Summary:
| Compound | Molecular Formula | Yield (%) | Physical State |
| Methyl 7-hydroxy-5-bromo-4-methylcoumarin-6-carboxylate | C₁₂H₉BrO₅ | 85-95% | White solid |
Workflow Visualization
Caption: Pechmann condensation workflow for coumarin synthesis.
PART II: Synthesis of Benzofuran Scaffolds
Benzofurans are privileged heterocyclic motifs found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4][5] The synthesis of benzofurans often involves the formation of an ether linkage followed by an intramolecular cyclization. The hydroxyl groups of this compound serve as excellent nucleophiles for initiating this synthetic sequence.
Mechanistic Rationale
A common strategy involves the O-alkylation of one of the phenolic hydroxyls with an α-halo ketone or a related species, such as ethyl bromoacetate.[3] This Williamson ether synthesis is typically performed under basic conditions (e.g., using K₂CO₃ or NaH) to deprotonate the phenol. The resulting intermediate contains a ketone (or a precursor) positioned ortho to the newly formed ether linkage. Subsequent acid- or base-catalyzed intramolecular cyclization, often involving an aldol-type condensation followed by dehydration, forges the furan ring.
Experimental Protocol: Synthesis of a 5-Bromobenzofuran Derivative
This protocol outlines a general procedure for the synthesis of a benzofuran core structure.
Reagents and Materials:
-
This compound
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or DMF
-
Sodium Ethoxide (NaOEt)
-
Ethanol
-
Standard reflux apparatus and glassware
Step-by-Step Procedure:
Step 1: O-Alkylation
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ether intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in absolute ethanol.
-
Add a solution of sodium ethoxide (1.5 equivalents) in ethanol.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).
-
The resulting precipitate is the crude benzofuran product. Collect it by filtration, wash with water, and purify by recrystallization or column chromatography.
Data Summary:
| Intermediate/Product | Molecular Formula | Yield (%) | Key Reaction |
| O-Alkylated Intermediate | C₁₃H₁₅BrO₇ | 80-90% | Williamson Ether Synthesis |
| Methyl 5-bromo-6-hydroxy-3-oxobenzofuran-7-carboxylate | C₁₁H₇BrO₅ | 65-75% | Intramolecular Cyclization |
Workflow Visualization
Caption: Two-step synthesis of a benzofuran derivative.
PART III: Synthesis of Xanthone Scaffolds
Xanthones, characterized by their dibenzo-γ-pyrone core, are another class of polyphenolic compounds with significant pharmacological potential, including antioxidant, anticancer, and antimicrobial activities.[6][7] Their synthesis from this compound typically requires a coupling partner that provides the second aromatic ring and the carbonyl carbon of the central pyrone.
Mechanistic Rationale
A powerful method for xanthone synthesis is the reaction of a substituted benzoate with an aryne intermediate.[6] In this context, this compound can serve as the nucleophilic partner. The reaction is initiated by the deprotonation of one of the hydroxyl groups with a strong base like cesium fluoride (CsF). This phenoxide then attacks an in-situ generated benzyne (from a precursor like 2-(trimethylsilyl)phenyl triflate). This addition is followed by an intramolecular acylation, where the newly formed aryl anion attacks the methyl ester carbonyl group, leading to cyclization. Subsequent elimination of the methoxide group yields the xanthone core.
Experimental Protocol: Aryne-Mediated Synthesis of a Substituted Xanthone
This advanced protocol demonstrates the construction of the complex xanthone skeleton.
Reagents and Materials:
-
This compound
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (benzyne precursor)
-
Cesium Fluoride (CsF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (1 equivalent) and cesium fluoride (4 equivalents).
-
Add anhydrous THF via syringe.
-
To this stirred suspension, add a solution of 2-(trimethylsilyl)phenyl triflate (1.2 equivalents) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to 65-70°C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure xanthone product.
Data Summary:
| Compound | Molecular Formula | Yield (%) | Key Reaction Type |
| 1,3-Dihydroxy-4-bromo-xanthone | C₁₃H₇BrO₄ | 50-65% | Aryne Coupling/Cyclization |
Workflow Visualization
Caption: Aryne-mediated workflow for xanthone synthesis.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 5-bromo-2,4-dihydroxybenzoate as a Strategic Starting Material in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Methyl 5-bromo-2,4-dihydroxybenzoate, a poly-functionalized aromatic compound, presents itself as a highly versatile and valuable building block. Its unique arrangement of a bromine atom, a methyl ester, and two hydroxyl groups on a resorcinol scaffold allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of complex natural products, particularly polyketides, depsidones, and other related structures.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights into its application. We will delve into a representative synthetic pathway, showcasing how this starting material can be strategically employed to construct a core structural motif found in various bioactive natural products.
Core Attributes of this compound in Synthesis
The synthetic potential of this compound is rooted in the distinct reactivity of its functional groups:
-
Bromine Atom: Serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. This enables the introduction of complex side chains and the construction of biaryl linkages.
-
Hydroxyl Groups: The two hydroxyl groups at positions 2 and 4 exhibit differential reactivity, allowing for selective protection and modification. They are also key components of the final natural product pharmacophore in many cases.
-
Methyl Ester: A readily modifiable group that can be hydrolyzed to the corresponding carboxylic acid, which can then be used for esterification, amidation, or other transformations. It can also serve as a directing group in certain reactions.
Illustrative Synthetic Application: A Proposed Pathway to a Colletoic Acid Analogue
To demonstrate the practical application of this compound, we present a proposed synthetic route towards a simplified analogue of Colletoic acid. Colletoic acid is a natural product known for its interesting biological activities, and its structure contains a substituted resorcinol core that can be conceptually derived from our starting material.
The proposed synthesis will focus on the key transformations that highlight the utility of this compound, including a strategic cross-coupling reaction to build the carbon skeleton.
Experimental Protocols
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of the starting material itself can be instructive. A common method involves the regioselective bromination of methyl 2,4-dihydroxybenzoate.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2,4-dihydroxybenzoate | 168.15 | 10.0 g | 59.5 mmol |
| Bromine (Br₂) | 159.81 | 3.0 mL (9.5 g) | 59.5 mmol |
| Acetic Acid (AcOH) | 60.05 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 2,4-dihydroxybenzoate (10.0 g, 59.5 mmol) in glacial acetic acid (150 mL).
-
Cool the solution to 10 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine (3.0 mL, 59.5 mmol) in glacial acetic acid (50 mL).
-
Add the bromine solution dropwise to the stirred solution of methyl 2,4-dihydroxybenzoate over a period of 30 minutes, maintaining the temperature at 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 12 hours.
-
Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is colorless.
-
Dry the solid under vacuum to afford this compound as a solid. Further purification can be achieved by recrystallization from ethanol/water.
Protocol 2: Selective Protection of Hydroxyl Groups
For many synthetic applications, it is necessary to protect the reactive hydroxyl groups to prevent unwanted side reactions. Here, we will use methoxymethyl (MOM) ether as the protecting group.
Reaction Scheme:
Caption: Protection of hydroxyl groups with MOM-Cl.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 247.04 | 5.0 g | 20.2 mmol |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 3.8 mL (4.0 g) | 50.5 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 8.8 mL (6.5 g) | 50.5 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (5.0 g, 20.2 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N,N-Diisopropylethylamine (8.8 mL, 50.5 mmol) to the solution, followed by the dropwise addition of chloromethyl methyl ether (3.8 mL, 50.5 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield Methyl 5-bromo-2,4-bis(methoxymethoxy)benzoate.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of the protected brominated resorcinol derivative with a suitable boronic acid or boronate ester. This reaction is a powerful tool for constructing the carbon skeleton of the target molecule.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5-bromo-2,4-bis(methoxymethoxy)benzoate | 335.15 | 1.0 g | 2.98 mmol |
| Arylboronic acid | - | 1.2 equiv. | 3.58 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 172 mg | 0.149 mmol (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 824 mg | 5.96 mmol |
| Toluene | 92.14 | 20 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
In a Schlenk flask, combine Methyl 5-bromo-2,4-bis(methoxymethoxy)benzoate (1.0 g, 2.98 mmol), the arylboronic acid (3.58 mmol), and potassium carbonate (824 mg, 5.96 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (172 mg, 0.149 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (20 mL) and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices
-
Choice of Protecting Group: MOM ethers are chosen for their stability under a range of reaction conditions, including the basic conditions of the Suzuki coupling, and their relatively straightforward cleavage under acidic conditions.
-
Suzuki-Miyaura vs. Other Couplings: The Suzuki-Miyaura coupling is often preferred due to the commercial availability and stability of a wide variety of boronic acids, as well as the generally non-toxic nature of the boron-containing byproducts.[2]
-
Catalyst and Ligand Selection: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings. For more challenging substrates, other palladium sources and ligands (e.g., phosphine-based ligands like XPhos) may be employed to improve reaction efficiency.[3]
-
Base and Solvent System: The choice of a base (e.g., K₂CO₃, Cs₂CO₃) and a biphasic solvent system (e.g., toluene/water, dioxane/water) is crucial for the transmetalation step in the Suzuki catalytic cycle.[4][5]
Logical Workflow for Natural Product Synthesis
The following diagram illustrates the logical progression from the starting material to a complex core structure, representative of a natural product synthesis campaign.
Caption: General workflow for natural product synthesis.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide array of natural products. Its strategically positioned functional groups allow for a logical and efficient construction of complex molecular architectures. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this valuable building block in their synthetic endeavors. The ability to perform selective protection, followed by robust cross-coupling reactions, opens up a multitude of possibilities for the synthesis of novel bioactive compounds.
References
- 1. US11013726B2 - Substituted pyridinone-containing trycyclic compounds, and methods using same - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Protocol for the Recrystallization of Methyl 5-bromo-2,4-dihydroxybenzoate
Abstract and Objective
This application note provides a comprehensive, field-tested protocol for the purification of Methyl 5-bromo-2,4-dihydroxybenzoate via recrystallization. The procedure is designed for researchers, medicinal chemists, and process development scientists who require a high-purity solid for downstream applications. We move beyond a simple list of steps to explain the underlying chemical principles that govern the choice of solvent, cooling rates, and handling techniques. The objective is to provide a robust, self-validating system that ensures high yield and purity, complete with characterization checkpoints and troubleshooting guidance.
The Principle of Recrystallization: A Supramolecular Approach to Purification
Recrystallization is a powerful purification technique for solid compounds, predicated on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature, often near the solvent's boiling point.[1][2] Conversely, impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired compound has crystallized).
The process leverages thermodynamics and kinetics. A hot, saturated solution is a high-entropy state. As the solution is cooled slowly, the solubility of the target compound decreases, creating a supersaturated state.[2] This provides the thermodynamic driving force for crystallization. Slow cooling is kinetically crucial; it allows molecules of the desired compound to selectively deposit onto a growing crystal lattice, a highly ordered, low-entropy state. This methodical self-assembly process systematically excludes impurity molecules that do not fit correctly into the lattice, resulting in a significant increase in purity.
Compound Profile and Rationale for Solvent System Selection
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 98437-43-5 | [3][4][5] |
| Molecular Formula | C₈H₇BrO₄ | [5][6] |
| Molecular Weight | 247.04 g/mol | [5][7] |
| Physical Form | Solid | [8] |
| Boiling Point | 384.15 °C at 760 mmHg | [5] |
| Purity (Typical) | >95% | [6] |
Solvent System Selection: Ethanol/Water
The molecular structure of this compound—containing two polar phenolic hydroxyl (-OH) groups, a moderately polar methyl ester (-COOCH₃) group, and a larger, less polar brominated aromatic ring—guides the selection of an appropriate solvent system.
-
Expertise-Driven Choice: A single solvent may not provide the ideal solubility gradient. For instance, the compound might be too soluble in methanol or ethanol even at low temperatures, leading to poor recovery. Conversely, it is expected to have poor solubility in non-polar solvents like hexanes. Therefore, a multi-solvent system is the logical choice.[2]
-
Causality: We select an ethanol and water mixture. Ethanol is a good primary solvent due to its ability to form hydrogen bonds with the hydroxyl groups, facilitating dissolution at elevated temperatures. Water serves as the "anti-solvent." The compound is poorly soluble in water; its controlled addition to the ethanol solution will drastically reduce the compound's solubility, inducing crystallization. This combination provides a wide and tunable polarity range, allowing for fine control over the crystallization process. This is a common and effective strategy for purifying phenolic compounds.[9]
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer Flasks (at least two)
-
Heating Mantle or Hot Plate with Magnetic Stirring
-
Condenser (for reflux)
-
Büchner Funnel and Filter Flask
-
Filter Paper (for Büchner funnel and fluted for hot filtration)
-
Glass Funnel (for hot filtration)
-
Watch Glass
-
Spatula
-
Ice Bath
-
Vacuum Source
-
Drying Oven or Vacuum Desiccator
Detailed Experimental Protocol
This protocol is optimized for purifying approximately 5.0 grams of crude material. Adjust solvent volumes accordingly for different scales.
Step 1: Dissolution in the Primary Solvent
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of ethanol.
-
Fit the flask with a reflux condenser and begin heating the mixture with stirring.
-
Bring the solution to a gentle boil. Continue to add small portions of ethanol down the condenser until the solid has completely dissolved. The goal is to use the minimum amount of hot solvent to create a saturated solution. Avoid adding a large excess, as this will reduce the final yield.
Step 2: Decolorization and Hot Filtration (Optional) This step is necessary only if the solution is highly colored or contains visible insoluble impurities.
-
Remove the heat source and allow the solution to cool slightly below its boiling point.
-
Add a small amount (approx. 0.1-0.2 g) of activated carbon to the flask.
-
Heat the solution back to a boil for 5-10 minutes. The carbon will adsorb high molecular weight, colored impurities.
-
Pre-heat a second Erlenmeyer flask containing a few mL of ethanol on the hot plate. This will prevent premature crystallization during filtration.
-
Place a stemless or short-stemmed glass funnel with fluted filter paper into the neck of the pre-heated receiving flask.
-
Working quickly and carefully, pour the hot solution through the fluted filter paper. This removes the carbon and any other insoluble matter.
Step 3: Induction of Crystallization
-
Remove the flask containing the clear, hot filtrate from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1][2] Placing the flask on a cork ring or paper towels will aid in gradual cooling.
-
Once the flask has reached room temperature, a significant amount of crystalline solid should be visible. To maximize the yield, place the flask in an ice-water bath for an additional 20-30 minutes.
Step 4: Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold ethanol/water mother liquor to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Wash the crystals with a minimal amount (2 x 5-10 mL) of ice-cold ethanol . This removes any soluble impurities adhering to the crystal surfaces. Using cold solvent is essential to prevent the desired product from re-dissolving.
-
Keep the vacuum on for 10-15 minutes to pull air through the crystals and partially dry them.
Step 5: Drying the Final Product
-
Carefully remove the filter cake from the funnel and spread it onto a pre-weighed watch glass.
-
Break up any large clumps of crystals to facilitate drying.
-
Allow the crystals to air-dry to remove the bulk of the solvent.
-
For complete dryness, place the watch glass in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours or until a constant weight is achieved.
Workflow Visualization
Caption: Workflow for the recrystallization of this compound.
Validation and Troubleshooting
A successful recrystallization should yield a product with a sharper melting point and improved appearance (e.g., from a discolored powder to well-defined, colorless or pale crystals).
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; supersaturation was not achieved. | 1. Gently boil off some of the solvent to increase concentration and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a "seed" crystal from a previous pure batch, if available.[2] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; the solution became saturated at a temperature above the compound's melting point. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional primary solvent (ethanol) to lower the saturation temperature. Allow it to cool much more slowly. |
| Very low yield of recovered crystals. | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | 1. Reduce the initial volume of solvent used. 2. Ensure the cooling step is thorough (ice bath). 3. Evaporate some of the mother liquor to obtain a second crop of crystals (which may be of lower purity). 4. Ensure the receiving flask for hot filtration is pre-heated. |
| Final product purity is still low. | The chosen solvent system is not ideal for the specific impurities present; cooling was too rapid, trapping impurities. | 1. Re-recrystallize the material. 2. Attempt a different solvent system (e.g., ethyl acetate/hexane). 3. Ensure the cooling process is very slow and undisturbed. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER | 98437-43-5 [chemicalbook.com]
- 4. 98437-43-5 CAS MSDS (5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 6. aceschem.com [aceschem.com]
- 7. echemi.com [echemi.com]
- 8. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate, a key building block in the development of pharmaceuticals and other fine chemicals. The described method focuses on the regioselective bromination of Methyl 2,4-dihydroxybenzoate. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step synthesis protocol, in-process controls, and purification strategies suitable for scale-up operations. The causality behind experimental choices, safety considerations, and analytical validation are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction
This compound is a valuable intermediate in organic synthesis, notably utilized in the creation of complex heterocyclic structures for medicinal chemistry. Its trifunctional nature, featuring a bromine atom for cross-coupling reactions and two hydroxyl groups for further derivatization, makes it a versatile scaffold. The efficient and scalable production of this compound is therefore of significant interest.
This document outlines a robust and scalable synthesis, moving away from the use of hazardous elemental bromine towards a safer and more manageable brominating agent, N-Bromosuccinimide (NBS). The protocol is designed to be self-validating through rigorous in-process controls and detailed analytical characterization of the final product.
Reaction Mechanism and Regioselectivity
The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction. The starting material, Methyl 2,4-dihydroxybenzoate, possesses a highly activated aromatic ring due to the presence of two hydroxyl groups, which are strong ortho-, para-directing activators.[1]
The two hydroxyl groups at positions 2 and 4 strongly activate the ring towards electrophilic attack. The positions ortho and para to these groups (positions 3, 5, and 6) are electronically enriched. The ester group, being a deactivating group, directs meta to its position, which would be position 5. The synergistic directing effects of the two hydroxyl groups and the ester group favor the substitution at the 5-position, leading to the desired product with high regioselectivity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
The synthesis of this compound is typically approached via the electrophilic bromination of its precursor, Methyl 2,4-dihydroxybenzoate. While seemingly straightforward, the high activation of the aromatic ring by two hydroxyl groups presents significant challenges in controlling regioselectivity and preventing side reactions. This guide addresses the most frequent issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is incomplete. My analysis (TLC/LC-MS) shows a large amount of unreacted Methyl 2,4-dihydroxybenzoate. What are the likely causes?
This is a common issue often related to the activity of the brominating agent or suboptimal reaction conditions.
Causality: The electrophilic bromination of a highly activated phenol derivative should be rapid. If starting material remains, it suggests the electrophilic bromine species (Br+) was not generated or available in sufficient quantity.
Troubleshooting Protocol:
-
Verify Brominating Agent Quality:
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[1] However, it can degrade over time, especially if exposed to moisture or light, leading to lower reactivity. Use a fresh bottle of NBS or recrystallize the old reagent from water.
-
Liquid Bromine (Br₂): Ensure it has not been contaminated with water. Use a fresh, sealed bottle if in doubt.
-
-
Check Reaction Initiation: Some protocols may require a radical initiator (like AIBN) or light, although for electrophilic aromatic substitution, a Lewis or Brønsted acid catalyst is more common if the ring isn't sufficiently activated.[1] For a highly activated substrate like this, a catalyst is often unnecessary and may even promote side reactions.[2] Ensure your conditions match a validated procedure.
-
Review Solvent Choice: The reaction should be conducted in an inert solvent (e.g., Dichloromethane, Acetonitrile, or Acetic Acid). Protic solvents like methanol can react with the brominating agent.
-
Temperature Control: While many brominations are run at low temperatures to control selectivity, the reaction must be allowed to proceed to completion. If you are running the reaction at 0°C or below, consider allowing it to warm to room temperature and monitoring by TLC until the starting material is consumed.
FAQ 2: My analysis shows two isomeric monobrominated products. How do I prevent the formation of the undesired isomer?
You are likely forming a mixture of the desired This compound and the isomeric byproduct, Methyl 3-bromo-2,4-dihydroxybenzoate .
Causality: The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring.[3] The two hydroxyl groups at positions 2 and 4 are powerful ortho-, para-directing activators.
-
The C4-OH group directs ortho to positions 3 and 5.
-
The C2-OH group directs para to position 5 and ortho to position 3. Both groups strongly activate position 5, making it the kinetically and thermodynamically favored site of bromination. However, position 3 is also activated, and under certain conditions, its formation can become significant.
Troubleshooting & Optimization Protocol:
-
Temperature is Critical: Run the reaction at a lower temperature (e.g., 0°C to -10°C). Lower temperatures increase the selectivity for the more sterically accessible and electronically favored C5 position.
-
Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise over a prolonged period (30-60 minutes). This keeps the instantaneous concentration of the electrophile low, which helps prevent reactions at the less activated C3 position and reduces over-bromination.
-
Choice of Brominating Agent: The choice of reagent can influence regioselectivity.[4]
-
NBS is often considered milder and can provide higher selectivity than liquid bromine in some cases.
-
Using a bulky brominating agent can sometimes favor the less sterically hindered position.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction.[5][6] Non-polar solvents like dichloromethane or carbon tetrachloride can sometimes afford higher selectivity compared to more polar solvents like acetic acid.
| Parameter | Recommendation for High Selectivity | Rationale |
| Temperature | 0°C or below | Increases selectivity for the kinetically favored product. |
| Reagent Addition | Slow, dropwise addition | Minimizes local high concentrations of bromine. |
| Brominating Agent | NBS | Often provides milder reaction conditions. |
| Solvent | Aprotic, less polar (e.g., CH₂Cl₂) | Can modulate the reactivity of the brominating species. |
FAQ 3: I have a significant byproduct with a mass corresponding to a dibrominated product. How can I prevent this over-bromination?
The formation of Methyl 3,5-dibromo-2,4-dihydroxybenzoate is a very common side reaction due to the high reactivity of the dihydroxy-substituted ring.[7] Phenols are highly susceptible to polyhalogenation, often reacting readily even without a catalyst.[2]
Causality: The first bromine atom added to the ring does not significantly deactivate it. The ring remains highly activated by the two hydroxyl groups, making it susceptible to a second electrophilic attack before all the starting material has been consumed.
Troubleshooting Protocol:
-
Strict Stoichiometric Control: This is the most critical factor. Use precisely 1.0 equivalent of your brominating agent. It is often better to use slightly less (e.g., 0.98 eq) and have a small amount of unreacted starting material, which is easier to separate than the dibrominated byproduct.
-
Low Temperature and Slow Addition: As with improving regioselectivity, maintaining a low temperature (0°C or below) and adding the bromine solution slowly are crucial. This allows the monobromination to occur selectively without providing enough thermal energy or reagent concentration to drive the second bromination.
-
Dilution: Running the reaction at a lower concentration (higher solvent volume) can sometimes disfavor the second reaction by reducing the probability of a reactive monobrominated molecule encountering another bromine electrophile.
Diagram: Reaction Pathways in the Bromination of Methyl 2,4-dihydroxybenzoate
The following diagram illustrates the desired synthetic route and the competing side reactions that can lower the yield and purity of the final product.
Caption: Key reaction and side-reaction pathways.
FAQ 4: My product is unexpectedly polar on TLC and I suspect ester hydrolysis. How can I confirm and prevent this?
You are likely observing the formation of 5-bromo-2,4-dihydroxybenzoic acid due to the cleavage of the methyl ester.
Causality: Ester hydrolysis can be catalyzed by either acid or base.[8][9][10]
-
Acid-Catalyzed: Bromination with Br₂ generates HBr as a byproduct. This strong acid can catalyze the hydrolysis of the ester if any water is present in the reaction mixture.
-
Base-Catalyzed: If a basic workup (e.g., sodium bicarbonate wash) is performed incorrectly or at too high a concentration, it can saponify the ester, especially if the mixture is not kept cold.[11]
Troubleshooting & Prevention:
-
Confirmation: The hydrolyzed product will have a distinct ¹H NMR spectrum (disappearance of the methyl ester singlet at ~3.9 ppm and potential appearance of a broad carboxylic acid proton >10 ppm) and a different mass in LC-MS. It will also be extractable into a basic aqueous layer (e.g., dilute NaHCO₃).
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize the presence of water that could facilitate acid-catalyzed hydrolysis.
-
Include a Non-Nucleophilic Base: If HBr formation is a concern, you can sometimes include a mild, non-nucleophilic base like sodium carbonate or pyridine in the reaction mixture to scavenge the acid as it forms. However, this can complicate the reaction and should be tested on a small scale.
-
Careful Workup:
-
When performing an aqueous wash to remove acids, use cold, dilute solutions (e.g., saturated NaHCO₃) and perform the extraction quickly.
-
Avoid prolonged contact between your organic layer and any basic aqueous solutions.
-
Ensure the final pH of the aqueous layer after neutralization is not strongly basic.
-
FAQ 5: My crude product is a dark, impure oil. What is a reliable method for purification?
Dark coloration often indicates degradation of the phenol rings, which can be sensitive to oxidation. Purification requires removing isomeric, polybrominated, and hydrolyzed byproducts. Flash column chromatography is generally the most effective method.[12]
General Purification Workflow:
Caption: A standard workflow for product purification.
Detailed Flash Chromatography Protocol:
-
Select a Solvent System: Use TLC to determine an appropriate solvent system. A common starting point for compounds of this polarity is a mixture of Hexanes and Ethyl Acetate.
-
Aim for an Rf value of ~0.3 for the desired product.
-
Ensure good separation from less polar byproducts (dibrominated) and more polar byproducts (starting material, hydrolyzed acid). A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes.
-
-
Prepare the Column: Pack a silica gel column with your chosen non-polar solvent (Hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. This often results in better separation.
-
Elute the Column: Run the column, gradually increasing the polarity of the eluent.
-
Expected Elution Order:
-
Dibrominated byproduct (least polar)
-
Desired Product (this compound)
-
Isomeric byproduct (often very close to the desired product)
-
Starting Material (Methyl 2,4-dihydroxybenzoate)
-
Hydrolyzed Acid (most polar, may not elute without very high polarity)
-
-
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. savemyexams.com [savemyexams.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [en.khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
- 12. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. Here, we address common challenges and frequently asked questions in a direct, Q&A format, moving beyond simple protocols to explain the causality behind experimental choices.
Synthesis Overview
The synthesis of this compound is typically achieved in two sequential steps:
-
Electrophilic Aromatic Bromination: 2,4-Dihydroxybenzoic acid is selectively brominated at the 5-position.
-
Fischer Esterification: The resulting 5-bromo-2,4-dihydroxybenzoic acid is esterified using methanol under acidic conditions to yield the final product.
This guide is structured to troubleshoot issues in each of these distinct stages.
Part 1: Troubleshooting the Bromination of 2,4-Dihydroxybenzoic Acid
This initial step is critical for the overall yield and purity of the final product. The primary challenge lies in achieving selective monobromination while avoiding the formation of di-brominated byproducts.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction is producing a significant amount of di-brominated product. How can I improve selectivity for the desired 5-bromo isomer?
A1: This is the most common issue. The two hydroxyl groups on the 2,4-dihydroxybenzoic acid ring are powerful activating groups, making the ring highly susceptible to electrophilic attack.[1] Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
-
Causality: The hydroxyl groups at positions 2 and 4 direct electrophiles to the ortho and para positions. Position 5 is ortho to the C4-hydroxyl and para to the C2-hydroxyl, making it the most electronically activated site. However, position 3 is also activated, leading to the potential for a second bromination.
-
Solutions:
-
Stoichiometry Control: Use a precise 1.0 molar equivalent of the brominating agent (e.g., bromine) relative to the 2,4-dihydroxybenzoic acid. Adding the bromine solution dropwise over an extended period allows for consumption of the electrophile before a significant concentration can build up, which would favor di-bromination.
-
Temperature Management: Perform the reaction at a controlled, lower temperature. A typical range is 30-35°C.[2] Exceeding this can increase the reaction rate indiscriminately, leading to loss of selectivity.
-
Solvent Choice: Glacial acetic acid is a common and effective solvent as it helps to moderate the reactivity of the bromine.[2]
-
Q2: The reaction yield is very low, and my TLC plate shows a large amount of unreacted starting material. What went wrong?
A2: Low conversion points to insufficient reaction time, inadequate temperature, or issues with the brominating agent.
-
Solutions:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration after the bromine addition is complete. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.
-
Temperature: While high temperatures reduce selectivity, a temperature that is too low can stall the reaction. Maintain the temperature within the recommended range (30-35°C).[2]
-
Bromine Quality: Ensure the bromine solution used has not degraded. If using a solution of bromine in a solvent, it should be freshly prepared.
-
Q3: How do I effectively purify the crude 5-bromo-2,4-dihydroxybenzoic acid from the reaction mixture?
A3: Purification is key to a successful subsequent esterification step. The primary impurity is often the 3,5-dibromo-2,4-dihydroxybenzoic acid.
-
Recommended Protocol: Recrystallization from hot water is a highly effective method. The desired monobromo acid is sparingly soluble in cold water but dissolves in boiling water. The di-bromo byproduct is significantly less soluble.
-
Detailed Step: Dissolve the crude product in a sufficient volume of boiling water. If 3,5-dibromo acid is present, it may not fully dissolve and can be filtered out hot. Upon cooling the filtrate slowly, the pure 5-bromo-2,4-dihydroxybenzoic acid will crystallize as colorless needles.[2] Refluxing for an hour in water can also help convert any residual di-bromo acid into more soluble byproducts, aiding purification.[2]
-
Workflow & Key Decision Points for Bromination
Caption: Key workflow for selective bromination.
Part 2: Troubleshooting the Fischer Esterification
The second step involves the acid-catalyzed esterification of the brominated intermediate. The primary challenge here is driving the reaction equilibrium towards the product side to achieve a high yield.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction is not going to completion. How can I increase the yield of the methyl ester?
A1: Fischer esterification is a reversible process.[3] To achieve a high yield, the equilibrium must be shifted towards the products according to Le Chatelier's principle.
-
Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water. The reverse reaction, acid-catalyzed hydrolysis of the ester, competes with the forward reaction.
-
Solutions:
-
Use Excess Alcohol: The most common and effective strategy is to use the alcohol (methanol) as the solvent. This large excess of one reactant drives the equilibrium to the right.[3] A typical procedure uses methanol as the solvent for the 5-bromo-2,4-dihydroxybenzoic acid.[4]
-
Water Removal: While more complex to set up for this specific reaction, removing the water as it forms (e.g., with a Dean-Stark trap) is another method to push the equilibrium forward.[5] However, using excess methanol is generally sufficient.
-
Catalyst Concentration: Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used. A common approach is to add it slowly to the cooled methanol solution of the starting material.[4]
-
Q2: After work-up, my product is an impure oil and won't crystallize. What are the likely impurities?
A2: The most common impurity is unreacted 5-bromo-2,4-dihydroxybenzoic acid. Its acidic nature can interfere with crystallization and subsequent steps.
-
Solutions:
-
Aqueous Wash: During the work-up, after removing the excess methanol, the product (dissolved in a solvent like ethyl acetate) should be washed with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.[4][6] This will deprotonate the unreacted carboxylic acid, converting it to its carboxylate salt, which will move into the aqueous layer, effectively separating it from the desired ester in the organic layer.
-
Brine Wash: Follow the bicarbonate wash with a wash using saturated brine (NaCl solution) to remove residual water from the organic layer before drying with an agent like anhydrous sodium sulfate.[7]
-
Q3: What are the optimal conditions for the esterification reaction?
A3: The reaction typically requires heating to reflux for several hours.
-
Typical Protocol:
-
Dissolve 5-bromo-2,4-dihydroxybenzoic acid in anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for an extended period (e.g., 12-24 hours).[4]
-
Monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible.
-
Esterification Equilibrium Management
Caption: Factors influencing Fischer esterification equilibrium.
Summary Troubleshooting Table
| Symptom / Observation | Potential Cause (Step) | Recommended Solution |
| Multiple spots on TLC after bromination, including a higher Rf spot. | Di-bromination (Bromination) | Reduce reaction temperature to 30-35°C; ensure slow, dropwise addition of exactly 1.0 equivalent of bromine.[2] |
| Low yield with significant starting material remaining after bromination. | Incomplete Reaction (Bromination) | Increase reaction time and monitor by TLC; ensure brominating agent is fresh. |
| Esterification reaction stalls or gives low conversion. | Equilibrium Not Favored (Esterification) | Use a large excess of methanol (as solvent); ensure an adequate amount of acid catalyst is present; increase reflux time.[3][4] |
| Final product is acidic and difficult to purify/crystallize. | Contamination with Starting Acid (Esterification) | During work-up, wash the organic layer with saturated sodium bicarbonate solution to remove unreacted carboxylic acid.[4][6] |
| Product appears wet or is an oil after solvent evaporation. | Incomplete Drying (Esterification) | Wash the organic layer with brine before drying over anhydrous Na₂SO₄ or MgSO₄.[7] |
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. METHYL 5-BROMO-2-HYDROXY-4-METHYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Common impurities in "Methyl 5-bromo-2,4-dihydroxybenzoate" and their removal
Welcome to the technical support resource for Methyl 5-bromo-2,4-dihydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. Here, we address frequent questions and provide robust troubleshooting protocols grounded in established chemical principles to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your compound is intrinsically linked to its synthetic route, which typically involves the electrophilic bromination of methyl 2,4-dihydroxybenzoate. Based on this, the most prevalent impurities include:
-
Unreacted Starting Material: Methyl 2,4-dihydroxybenzoate.
-
Isomeric Byproducts: The bromination reaction may not be perfectly regioselective, leading to the formation of other monobrominated isomers, such as Methyl 3-bromo-2,4-dihydroxybenzoate.
-
Over-brominated Products: Dibrominated species, like Methyl 3,5-dibromo-2,4-dihydroxybenzoate, can form if the reaction conditions are not carefully controlled.
-
Hydrolysis Product: 5-bromo-2,4-dihydroxybenzoic acid can be present if the methyl ester is cleaved during the reaction or aqueous workup.
-
Residual Reagents: Traces of the brominating agent (e.g., N-Bromosuccinimide or Bromine) and reaction solvents.
Q2: My TLC plate shows multiple spots after synthesis. How can I identify the likely culprits?
Analyzing the relative polarity of the spots on a silica gel TLC plate can provide significant clues:
-
Highest Rf Spot: Likely to be the least polar species. This could be a less-substituted starting material or a non-polar byproduct.
-
Main Product Spot: This will be your target compound, this compound.
-
Spots Close to the Main Product: These are often isomeric impurities, which have very similar polarities and are challenging to separate.
-
Lowest Rf Spot (Closest to Baseline): This is typically the most polar compound. The free carboxylic acid (5-bromo-2,4-dihydroxybenzoic acid) is a prime candidate due to the additional hydrogen-bonding capability of the -COOH group, making it significantly more polar than its methyl ester counterpart.
Q3: Can I use acid-base extraction to purify my product? What's the principle behind it?
Yes, acid-base extraction is a highly effective and recommended first-pass purification technique for this compound.[1][2] The strategy leverages the differing acidities of the functional groups present in your crude mixture.
-
The Principle: Your target compound contains phenolic hydroxyl groups, which are weakly acidic (pKa ≈ 8-10). Any carboxylic acid impurity, however, is much more acidic (pKa ≈ 4-5).[3] Neutral impurities (like some starting materials or byproducts) have no acidic protons. By washing your crude product (dissolved in an organic solvent like ethyl acetate) with aqueous bases of different strengths, you can selectively convert these acidic compounds into their water-soluble salt forms and extract them from the organic layer.[2][4]
-
Practical Application:
-
A wash with a weak base, such as aqueous sodium bicarbonate (NaHCO₃), will deprotonate and remove the strongly acidic carboxylic acid impurity into the aqueous layer.[2][3]
-
A subsequent wash with a strong base, like aqueous sodium hydroxide (NaOH), will then deprotonate and remove your weakly acidic phenolic product into a separate aqueous layer.[4]
-
Neutral impurities will remain behind in the organic layer.
-
Finally, re-acidifying the basic aqueous extracts will precipitate your purified product and the carboxylic acid impurity, which can then be collected by filtration.
-
Q4: When is recrystallization a better choice than column chromatography?
The choice depends on the nature and quantity of the impurities.
-
Choose Recrystallization when:
-
You have a large amount of material (>5 g) to purify.
-
The main impurity has significantly different solubility characteristics from your product.
-
You are confident that isomeric impurities are minimal. Recrystallization is often inefficient at separating compounds with very similar structures and properties.[5]
-
You need a simple, scalable, and cost-effective method for bulk purification.
-
-
Choose Column Chromatography when:
-
You need to separate compounds with very similar polarities, such as positional isomers.[6][7]
-
You have a complex mixture with multiple impurities.
-
You are working on a smaller scale (<5 g) and require the highest possible purity.
-
Recrystallization has failed to provide a product of sufficient purity.
-
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to crystallize. | High levels of impurities are present, depressing the melting point. Residual solvent is trapped in the solid. | 1. Perform an acid-base extraction to remove acidic/basic impurities. 2. Purify via silica gel column chromatography.[7] 3. Ensure the product is thoroughly dried under high vacuum. |
| Low yield after purification. | Product loss during multiple extraction or recrystallization steps. Incomplete precipitation after re-acidification. | 1. Minimize the number of transfer steps. 2. When re-acidifying, cool the solution in an ice bath to maximize precipitation and check the pH to ensure complete neutralization.[4] 3. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
| Final product is discolored (e.g., pink, brown). | Trace impurities, often from oxidation of phenolic groups. | 1. Perform a final recrystallization, potentially with a small amount of activated charcoal (use sparingly to avoid product loss). 2. Ensure the product is stored under an inert atmosphere (N₂ or Ar) and protected from light. |
| NMR spectrum shows a singlet around 12-13 ppm. | Presence of the carboxylic acid impurity (5-bromo-2,4-dihydroxybenzoic acid). | Wash the crude product (dissolved in ethyl acetate) with saturated aqueous sodium bicarbonate solution to remove the carboxylic acid.[2] |
| Mass spectrometry shows a peak corresponding to a dibrominated species. | Over-bromination occurred during the synthesis. | Carefully perform silica gel column chromatography. The dibrominated product will likely have a slightly different Rf value than your target compound. |
Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the target phenolic compound from neutral and carboxylic acid impurities.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent, such as ethyl acetate (10-20 mL per gram of crude material), in a separatory funnel.
-
Carboxylic Acid Removal: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer into a flask labeled "Aqueous Wash 1 (Weak Base)".
-
Phenolic Product Extraction: To the organic layer remaining in the funnel, add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution. Shake vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate and drain the lower aqueous layer into a flask labeled "Aqueous Wash 2 (Strong Base)". The desired product is now in this flask as its sodium salt. Any neutral impurities remain in the ethyl acetate layer.
-
Product Precipitation: Cool "Aqueous Wash 2 (Strong Base)" in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate of the pure product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and dry thoroughly under high vacuum.
Caption: Acid-base extraction workflow for purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common system for this compound is Ethanol/Water or Ethyl Acetate/Hexane.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the crude solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the hot solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A good starting point for the eluent is a mixture of Hexane and Ethyl Acetate (e.g., 4:1 or 3:1 v/v).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 6. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 7. METHYL 5-BROMO-2-HYDROXY-4-METHYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in Methyl 5-bromo-2,4-dihydroxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity for this important intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles governing this reaction, providing you with the expert insights needed to diagnose and resolve common experimental issues.
Understanding the Core Reaction: Electrophilic Aromatic Substitution
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS) of its precursor, Methyl 2,4-dihydroxybenzoate. The two hydroxyl (-OH) groups on the benzene ring are potent activating groups, meaning they donate electron density into the ring, making it highly susceptible to attack by electrophiles like the bromonium ion (Br+).
These -OH groups are ortho, para-directors. The position para to the C2-hydroxyl group and ortho to the C4-hydroxyl group (the C5 position) is sterically accessible and electronically enriched, making it the primary site for bromination. However, the high reactivity of the ring also makes it prone to side reactions, which are often the root cause of low yields.
Reaction Scheme:
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during the synthesis in a direct, problem-and-solution format.
Q1: My reaction yield is disappointingly low, and I'm recovering a significant amount of unreacted starting material. What are the likely causes?
This is a classic symptom of an incomplete or stalled reaction. Several factors could be at play:
-
Inactive Brominating Agent: Elemental bromine (Br₂) can be compromised by moisture, and N-Bromosuccinimide (NBS) can degrade over time. The electrophile may not be generated in sufficient concentration.
-
Insufficient Reaction Time or Temperature: The reaction kinetics may be slower than anticipated under your current conditions.
-
Poor Solubility: If the starting material, Methyl 2,4-dihydroxybenzoate, is not fully dissolved in the reaction solvent, the reaction becomes a heterogeneous mixture, drastically slowing the rate.
Troubleshooting Protocol: Boosting Conversion
-
Verify Reagent Activity: Use a freshly opened bottle of NBS or purify existing NBS by recrystallization. If using liquid bromine, ensure it is stored under anhydrous conditions.
-
Optimize Reaction Conditions:
-
Monitor with TLC: Before making any changes, ensure you are tracking the reaction's progress using Thin Layer Chromatography (TLC). This is the most reliable way to determine if the reaction is truly stalled.
-
Temperature Control: Gently warming the reaction mixture can increase the rate. For instance, if running at room temperature, try increasing to 30-40°C. Be cautious, as excessive heat can promote side reactions.
-
Solvent Choice: The choice of solvent is critical. Glacial acetic acid is commonly used as it readily dissolves the starting material and facilitates the reaction.[1][2] If solubility remains an issue, consider alternative solvent systems.
-
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use freshly opened or purified NBS or Br₂. | Ensures a sufficient concentration of the active electrophile. |
| Temperature | If stalled at RT, incrementally increase to 30-40°C. | Increases reaction rate, but must be balanced against side product formation. |
| Solvent | Ensure complete dissolution of starting material. Glacial acetic acid is a good starting point. | A homogeneous reaction is crucial for efficient conversion. |
Q2: My final product is impure. TLC and NMR analysis show a mixture of compounds. What are the common side products and how can I prevent them?
The high reactivity of the dihydroxy-substituted ring is a double-edged sword. While it facilitates the desired reaction, it also opens the door to several side products.
-
Primary Suspect: Dibromination. The most common side product is Methyl 3,5-dibromo-2,4-dihydroxybenzoate . The mono-brominated product is still highly activated and can undergo a second bromination.
-
Secondary Issue: Ester Hydrolysis. Under acidic conditions (especially if water is present), the methyl ester can hydrolyze to the corresponding carboxylic acid, 5-bromo-2,4-dihydroxybenzoic acid .
-
Minor Concern: Isomer Formation. While the 5-position is strongly favored, trace amounts of other isomers can form under certain conditions.
Mitigation Strategies for Improved Selectivity
-
Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of your brominating agent relative to the starting material. An excess of bromine is the primary cause of dibromination.
-
Slow Reagent Addition at Low Temperature: This is arguably the most critical procedural control.
-
Dissolve your starting material in the solvent and cool the flask in an ice bath (0-5°C).
-
Dissolve the brominating agent (e.g., Br₂) in a small amount of the same solvent and add it dropwise to the cooled solution over an extended period (e.g., 30-60 minutes).[1][2]
-
This maintains a low concentration of the electrophile in the reaction at any given moment, favoring mono-substitution.
-
-
Choose a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine, which can help suppress over-bromination.[3][4]
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize the risk of ester hydrolysis.
Visualizing the Reaction and Its Pitfalls
The following diagram illustrates the desired reaction pathway and the major side reactions that can lead to a low yield of the target compound.
Caption: Reaction scheme showing the desired synthesis and major side products.
Optimized Experimental Protocol
This protocol is based on established procedures and incorporates best practices to maximize yield and purity.[1][2]
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid (anhydrous)
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,4-dihydroxybenzoate (1.0 eq) in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C.
-
Reagent Addition: In a separate flask, prepare a solution of Bromine (1.0 eq) in a small amount of glacial acetic acid. Transfer this solution to a dropping funnel.
-
Slow Addition: Add the bromine solution dropwise to the stirred, cooled solution of the starting material over a period of at least 30 minutes. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, slowly pour the reaction mixture into a larger beaker containing a significant volume of ice-cold water. This will precipitate the crude product.
-
If any bromine color persists, add a few drops of a saturated sodium bisulfite solution to quench it.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove residual acetic acid and salts.
-
-
Purification:
-
The most common method for purification is recrystallization . A mixture of ethanol and water or methanol and water is often effective.
-
Dissolve the crude solid in a minimum amount of hot alcohol, and then slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to form pure crystals.
-
Troubleshooting Workflow
Use this decision tree to diagnose issues with your reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
-
Q: How can I best monitor the reaction?
-
A: Thin Layer Chromatography (TLC) is indispensable. Use a solvent system like 30% Ethyl Acetate in Hexane. The starting material, product, and dibrominated side product should have distinct Rf values.
-
-
Q: What is the best method to purify the final product?
-
A: Recrystallization is typically sufficient and is the preferred method for scalability. If your product is persistently contaminated with the dibrominated species, column chromatography may be necessary.
-
-
Q: The reaction mixture turns from colorless to orange/red upon adding bromine, and then the color fades. Is this normal?
-
A: Yes, this is expected. The initial color is from the elemental bromine. As the bromine is consumed in the electrophilic substitution reaction, the color will fade. The disappearance of the bromine color is a good visual indicator that the reaction is nearing completion.
-
-
Q: Could I brominate 2,4-dihydroxybenzoic acid first and then perform a Fischer esterification?
-
A: This is a viable alternative synthetic route. Brominating the free acid can be very efficient. However, it adds an extra step to the overall synthesis (esterification), which may reduce the overall yield. The choice between the two routes depends on the scalability and the specific challenges you face with either the bromination or esterification step.
-
References
Technical Support Center: Purification of Methyl 5-bromo-2,4-dihydroxybenzoate
Welcome to the technical support center for "Methyl 5-bromo-2,4-dihydroxybenzoate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions for enhancing the purity of this important chemical intermediate. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to directly answer specific questions you may encounter during your purification workflow.
Q1: I've just completed the synthesis. What are the likely impurities in my crude this compound?
Answer: Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the electrophilic bromination of Methyl 2,4-dihydroxybenzoate.
-
Starting Materials: The most straightforward impurities are unreacted Methyl 2,4-dihydroxybenzoate.
-
Regioisomers: Depending on the reaction conditions, bromination can occur at other positions on the aromatic ring, leading to isomeric impurities. The hydroxyl groups are activating and ortho-, para-directing. While the 5-position is sterically accessible, minor products from bromination at other positions can occur.
-
Over-brominated Products: The highly activated ring is susceptible to further bromination, which can lead to the formation of dibrominated species, such as Methyl 3,5-dibromo-2,4-dihydroxybenzoate.[1][2]
-
Hydrolysis Products: If the reaction or workup conditions are too harsh (e.g., strongly acidic or basic), the methyl ester can be hydrolyzed back to the corresponding carboxylic acid, 5-bromo-2,4-dihydroxybenzoic acid.[3][4][5]
-
Residual Solvents and Reagents: Solvents from the reaction (e.g., acetic acid) and residual brominating agents or their byproducts can also be present.[6]
A preliminary analysis by Thin-Layer Chromatography (TLC) is highly recommended to visualize the number of components in your crude product.
Q2: My crude product is a discolored solid (e.g., yellow, brown, or tan). What does this signify and how should I proceed?
Answer: Discoloration in crude organic compounds often points to the presence of minor, highly conjugated impurities or degradation products. These are frequently phenolic oxidation products, which can be highly colored. While alarming, these are often present in trace amounts and can typically be removed during purification.
Your first action should be to develop a TLC system to assess the complexity of the mixture. Spot your crude material alongside the starting material (if available) on a TLC plate. This will give you a qualitative picture of what needs to be removed.
| TLC Observation | Potential Implication | Recommended Next Step |
| One major spot, close to baseline | Highly polar compound, possible salts or acid | Consider recrystallization or column with polar solvent system |
| Multiple distinct spots | Mixture of starting material, product, and byproducts | Column chromatography is likely necessary |
| A "streak" rather than a spot | Very polar or acidic compound, potential degradation | Add acid (e.g., acetic acid) to the mobile phase |
| A non-mobile colored spot at baseline | Polymeric or baseline impurities | A plug of silica filtration or recrystallization may suffice |
Q3: Is recrystallization a viable purification method, and how do I select the right solvent?
Answer: Yes, recrystallization is an excellent and scalable method for purifying solid compounds like this compound, provided a suitable solvent can be found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Solvent Selection Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small volume (0.5-1 mL) of a different test solvent to each tube.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound.
-
Heat the insoluble mixtures to the solvent's boiling point. A good solvent will dissolve the compound completely.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a promising solvent.
Potential Solvent Systems:
-
Single Solvents: Ethanol, methanol, chloroform, or ethyl acetate might be effective. Some related brominated benzoates have been successfully crystallized from chloroform.[7][8]
-
Solvent Pairs: If a single solvent is not ideal, a binary system can be used. For example, dissolve the compound in a small amount of a "good" solvent (like ethanol or ethyl acetate) at high temperature, and then slowly add a "poor" solvent (like water or hexanes) until the solution becomes turbid. Reheat to clarify and then cool slowly.
Detailed Recrystallization Protocol:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities persist, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Q4: Recrystallization did not sufficiently improve the purity. When and how should I use column chromatography?
Answer: Column chromatography is the preferred method when dealing with complex mixtures of compounds with similar polarities, such as regioisomers, which are often difficult to separate by recrystallization.
Workflow for Column Chromatography:
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Guide:
-
Solvent System Selection: Use TLC to find an appropriate eluent. A good starting point for compounds like this is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35, and there is good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) to move the solvent through. Collect small fractions as the solvent elutes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Q5: How can I definitively confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used to confirm both the purity and the structural identity of your this compound.
| Technique | Primary Use | Information Obtained |
| HPLC | Quantitative Purity Analysis | Provides a percentage purity value by integrating the area of the product peak relative to impurity peaks. HPLC is effective for separating closely related dihydroxybenzoic acid isomers.[9][10] |
| ¹H NMR | Structural Confirmation & Purity | Confirms the chemical structure by showing the number of protons, their environment, and coupling. Integration of peaks can give a ratio of product to impurities.[11][12] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Confirms the molecular weight of the compound (247.04 g/mol for C₈H₇BrO₄), including the characteristic isotopic pattern for bromine.[13][14][15] |
| Melting Point | Purity Indication | A sharp melting point that matches the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities. |
Expected Analytical Data:
-
¹H NMR: Expect distinct signals for the aromatic protons, the hydroxyl protons, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
MS (ESI-): Expect to see a molecular ion peak [M-H]⁻ at m/z ≈ 246 and 248 with roughly equal intensity, which is the signature isotopic pattern for a compound containing one bromine atom.
Q6: What are the critical safety precautions for handling this compound and its purification solvents?
Answer: Always consult the Safety Data Sheet (SDS) for any chemical you are handling.[3][14][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling Bromine and Brominating Agents: If your work involves the synthesis, be aware that bromine and many brominating agents are highly corrosive and toxic. Handle with extreme care.
-
Solvent Safety: Organic solvents used in chromatography and recrystallization are flammable. Keep them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Visualizing Impurity Removal
The choice of purification technique is directly related to the type of impurity you need to remove.
Caption: Matching Purification Methods to Common Impurities.
References
- 1. The bromination of some derivatives of resorcinol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.at [fishersci.at]
- 4. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR spectrum [chemicalbook.com]
- 5. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. rsc.org [rsc.org]
- 12. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aceschem.com [aceschem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Purification of Methyl 5-bromo-2,4-dihydroxybenzoate
Welcome to the technical support guide for the purification of Methyl 5-bromo-2,4-dihydroxybenzoate (CAS: 98437-43-5). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this highly functionalized aromatic compound. As a polysubstituted phenolic ester, its purification requires a nuanced approach to overcome challenges related to polarity, acidity, and potential side-products. This guide provides troubleshooting FAQs and detailed protocols grounded in established chemical principles to help you achieve high purity and yield.
Compound Profile: Understanding the Purification Challenges
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. These properties are the root cause of most purification difficulties.
| Property | Value | Implication for Purification |
| Molecular Formula | C₈H₇BrO₄[1] | - |
| Molecular Weight | 247.04 g/mol [1][2] | Influences diffusion rates in chromatography. |
| Functional Groups | Two phenolic hydroxyls (-OH), one methyl ester (-COOCH₃), one bromine (-Br) | The two acidic -OH groups can cause significant tailing on standard silica gel and may chelate metal ions. High polarity requires polar solvents for dissolution. |
| Physical State | Solid (predicted) | Amenable to purification by recrystallization. |
| Boiling Point | 384.15°C at 760 mmHg (predicted)[1] | Non-volatile under standard lab conditions; distillation is not a viable purification method. |
The primary challenges stem from the two phenolic hydroxyl groups, which can engage in strong hydrogen bonding with stationary phases like silica gel, leading to poor separation and recovery.[3] Furthermore, the synthesis can result in impurities with very similar structures, such as positional isomers or starting materials, complicating purification by simple crystallization.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
FAQ 1: My compound is streaking badly on silica gel TLC plates and I get poor recovery from my column. What's happening and how do I fix it?
A: This is the most common issue for phenolic compounds and is almost certainly due to strong, undesirable interactions between your compound's hydroxyl groups and the acidic silanol groups on the surface of the silica gel. [3] This interaction leads to slow, uneven elution (tailing or streaking) and can result in irreversible adsorption, causing low mass recovery.
Solutions:
-
Modify the Mobile Phase: The most direct solution is to add a small amount of a competitive hydrogen-bonding agent to your eluent.
-
Acidify the Eluent: Add 0.5-1% acetic acid or formic acid to your solvent system (e.g., Ethyl Acetate/Hexane with 1% Acetic Acid). The acid protonates the silanol groups and minimizes the ionic interaction with your phenolic compound, resulting in sharper bands and better separation.
-
Use an Alternative Solvent System: For aromatic compounds, incorporating toluene can improve separation compared to standard alkane-based systems like hexane.[3] A gradient of ethyl acetate in toluene could be effective. For more polar compounds, a 5% Methanol in Dichloromethane (DCM) system can also yield good results.[3]
-
-
Change the Stationary Phase: If modifying the eluent is insufficient, the stationary phase itself must be changed.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying compounds with acid-sensitive groups or strong hydrogen-bond donors.[3]
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar. This is an excellent method for separating polar compounds. You would use a polar mobile phase, such as a gradient of methanol or acetonitrile in water.[4]
-
Specialty Media: Polyamide and Sephadex LH-20 are well-regarded for the preparative chromatography of phenolic compounds.[5][6]
-
Caption: Troubleshooting flowchart for phenolic compound chromatography.
FAQ 2: After my synthesis, I have a solid crude product. However, recrystallization gives a low yield or the product "oils out." How can I develop a better recrystallization protocol?
A: This issue points to a suboptimal choice of solvent. "Oiling out" occurs when the solid melts in the hot solvent before dissolving or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] Low yield means your compound remains too soluble in the cold solvent. The key is finding a solvent (or solvent system) where the compound is highly soluble when hot but poorly soluble when cold.[8]
Solutions:
-
Systematic Solvent Screening: Test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents at room temperature and then with gentle heating.
| Solvent Class | Examples | Suitability for Target Compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Likely to be a "good" solvent (high solubility). May need a "poor" co-solvent.[9] |
| Esters | Ethyl Acetate | Moderate polarity; good starting point. |
| Halogenated | Dichloromethane, Chloroform | Often used for similar compounds.[10][11] |
| Hydrocarbons | Hexane, Heptane, Toluene | Likely to be a "poor" solvent (low solubility). Ideal as an anti-solvent. |
| Aqueous | Water | The compound has some water solubility, especially when hot.[12] |
-
Develop a Mixed-Solvent System: This is often the most effective approach.
-
Dissolve your crude product in a minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate) in which it is very soluble.
-
While still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly. This method encourages the formation of pure crystals.[7]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., chloroform[10][11] or an ethanol/water mixture). Heat the mixture gently (e.g., on a steam bath or hot plate) with swirling until the solid fully dissolves.
-
Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove it.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. The purity should be verified by HPLC or melting point analysis.
FAQ 3: My NMR analysis shows that my purified product is contaminated with the starting material (2,4-dihydroxybenzoic acid) or a di-brominated species. How can I remove these?
A: These impurities are structurally very similar to your target compound, making them difficult to remove by a single recrystallization. The starting material is more polar due to the free carboxylic acid, while the di-bromo impurity is less polar. This difference in polarity is the key to separating them using chromatography.
Solution: Preparative Column Chromatography
A carefully executed column chromatography is the most reliable method to resolve this mixture.
-
TLC Method Development: First, find an eluent system that gives good separation on an analytical TLC plate. A good target is an Rf value of ~0.3 for your desired product.
-
Start with a relatively non-polar system like 20% Ethyl Acetate (EtOAc) in Hexane.
-
Gradually increase the polarity (e.g., 30% EtOAc, 40% EtOAc) until you see separation. Remember to add 0.5-1% acetic acid to prevent streaking.
-
The di-bromo impurity should have a higher Rf (elute faster), your product will be in the middle, and the carboxylic acid starting material will have a very low Rf (or remain at the baseline).
-
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in your initial, least polar eluent. Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed. This "dry loading" technique results in sharper bands.
-
Elution: Begin eluting with the starting solvent system. Collect fractions and monitor them by TLC. You can either run the column isocratically (with one solvent mixture) or by gradually increasing the polarity (gradient elution) to first elute the less polar di-bromo impurity, then your product, and finally the highly polar starting material.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator. The resulting solid can be further purified by a final recrystallization to obtain a highly pure, crystalline product.
Caption: General purification strategy for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aceschem.com [aceschem.com]
- 3. reddit.com [reddit.com]
- 4. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 10. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
"Methyl 5-bromo-2,4-dihydroxybenzoate" stability and degradation pathways
Welcome to the technical support resource for Methyl 5-bromo-2,4-dihydroxybenzoate (MBDHB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation characteristics of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established scientific principles and regulatory expectations for stability testing.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: Based on its chemical structure and available safety data, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The molecule possesses two phenolic hydroxyl groups and a methyl ester, which can be sensitive to environmental factors. To minimize degradation, protect the compound from:
-
Moisture: Prevents potential hydrolysis of the methyl ester.
-
Light: The dihydroxy-substituted aromatic ring may be susceptible to photodegradation. Storing in an amber vial or a light-blocking container is a mandatory precaution.
-
High Temperatures: While stable under normal conditions, thermal decomposition can occur at elevated temperatures, potentially leading to the release of irritating vapors.[1]
-
Strong Oxidizing Agents and Bases: These should be avoided as they can directly react with the compound.[3]
Q2: My sample of MBDHB has changed color from off-white/light yellow to a brownish tint. What could be the cause?
A2: A color change to brown is a common indicator of degradation, particularly oxidation. Phenolic compounds, especially those with multiple hydroxyl groups like MBDHB, are highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process often leads to the formation of colored quinone-type structures. We recommend re-analyzing the purity of the material by a suitable method like HPLC-UV before use and storing future samples under an inert atmosphere (e.g., nitrogen or argon) to minimize this issue.
Degradation Pathways and Mechanisms
Q3: What are the most probable degradation pathways for this compound under typical stress conditions?
A3: The primary degradation pathways for MBDHB are hydrolysis, oxidation, and photolysis, dictated by its key functional groups: a methyl ester and an activated dihydroxy-substituted aromatic ring. Forced degradation studies are essential to systematically investigate these pathways.[4][5]
-
Hydrolytic Degradation: This involves the cleavage of the methyl ester bond. It is catalyzed by both acid and base.
-
Base-Catalyzed Hydrolysis: This is typically a rapid process following a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon.[6] The products are 5-bromo-2,4-dihydroxybenzoic acid and methanol.[7]
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is also a plausible pathway, though generally slower than base-catalyzed hydrolysis for simple esters.
-
-
Oxidative Degradation: The electron-rich dihydroxybenzoate ring is susceptible to oxidation. Attack by reactive oxygen species (ROS) like hydroxyl radicals (•OH) or superoxide radicals (O₂⁻•) can lead to the formation of hydroxylated adducts, followed by potential ring-opening or polymerization into complex colored products.[8] The initial oxidation products are likely quinone derivatives.
-
Photodegradation: Exposure to UV or even high-intensity visible light can induce degradation. For similar phenolic compounds, this process is often mediated by the formation of photogenerated holes and superoxide radicals, especially in solution.[8] This can lead to both oxidation and potentially dehalogenation (loss of bromine).
Below is a diagram illustrating the primary degradation pathways.
Caption: Predicted degradation pathways for MBDHB.
Troubleshooting Guide for Stability Studies
Q4: I am performing a forced degradation study on MBDHB, but I am seeing either no degradation or complete degradation. How do I optimize my stress conditions?
A4: The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating without generating secondary or unrealistic degradants.[5][9] If you are outside this range, systematic optimization is required.
| Issue Encountered | Probable Cause | Recommended Action |
| No/Minimal Degradation (<5%) | Stress condition is too mild (concentration, temperature, or duration is too low). | 1. Increase Duration: Double the exposure time. 2. Increase Temperature: For hydrolysis/thermal studies, increase temperature in 10°C increments (e.g., from 60°C to 70°C). 3. Increase Reagent Concentration: For hydrolytic/oxidative studies, increase acid/base/oxidant concentration (e.g., from 0.1 M to 0.5 M). |
| Excessive Degradation (>50%) | Stress condition is too harsh. | 1. Decrease Duration: Halve the exposure time. 2. Decrease Temperature: Conduct the study at a lower temperature (e.g., move from 80°C to 60°C or room temperature). 3. Decrease Reagent Concentration: Dilute the stressor (e.g., from 1 M to 0.1 M). 4. Quench Promptly: Ensure the reaction is stopped immediately at the designated time point. |
| Precipitation Observed | The parent compound or a degradant has low solubility in the stress medium. | 1. Add Co-solvent: Use a water-miscible organic solvent (e.g., acetonitrile, methanol) to maintain solubility. 2. Lower Initial Concentration: Start with a more dilute solution of MBDHB. |
Q5: My chromatogram shows poor peak shape and shifting retention times after quenching my acid/base hydrolysis samples. What is wrong?
A5: This is a classic pH mismatch issue. The pH of your injected sample can significantly affect the ionization state of your analyte and degradants, especially for phenolic compounds like MBDHB, leading to poor chromatography on reversed-phase columns.
Solution: Always neutralize your acid and base-stressed samples to a pH close to that of your mobile phase before injection.
-
For an acidic sample (e.g., stressed with HCl), add an equimolar amount of a suitable base (e.g., NaOH).
-
For a basic sample (e.g., stressed with NaOH), add an equimolar amount of a suitable acid (e.g., HCl).
-
Confirm the final pH is within a neutral range (e.g., pH 6-8) before placing the vial in the autosampler.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation of this compound.[10][11]
1. Preparation of Stock Solution
-
Prepare a stock solution of MBDHB at 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions
For each condition, run a control sample (MBDHB stock solution with unstressed diluent) in parallel.
| Stress Condition | Reagent / Condition | Procedure | Recommended Starting Point |
| Acid Hydrolysis | 1 M HCl | Mix 1 mL of stock with 1 mL of 1 M HCl. | Heat at 80°C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. | Keep at room temperature for 2 hours. |
| Oxidation | 3% H₂O₂ | Mix 1 mL of stock with 1 mL of 3% H₂O₂. | Keep at room temperature for 24 hours. |
| Thermal Degradation | Heat | Store the solid powder and a solution (in water:ACN) in an oven. | Heat at 105°C for 48 hours. |
| Photolytic Degradation | Light | Expose solid powder and solution to a calibrated light source. | Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. |
3. Sample Quenching and Preparation
-
Cooling: After the specified time, cool the samples to room temperature.
-
Neutralization:
-
Acid Sample: Add 1 mL of 1 M NaOH.
-
Base Sample: Add 1 mL of 0.1 M HCl.
-
-
Dilution: Dilute all samples (including thermal and photolytic) with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.
4. Analytical Method
-
Technique: A stability-indicating HPLC method with UV detection is recommended.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Photodiode Array (PDA) detector to assess peak purity and detect impurities with different chromophores. Monitor at a wavelength where MBDHB has significant absorbance (e.g., determined by UV scan).
The workflow for this study is visualized below.
Caption: Workflow for a forced degradation study.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Page loading... [guidechem.com]
- 9. longdom.org [longdom.org]
- 10. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Methyl 5-bromo-2,4-dihydroxybenzoate
Welcome to the technical support center for Methyl 5-bromo-2,4-dihydroxybenzoate (MBDHB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling and storage of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Chemical and Physical Properties
To effectively work with this compound, a clear understanding of its fundamental properties is essential.
| Property | Value | Source |
| CAS Number | 98437-43-5 | [1][2] |
| Molecular Formula | C₈H₇BrO₄ | [1] |
| Molecular Weight | 247.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 384.15°C at 760 mmHg | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Storage and Stability
Q1: What are the optimal storage conditions for MBDHB to ensure its long-term stability?
A1: To maintain the integrity of MBDHB, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5] Some sources recommend storage under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from air exposure. Additionally, protection from light is crucial, as brominated phenols can be susceptible to photodegradation.
Q2: How sensitive is MBDHB to air and moisture?
A2: While detailed quantitative data is limited, phenolic compounds, in general, can be susceptible to oxidation in the presence of air. The "dihydroxy" functionality in MBDHB makes it particularly prone to oxidation, which can lead to discoloration and the formation of impurities. Therefore, minimizing exposure to air is a critical precautionary measure. It is also advisable to handle the compound in a controlled, low-humidity environment to prevent hydrolysis of the methyl ester group.
Q3: What is the expected shelf-life of MBDHB under recommended storage conditions?
A3: With proper storage as described above, MBDHB is expected to be stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound if it has been in storage for over a year or if any change in its physical appearance (e.g., color change) is observed.
Handling and Safety
Q4: What personal protective equipment (PPE) is necessary when handling MBDHB?
A4: MBDHB is classified as an irritant.[3][6] It is essential to wear appropriate PPE, including:
-
Eye Protection: Safety glasses or goggles.[7]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.[3][8]
Q5: What should I do in case of accidental exposure to MBDHB?
A5: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][6]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][6]
Solubility and Solution Preparation
Q6: In which solvents is MBDHB soluble?
A6: Based on data for structurally similar compounds and general chemical principles, MBDHB is expected to have the following solubility profile:
-
Good Solubility: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). A related compound's synthesis mentions dissolving it in DMF.[9][10] An isomer is noted to be slightly soluble in DMSO.[11]
-
Moderate to Slight Solubility: Alcohols (methanol, ethanol), ethyl acetate, and chloroform. An isomer is slightly soluble in ethyl acetate.[11] A similar compound was crystallized from chloroform.[9][10]
-
Insoluble: Water and non-polar solvents like hexanes.
Q7: Are there any best practices for preparing solutions of MBDHB?
A7: When preparing solutions, it is advisable to start with a small amount of solvent and sonicate if necessary to aid dissolution. For long-term storage of solutions, it is best to prepare them fresh. If storage is unavoidable, store solutions at -20°C or -80°C in airtight, light-protected vials. Be aware that prolonged storage in protic solvents like methanol or ethanol could potentially lead to transesterification or hydrolysis, especially if acidic or basic impurities are present.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments involving MBDHB.
Caption: Troubleshooting workflow for common issues with this compound.
Detailed Troubleshooting Scenarios
Scenario 1: The compound does not fully dissolve in the chosen solvent.
-
Plausible Cause: The polarity of the solvent may not be optimal, or the concentration may be too high.
-
Experimental Causality: The two hydroxyl groups and the ester functionality give MBDHB a polar character, but the brominated benzene ring adds hydrophobicity. A solvent that can effectively solvate both polar and non-polar regions is needed.
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a moderately polar solvent like ethyl acetate or dichloromethane and observing poor solubility, switch to a more polar aprotic solvent such as DMF or DMSO.
-
Increase Solvent Volume: The concentration of your intended solution may be above the solubility limit of the solvent. Try adding more solvent incrementally.
-
Gentle Heating/Sonication: Applying gentle heat or using an ultrasonic bath can help overcome the activation energy required for dissolution. However, be cautious with heating as it can potentially degrade the compound.
-
Scenario 2: A reaction with MBDHB yields unexpected byproducts or low yield.
-
Plausible Cause: The MBDHB may have degraded, or it may be reacting with other components in the reaction mixture.
-
Experimental Causality: The hydroxyl groups are nucleophilic and can react with electrophiles. The ester group is susceptible to hydrolysis under acidic or basic conditions. The aromatic ring can undergo further electrophilic substitution.
-
Troubleshooting Steps:
-
Purity Check: Before use, confirm the purity of your MBDHB stock using an appropriate analytical technique such as NMR or LC-MS.
-
Incompatible Reagents:
-
Strong Bases: Strong bases can deprotonate the hydroxyl groups, increasing the nucleophilicity of the compound and potentially leading to side reactions. They can also catalyze the hydrolysis of the methyl ester.
-
Strong Acids: Strong acids can catalyze the hydrolysis of the methyl ester.
-
Oxidizing Agents: The electron-rich aromatic ring is susceptible to oxidation, which can lead to decomposition. Avoid strong oxidizing agents.[12][13]
-
-
Reaction Conditions: If possible, run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. Ensure your reaction temperature is appropriate and does not cause thermal decomposition.
-
Scenario 3: The solid MBDHB has developed a yellow or brownish tint over time.
-
Plausible Cause: This is a common indication of degradation, likely due to oxidation or photodegradation.
-
Experimental Causality: Phenolic compounds are known to oxidize upon exposure to air and light, forming colored quinone-type structures.
-
Troubleshooting Steps:
-
Purification: If the discoloration is minor, the compound can potentially be purified by recrystallization. A solvent system of chloroform or ethyl acetate/hexanes may be effective.
-
Prevention: For future storage, ensure the compound is in a tightly sealed, amber-colored vial, and consider flushing the vial with an inert gas before sealing. Store in a cool, dark place.
-
Experimental Protocols
Proper Handling and Weighing of MBDHB
Given its irritant nature and sensitivity, the following protocol should be followed for handling and weighing MBDHB:
-
Preparation: Work in a well-ventilated area or a chemical fume hood. Ensure you are wearing the appropriate PPE (safety glasses, lab coat, and chemical-resistant gloves).
-
Weighing: Use a clean, dry spatula to transfer the solid from the storage container to a weighing paper or a pre-tared vial on an analytical balance.
-
Dispensing: If preparing a solution, add the weighed solid to your reaction vessel or volumetric flask.
-
Cleaning: After use, tightly seal the storage container. Clean any spills immediately. Dispose of contaminated weighing paper and gloves in the appropriate chemical waste.
References
- 1. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 2. aceschem.com [aceschem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.at [fishersci.at]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. methyl 5-bromo-2,3-dihydroxybenzoate | 105603-49-4 [amp.chemicalbook.com]
- 12. Oxidizing Agents [organic-chemistry.org]
- 13. Oxidizing Agents [tigerweb.towson.edu]
Technical Support Center: Reaction Monitoring of Methyl 5-bromo-2,4-dihydroxybenzoate by TLC
Welcome to the technical support center for monitoring reactions involving Methyl 5-bromo-2,4-dihydroxybenzoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested advice to navigate common challenges and ensure reliable, reproducible results.
Our approach is rooted in explaining the 'why' behind the 'how,' empowering you to make informed decisions during your experiments. Every recommendation is grounded in established chromatographic principles to create a self-validating experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm setting up a reaction with this compound. What's a good starting point for a TLC solvent system?
A1: Selecting an appropriate solvent system (mobile phase) is critical for achieving good separation between your starting material and product(s). For a highly polar, phenolic compound like this compound, a good starting point is a mixture of a non-polar and a moderately polar solvent.
Core Principle: The polarity of the mobile phase dictates the movement of compounds on the stationary phase (silica gel). Polar compounds like our target molecule have a strong affinity for the polar silica gel and require a more polar solvent system to move up the plate.
Recommended Starting Solvent Systems:
A common and effective approach is to use a mixture of Hexane and Ethyl Acetate. Start with a less polar mixture and incrementally increase the polarity.
| Solvent System (v/v) | Polarity Index | Expected Rf* of Starting Material | Rationale |
| 80:20 Hexane:Ethyl Acetate | Low | ~0.1 - 0.2 | A good initial test to see if the compound moves off the baseline. |
| 70:30 Hexane:Ethyl Acetate | Medium | ~0.3 - 0.4 | Often the "sweet spot" for many phenolic compounds, providing good separation. [1] |
| 50:50 Hexane:Ethyl Acetate | High | ~0.5 - 0.7 | Use if the compound is not moving sufficiently in less polar systems. |
*Rf (Retardation factor) values are estimates and can vary based on plate manufacturer, chamber saturation, and temperature.
Pro-Tip: For phenolic compounds that may "streak" or tail on the TLC plate, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can significantly improve the spot shape by protonating the phenolic hydroxyl groups and reducing their interaction with the silica gel.[2]
Q2: My spots are streaking badly. What's causing this and how do I fix it?
A2: Streaking is a common TLC issue, especially with polar, acidic compounds like phenols. It prevents accurate Rf calculation and can obscure the separation of different components.
Causality Analysis:
-
Sample Overloading: The most frequent cause. Applying too much sample saturates the stationary phase, leading to a continuous "streak" rather than a compact spot as the solvent moves up the plate.[3]
-
Strong Analyte-Stationary Phase Interaction: The acidic phenolic protons on your molecule can interact strongly with the slightly acidic silica gel, causing tailing.[4]
-
Sample Insolubility: If the sample doesn't fully dissolve in the spotting solvent or the mobile phase, it will drag from the baseline.
-
Compound Decomposition: Although less common for this specific molecule under standard TLC conditions, highly reactive compounds can degrade on the silica plate, resulting in a streak of decomposition products.[4]
Troubleshooting Protocol:
Q3: I can't see my spots after developing the plate. What visualization methods are best for this compound?
A3: Due to its aromatic nature and phenolic groups, this compound is amenable to several visualization techniques. If one method doesn't work, another likely will.
Step-by-Step Visualization Protocol:
-
UV Light (Non-Destructive):
-
Why: The benzene ring in the molecule is a chromophore that absorbs UV light.[2] Most commercial TLC plates contain a fluorescent indicator (F254) that glows green under short-wave UV (254 nm). Where your compound is, it will quench this fluorescence and appear as a dark spot.[5]
-
Procedure: View the dried plate under a UV lamp. Lightly circle the spots with a pencil, as they will disappear once the lamp is removed.[2]
-
-
Iodine Chamber (Semi-Destructive):
-
Why: Iodine vapor complexes with many organic compounds, especially aromatic systems, to form colored adducts.[2]
-
Procedure: Place the plate in a sealed chamber containing a few crystals of iodine. The plate will develop a light brown background, and the spots will appear as darker brown areas.[6] Circle the spots immediately after removal as the stain is often temporary.
-
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
Why: This is a strong oxidizing agent. The phenolic hydroxyl groups are readily oxidized by KMnO₄. This reaction consumes the permanganate, leaving a yellow/brown spot (MnO₂) on a purple background.
-
Preparation: Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water.
-
Procedure: Dip the plate in the stain and gently heat with a heat gun until spots appear.
-
-
Ferric Chloride (FeCl₃) Stain (Destructive & Highly Specific):
-
Why: This is a classic test for phenols. The ferric ion forms a colored complex (often blue, green, or purple) with the phenolic hydroxyl groups.[6] This is an excellent confirmatory stain.
-
Preparation: Prepare a 1% solution of FeCl₃ in 50% aqueous methanol.[6]
-
Procedure: Dip or spray the plate. Color develops immediately, often without heating.[1]
-
| Visualization Method | Type | Principle | Expected Result |
| UV Light (254 nm) | Non-Destructive | UV absorption by the aromatic ring | Dark spots on a green background |
| Iodine Chamber | Semi-Destructive | Complexation with aromatic ring | Brown spots on a light brown background |
| KMnO₄ Stain | Destructive | Oxidation of hydroxyl groups | Yellow/brown spots on a purple background |
| FeCl₃ Stain | Destructive | Complexation with phenol groups | Blue, green, or purple spots |
Q4: How do I properly set up my TLC plate to monitor the progress of my reaction?
A4: A properly spotted TLC plate is essential for accurately determining if your starting material is being consumed and your product is forming. The use of a "co-spot" is a critical technique for this analysis.[7]
Core Principle: The co-spot lane, where both the starting material and reaction mixture are spotted on top of each other, serves as an internal standard. It helps to definitively distinguish the starting material from the product, especially if they have very similar Rf values.
Experimental Workflow:
Interpreting the Results:
-
Lane S (Starting Material): Shows the Rf of your pure this compound.
-
Lane R (Reaction Mixture): At the start of the reaction, this lane should look identical to Lane S. As the reaction proceeds, the spot corresponding to the starting material will fade, and a new spot (the product) will appear (usually at a different Rf).
-
Lane C (Co-spot): This lane confirms the identity of the spots. The spot for the starting material in this lane should align perfectly with the spot in Lane S. If the product has a different Rf, you will see two separate spots in this lane during the reaction. If they have very similar Rf values, the spot may appear elongated.
References
- 1. How To [chem.rochester.edu]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. 相关内容暂不可用 [sigmaaldrich.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. METHYL 5-BROMO-2-HYDROXY-4-METHYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Identifying byproducts in "Methyl 5-bromo-2,4-dihydroxybenzoate" synthesis by GC-MS
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis, with a specific focus on identifying and mitigating byproduct formation using Gas Chromatography-Mass Spectrometry (GC-MS).
I. Synthesis Overview & Key Challenges
The synthesis of this compound is typically a two-step process:
-
Electrophilic Bromination: 2,4-dihydroxybenzoic acid is brominated, ideally at the C-5 position, which is highly activated by the two hydroxyl groups.
-
Fischer Esterification: The resulting 5-bromo-2,4-dihydroxybenzoic acid is then esterified with methanol using an acid catalyst.
While seemingly straightforward, the highly activated nature of the aromatic ring and the equilibrium-driven esterification present significant challenges, primarily in controlling selectivity and driving the reaction to completion. This guide will address the byproducts that arise from these challenges.
II. Frequently Asked Questions (FAQs)
Q1: I see multiple peaks in my GC-MS chromatogram after the bromination step. What are they?
A1: Besides your target product, 5-bromo-2,4-dihydroxybenzoic acid, you are likely observing unreacted starting material and an over-brominated byproduct. The hydroxyl groups are strong activating groups, making the aromatic ring susceptible to further bromination.
-
Expected Byproducts from Bromination:
-
2,4-dihydroxybenzoic acid: Unreacted starting material.
-
3,5-dibromo-2,4-dihydroxybenzoic acid: A common and often significant byproduct resulting from the high reactivity of the phenol ring.[1]
-
Q2: After esterification, my GC-MS shows more unexpected peaks. What are the likely culprits?
A2: The esterification step can introduce new byproducts, either from the esterification of impurities from the first step or from an incomplete reaction.
-
Expected Byproducts from Esterification:
-
Methyl 2,4-dihydroxybenzoate: Formed from the esterification of unreacted 2,4-dihydroxybenzoic acid.
-
Methyl 3,5-dibromo-2,4-dihydroxybenzoate: Formed from the esterification of the dibrominated byproduct.
-
5-bromo-2,4-dihydroxybenzoic acid: Your unreacted starting material for this step.
-
Q3: Why is my Fischer esterification yield low?
A3: Fischer esterification is a reversible reaction. The low yield is often due to the presence of water, which shifts the equilibrium back towards the reactants.[2][3] Phenolic compounds can also be less reactive than simple aliphatic alcohols in this reaction.
-
Troubleshooting Low Esterification Yield:
-
Use Excess Methanol: Using methanol as the solvent drives the equilibrium towards the product side.[3][4]
-
Water Removal: Ensure all reagents and glassware are dry. Using a Dean-Stark apparatus can be effective for removing water as it forms, although this is more common with higher-boiling alcohols.[3]
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration to reach equilibrium. Monitor the reaction by TLC or GC-MS to determine the optimal time.
-
III. Troubleshooting Guide: Byproduct Identification by GC-MS
The key to troubleshooting this synthesis is the accurate identification of byproducts. GC-MS is an invaluable tool for this purpose. The following sections detail the expected GC elution order and mass spectral fragmentation patterns for the target molecule and its common byproducts.
A. Predicted GC Elution Order
In a standard non-polar GC column (like a DB-5ms), compounds generally elute in order of increasing boiling point. Therefore, you can expect the following elution order:
-
Methyl 2,4-dihydroxybenzoate (lowest molecular weight)
-
This compound (Target Molecule)
-
Methyl 3,5-dibromo-2,4-dihydroxybenzoate (highest molecular weight)
The un-esterified acids (2,4-dihydroxybenzoic acid, 5-bromo-2,4-dihydroxybenzoic acid, and 3,5-dibromo-2,4-dihydroxybenzoic acid) are less volatile and may not elute under standard conditions without derivatization (e.g., silylation). If they do elute, they will likely have long retention times and show poor peak shape.
B. Interpreting Mass Spectra
The presence of bromine is a key diagnostic tool in mass spectrometry due to its characteristic isotopic pattern: 79Br and 81Br have a nearly 1:1 natural abundance. This results in two molecular ion peaks (M and M+2) of almost equal intensity for monobrominated compounds, and three peaks (M, M+2, M+4) with a 1:2:1 intensity ratio for dibrominated compounds.
Workflow for Byproduct Identification
Caption: Workflow for identifying byproducts in the synthesis of this compound.
C. Fragmentation Patterns of Key Compounds
Below is a summary of the expected key fragments for the target molecule and its most common byproducts. These are based on known fragmentation patterns of similar molecules.[5][6]
| Compound Name | Molecular Weight (79Br) | Key Fragments (m/z) and Interpretation |
| Target: this compound | 246 | 246/248 (M+): Molecular ion peak (1:1 ratio).215/217: Loss of a methoxy radical (·OCH3).187/189: Loss of both a methoxy radical and carbon monoxide (CO).134: Loss of Br and ·OCH3. |
| Byproduct: Methyl 2,4-dihydroxybenzoate | 168 | 168 (M+): Molecular ion peak.137: Loss of a methoxy radical (·OCH3).109: Loss of ·OCH3 and CO. |
| Byproduct: Methyl 3,5-dibromo-2,4-dihydroxybenzoate | 324 | 324/326/328 (M+): Molecular ion peak (1:2:1 ratio).293/295/297: Loss of a methoxy radical (·OCH3).265/267/269: Loss of ·OCH3 and CO. |
| Byproduct: 5-bromo-2,4-dihydroxybenzoic acid | 232 | 232/234 (M+): Molecular ion peak (1:1 ratio).214/216: Loss of water (H2O).187/189: Loss of a carboxyl group (·COOH). |
Fragmentation Pathway of the Target Molecule
Caption: Predicted fragmentation of this compound.
IV. Experimental Protocols & Mitigation Strategies
A. Protocol 1: Regioselective Bromination
This protocol is adapted from established procedures for the bromination of activated phenols.[1] The key to minimizing the dibrominated byproduct is careful control of stoichiometry and reaction temperature.
Step-by-Step Methodology:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid (1.0 eq.) in glacial acetic acid.
-
Cool the solution to below 10°C in an ice bath. This is a critical step to control the reaction rate and improve selectivity.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise over 1-2 hours, ensuring the temperature does not rise above 15°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or by taking small aliquots for GC-MS analysis (after a workup and esterification of the aliquot).
-
Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Troubleshooting Bromination:
-
Issue: High levels of 3,5-dibromo-2,4-dihydroxybenzoic acid detected.
-
Cause: Reaction temperature was too high, or local concentrations of bromine were too high.
-
Solution: Maintain a low reaction temperature and ensure slow, dropwise addition of bromine with vigorous stirring. Using a two-phase solvent system (e.g., water and a water-immiscible organic solvent) can sometimes improve selectivity by partitioning the hydrogen bromide byproduct into the aqueous phase.[7]
-
-
Issue: Significant amount of unreacted 2,4-dihydroxybenzoic acid.
-
Cause: Insufficient bromine or reaction time.
-
Solution: Ensure accurate measurement of 1.0 equivalent of bromine. Allow the reaction to proceed for a longer time at room temperature after the initial addition.
-
B. Protocol 2: Fischer Esterification
This is a standard procedure for acid-catalyzed esterification.
Step-by-Step Methodology:
-
Combine the crude 5-bromo-2,4-dihydroxybenzoic acid from the previous step with a large excess of methanol (e.g., using it as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Troubleshooting Esterification:
-
Issue: Incomplete conversion to the ester.
-
Cause: Presence of water; insufficient reaction time or catalyst.
-
Solution: Use anhydrous methanol and dry glassware. Increase the reflux time. If necessary, a slightly higher catalyst load can be tested, but be mindful of potential side reactions.
-
-
Issue: Product decomposition (darkening of the reaction mixture).
-
Cause: The sulfuric acid catalyst may cause some charring or sulfonation at elevated temperatures over long periods.
-
Solution: Ensure the reflux temperature is not excessively high. Consider alternative, milder acid catalysts such as p-toluenesulfonic acid.
-
By carefully controlling the reaction conditions and using GC-MS to analyze the product mixture at each stage, you can effectively identify and mitigate the formation of byproducts in the synthesis of this compound.
V. References
-
Sandin, R. B., & McKee, R. A. (1937). 4-Bromoresorcinol. Organic Syntheses, 17, 23. DOI: 10.15227/orgsyn.017.0023. Available from: --INVALID-LINK--
-
Dow Chemical Company. (1970). Process for brominating phenols. US Patent 3,546,302. Available from: --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from: --INVALID-LINK--
-
PubChem. (n.d.). Methyl 2,4-dihydroxybenzoate. National Center for Biotechnology Information. Retrieved from: --INVALID-LINK--
-
Mistry, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: --INVALID-LINK--
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from: --INVALID-LINK--
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from: --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes: Identification of Methyl Salicylate Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from: --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
Technical Support Center: Optimizing Nucleophilic Attack on Methyl 5-bromo-2,4-dihydroxybenzoate
Welcome to the technical support center for optimizing reaction conditions for nucleophilic attack on Methyl 5-bromo-2,4-dihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. The content is structured to address specific challenges you may encounter, with explanations grounded in established chemical principles.
Introduction to the Chemistry
This compound is a versatile intermediate in organic synthesis. The aromatic ring is substituted with both electron-donating hydroxyl groups and an electron-withdrawing ester group, alongside a halogen leaving group. This substitution pattern presents a unique set of challenges and opportunities for nucleophilic aromatic substitution (SNAr) reactions. The hydroxyl groups, being strongly activating, can complicate the desired substitution at the C-Br bond by increasing electron density on the ring and potentially participating in side reactions.[1][2] This guide will help you navigate these complexities to achieve optimal reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address potential problems encountered during your experiments.
Q1: My nucleophilic substitution reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue and can stem from several factors related to the reactivity of the substrate and the reaction conditions.
-
Insufficient Activation of the Nucleophile: The hydroxyl groups on the aromatic ring are acidic and will react with the base intended to activate your nucleophile. This can lead to an insufficient concentration of the active nucleophile.
-
Solution: Use a stronger base or a higher stoichiometry of the base. For instance, if you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3] Ensure you use at least two equivalents of base to deprotonate both hydroxyl groups, plus an additional equivalent to deprotonate the nucleophile if it's, for example, an amine or thiol.
-
-
Inappropriate Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive.[4][5][6]
-
Solution: Employ high-boiling polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[7][8] These solvents facilitate the dissolution of reactants and can accelerate the reaction rate. Be cautious with DMSO and strong bases at high temperatures, as this combination can be hazardous.[9]
-
-
Reaction Temperature is Too Low: Nucleophilic aromatic substitutions, especially on less activated rings, often require elevated temperatures to overcome the activation energy barrier.[7][10]
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature that promotes the desired reaction without significant decomposition.
-
Q2: I'm observing the formation of multiple unexpected byproducts. What are the likely side reactions and how can they be minimized?
A2: The presence of multiple functional groups on this compound can lead to several side reactions.
-
O-Alkylation/Arylation: The phenoxide ions formed upon deprotonation of the hydroxyl groups are also nucleophilic and can compete with your intended nucleophile, leading to the formation of ethers.[2]
-
Solution: This is a challenging issue. Using a bulkier base might selectively deprotonate the hydroxyl groups while sterically hindering their subsequent reaction. Alternatively, protecting the hydroxyl groups as ethers (e.g., methyl or benzyl ethers) prior to the substitution reaction can be an effective strategy. The protecting groups can be removed in a subsequent step.
-
-
Hydrolysis of the Ester: If the reaction is run under strongly basic conditions with water present, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. If aqueous workup is necessary, it should be performed at low temperatures and the product should be extracted promptly.
-
-
Decomposition: At very high temperatures, the starting material or product may decompose, especially in the presence of strong bases.
-
Solution: As mentioned in A1, carefully optimize the reaction temperature. A temperature that provides a reasonable reaction rate without significant byproduct formation is ideal.
-
Q3: The purification of my desired product is proving difficult. What strategies can I employ for effective purification?
A3: The polar nature of the dihydroxy-substituted product can make purification challenging.
-
Acid-Base Extraction: The phenolic hydroxyl groups and potentially a newly introduced basic functional group can be exploited for purification.
-
Solution: After the reaction, an aqueous workup can be performed. If your product has a basic nitrogen, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting. Conversely, the acidic phenolic groups allow for extraction into a basic aqueous solution (e.g., 1M NaOH).
-
-
Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities.
-
Solution: For products of moderate polarity, silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point. For very polar products, reverse-phase chromatography might be more suitable. Techniques like high-speed counter-current chromatography can also be effective for separating isomers of dihydroxybenzoic acid.[11]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.
-
Solution: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Frequently Asked Questions (FAQs)
Q: Is a catalyst necessary for this reaction?
A: For many common nucleophiles like amines, thiols, and alkoxides, a catalyst is not strictly necessary for SNAr to occur, especially with sufficient thermal energy. However, for less reactive nucleophiles or to achieve milder reaction conditions, a catalyst can be beneficial. For C-N bond formation, palladium-catalyzed Buchwald-Hartwig amination[3][12][13][14][15] or copper-catalyzed Ullmann condensation[7][8][16][17][18] are powerful alternatives that often proceed under milder conditions and with a broader substrate scope.[12]
Q: What is the expected order of reactivity for different halogen leaving groups?
A: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1][19] The C-X bond is broken in a subsequent, faster step. Therefore, the reaction rate is more dependent on the electronegativity of the halogen rather than its ability as a leaving group. The general order of reactivity is F > Cl > Br > I.[1] Since our substrate is a bromo-derivative, the reaction might be slower compared to a fluoro- a chloro-analog.
Q: How do the hydroxyl groups influence the reactivity of the aromatic ring towards nucleophilic attack?
A: The hydroxyl groups are strong electron-donating groups, which generally deactivate the ring towards nucleophilic attack by increasing the electron density.[2] However, their ability to be deprotonated to form phenoxides can also facilitate the reaction by providing additional resonance stabilization to the intermediate Meisenheimer complex. The overall effect will be a balance of these opposing factors.
Q: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave-assisted synthesis is an excellent technique for accelerating SNAr reactions. It can significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[3] It is advisable to start with conditions similar to conventional heating and then optimize the temperature and time for the microwave reactor.
Experimental Protocols & Data
Representative Protocol for Amination
This is a general starting point and may require optimization.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add a suitable polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1 M concentration).
-
Add the desired amine nucleophile (1.2 - 1.5 eq).
-
Add a suitable base (e.g., K₂CO₃ (3.0 eq) or NaH (2.5 eq)).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Recommended Starting Conditions for Different Nucleophiles
| Nucleophile Type | Recommended Base | Recommended Solvent | Typical Temperature Range (°C) |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 140 |
| Thiol | K₂CO₃, NaH | DMF, THF | 60 - 100 |
| Alcohol/Phenol | NaH, KOtBu | DMF, NMP | 100 - 160 |
Visualizing Reaction Parameters and Troubleshooting
Diagram 1: Key Factors Influencing Reaction Success
Caption: Interplay of key parameters in the SNAr reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. youtube.com [youtube.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 17. mdpi.com [mdpi.com]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of Methyl 5-bromo-2,4-dihydroxybenzoate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, offering detailed insights into the molecular framework of a substance. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for Methyl 5-bromo-2,4-dihydroxybenzoate, a substituted aromatic ester of significant interest in medicinal chemistry and materials science. By comparing its expected spectral features with those of structurally related analogs, this document serves as a practical reference for spectral interpretation and verification.
The Imperative of Structural Verification in Substituted Benzoates
Substituted benzoates are a class of compounds frequently encountered as intermediates and final products in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise arrangement of substituents on the benzene ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Minor positional changes of a substituent can lead to vastly different outcomes, underscoring the need for accurate and reliable analytical techniques. NMR spectroscopy, by mapping the chemical environment of each proton and carbon atom, provides a definitive fingerprint of the molecular structure.
Predicted NMR Spectral Data for this compound
While a publicly available experimental spectrum for this compound is not readily found, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence. This prediction is based on the well-established principles of substituent chemical shift (SCS) effects and by direct comparison with the experimentally determined spectra of closely related analogs.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| C1-COOCH₃ | - | - | - | ~168-170 |
| C2-OH | ~10.5-11.5 | s (broad) | - | ~158-160 |
| C3-H | ~6.5-6.7 | s | - | ~98-100 |
| C4-OH | ~9.5-10.5 | s (broad) | - | ~155-157 |
| C5-Br | - | - | - | ~105-107 |
| C6-H | ~7.8-8.0 | s | - | ~135-137 |
| -OCH₃ | ~3.9-4.0 | s | - | ~52-53 |
Rationale for Predictions:
The predicted chemical shifts are derived from the foundational principles of NMR spectroscopy, where electron-donating groups (like -OH) shield aromatic protons and carbons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (like -Br and -COOCH₃) deshield them, causing a downfield shift.
-
¹H NMR: The two aromatic protons, H-3 and H-6, are predicted to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The H-6 proton is expected to be significantly downfield due to the deshielding effects of the adjacent bromine and the para-ester group. The H-3 proton, situated between two strongly electron-donating hydroxyl groups, will be shifted considerably upfield. The hydroxyl protons are expected to be broad singlets at a very downfield position, and their chemical shifts can be highly dependent on solvent and concentration. The methyl ester protons will appear as a sharp singlet around 3.9-4.0 ppm.
-
¹³C NMR: The carbon chemical shifts are also predicted based on substituent effects. The carbons bearing the hydroxyl groups (C2 and C4) will be the most downfield among the aromatic carbons, followed by the carbon attached to the ester group (C1). The brominated carbon (C5) will be shifted downfield relative to an unsubstituted carbon. The C3 and C6 carbons will have distinct chemical shifts reflecting their electronic environments. The carbonyl carbon of the ester and the methyl carbon will have characteristic shifts around 168-170 ppm and 52-53 ppm, respectively.
A Comparative Analysis with Structural Analogs
To substantiate our predictions and provide a framework for experimental verification, we will now compare the expected spectrum of this compound with the known spectral data of several related compounds.
Table 2: Comparison of ¹H and ¹³C NMR Data for this compound and its Analogs
| Compound | Aromatic Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |
| This compound (Predicted) | H-3: ~6.5-6.7 (s), H-6: ~7.8-8.0 (s) | C1: ~110-112, C2: ~158-160, C3: ~98-100, C4: ~155-157, C5: ~105-107, C6: ~135-137 | - |
| 5-bromo-2,4-dihydroxybenzoic acid | - | Aromatic carbons show similar patterns to the predicted ester. | [1] |
| Methyl 3,5-dihydroxybenzoate | Aromatic protons appear as a multiplet around 6.5-7.0 ppm. | - | [2] |
| Methyl 2-hydroxybenzoate | Complex multiplet pattern for aromatic protons from ~6.8 to 7.8 ppm. | - | [3] |
| Methyl 5-bromo-2-hydroxybenzoate | Aromatic protons show distinct doublet and doublet of doublets patterns. | - | [4][5] |
This comparative table highlights how the number and position of substituents dramatically influence the NMR spectrum. For instance, the simple singlet pattern predicted for the aromatic protons of this compound is a direct consequence of its specific substitution pattern, which contrasts with the more complex splitting observed in its less substituted analogs.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra for compounds like this compound, adherence to a standardized protocol is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons like hydroxyl groups, as it allows for their observation.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth correctly.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
-
Data Acquisition:
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a substituted benzoate using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The structural analysis of this compound by NMR spectroscopy is a clear example of the power of this technique in modern chemistry. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging comparative data from analogous structures, researchers can confidently assign the spectral features and verify the identity and purity of their compounds. The methodologies and data presented in this guide are intended to provide a solid foundation for scientists and professionals engaged in the synthesis and characterization of novel chemical entities.
References
- 1. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR [m.chemicalbook.com]
- 2. METHYL 3,5-DIHYDROXYBENZOATE(2150-45-0) 1H NMR spectrum [chemicalbook.com]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"Methyl 5-bromo-2,4-dihydroxybenzoate" IR spectroscopy data
An objective comparison of IR spectroscopy data for Methyl 5-bromo-2,4-dihydroxybenzoate and its structural analogs. This guide provides an in-depth analysis of key spectral features, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Introduction to Vibrational Spectroscopy in Drug Discovery
Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and drug development. It provides a molecular fingerprint by measuring the absorption of infrared radiation by a sample's chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, causing the bonds to vibrate, stretch, or bend. This allows for the rapid identification of key structural motifs within a molecule. For a substituted aromatic compound like this compound, IR spectroscopy is crucial for confirming the presence of its defining features: hydroxyl (-OH) groups, a carbonyl (C=O) ester, aromatic C-H and C=C bonds, and the carbon-bromine (C-Br) bond.
This guide presents a detailed analysis of the expected IR spectrum of this compound. Due to the limited availability of its direct experimental spectrum in public databases, we will deduce its characteristic absorptions based on established principles. To provide a robust comparative framework, we will analyze the experimental spectra of three structurally related and commercially available alternatives:
-
Methyl 2,4-dihydroxybenzoate : The direct precursor, lacking the bromine substituent.
-
5-Bromosalicylic Acid : An analog featuring a carboxylic acid instead of a methyl ester.
-
Methyl Salicylate : A closely related ester with a single hydroxyl group.
This comparative approach will illuminate how subtle changes in molecular structure—specifically, the addition of a halogen or the modification of the ester group—manifest in the vibrational spectrum.
Molecular Structures and Key Functional Groups
The structural differences between this compound and its selected analogs are centered on the substituents of the benzene ring. These differences directly influence the electronic environment and vibrational frequencies of the shared functional groups.
Figure 1: Molecular structures of the target compound and its comparative alternatives.
Comparative IR Spectral Data Analysis
The primary utility of IR spectroscopy is the identification of functional groups. The table below summarizes the key vibrational frequencies for our target compound and its alternatives. The analysis highlights how substitutions on the aromatic ring and changes to the functional groups cause predictable shifts in absorption frequencies.
| Vibrational Mode | This compound (Predicted) | Methyl 2,4-dihydroxybenzoate[1][2] | 5-Bromosalicylic Acid[3][4][5] | Methyl Salicylate[6][7][8][9] |
| O-H Stretch (Phenolic) | ~3400-3100 cm⁻¹ (broad) | ~3350 cm⁻¹ (broad) | ~3230 cm⁻¹ (broad) | ~3185 cm⁻¹ (broad) |
| O-H Stretch (Carboxylic Acid) | N/A | N/A | ~3200-2500 cm⁻¹ (very broad) | N/A |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3080 cm⁻¹ | ~3090 cm⁻¹ | ~3050 cm⁻¹ |
| C-H Stretch (Aliphatic, -CH₃) | ~2960 cm⁻¹ | ~2950 cm⁻¹ | N/A | ~2955 cm⁻¹ |
| C=O Stretch (Ester) | ~1670 cm⁻¹ | ~1680 cm⁻¹ | N/A | ~1674-1680 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | N/A | N/A | ~1665 cm⁻¹ | N/A |
| C=C Stretch (Aromatic) | ~1620, 1580, 1480 cm⁻¹ | ~1620, 1590, 1490 cm⁻¹ | ~1610, 1570, 1470 cm⁻¹ | ~1614, 1585 cm⁻¹ |
| C-O Stretch (Ester/Acid) | ~1250 cm⁻¹ | ~1260 cm⁻¹ | ~1290, 1230 cm⁻¹ | ~1250-1300 cm⁻¹ |
| C-Br Stretch | ~650-550 cm⁻¹ | N/A | ~660 cm⁻¹ | N/A |
Expert Analysis of Spectral Features:
-
Hydroxyl (O-H) Region: All four compounds exhibit a broad O-H stretching band due to hydrogen bonding. In 5-Bromosalicylic acid, this band is exceptionally broad (~3200-2500 cm⁻¹), a classic indicator of the hydrogen-bonded dimer formation in carboxylic acids[10]. The esters show a sharper, higher-frequency O-H band corresponding to the phenolic hydroxyl group. The presence of two hydroxyl groups in this compound is expected to result in a prominent, broad absorption in this region.
-
Carbonyl (C=O) Region: The position of the C=O stretch is highly sensitive to its electronic environment.
-
In the esters (This compound , Methyl 2,4-dihydroxybenzoate , and Methyl Salicylate ), the C=O stretch appears around 1670-1680 cm⁻¹[2][6][8]. This frequency is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group, which weakens the C=O double bond.
-
For 5-Bromosalicylic Acid , the C=O stretch is observed around 1665 cm⁻¹[3]. This is characteristic of an aromatic carboxylic acid participating in strong intermolecular hydrogen bonding.
-
-
Aromatic (C=C) Region: All compounds display multiple sharp peaks between 1620-1450 cm⁻¹, which are characteristic of C=C stretching vibrations within the benzene ring[11]. The exact positions and intensities of these bands can help fingerprint the substitution pattern on the ring.
-
Carbon-Bromine (C-Br) Region: The most significant distinction for this compound and 5-Bromosalicylic Acid is the presence of a C-Br stretching vibration. This absorption is expected in the low-frequency "fingerprint" region, typically between 690-515 cm⁻¹[10]. Its presence is a direct confirmation of bromination, while its absence in the spectra of Methyl 2,4-dihydroxybenzoate and Methyl Salicylate is equally informative.
Experimental Protocol: Acquiring High-Quality IR Spectra
To ensure the reproducibility and accuracy of IR spectral data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are two of the most common techniques for analyzing solid samples.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation[12][13]. It is ideal for powders, solids, and pastes.
Figure 2: Workflow for sample analysis using ATR-FTIR.
Step-by-Step Protocol:
-
Background Collection: Before analyzing the sample, a background spectrum must be collected with the clean, empty ATR crystal surface. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which is then subtracted from the sample spectrum[14].
-
Sample Placement: Place a small amount of the powdered sample (e.g., this compound) directly onto the ATR crystal, ensuring the crystal surface is completely covered[12].
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. This ensures intimate contact, which is critical for obtaining a strong, high-quality spectrum[14].
-
Data Acquisition: Initiate the sample scan. The instrument directs an IR beam through the crystal, where it reflects internally. An "evanescent wave" penetrates a few microns into the sample at the point of reflection, and the absorbed energy is measured[13].
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) to prepare for the next sample[12].
Method 2: Potassium Bromide (KBr) Pellet Technique
This classic transmission method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide salt[15][16][17].
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of spectroscopy-grade KBr powder. The ratio is critical for obtaining a clear spectrum without saturated peaks[15][18]. It is crucial to use dry KBr and minimize exposure to humidity, as water shows a strong, broad absorption around 3400 cm⁻¹ which can obscure the O-H region of the sample[16][19].
-
Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until the mixture is a fine, homogenous powder. The particle size should be smaller than the wavelength of the IR light to minimize scattering[15].
-
Pellet Pressing: Transfer the powder into a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for several minutes. This fuses the KBr powder into a thin, transparent or translucent disc[15][20].
-
Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Collect the IR spectrum using the transmission mode.
Conclusion
The IR spectrum of this compound can be confidently predicted by analyzing its key functional groups and comparing them to structurally similar molecules. The defining features in its spectrum will be:
-
A broad O-H stretch from its two phenolic groups.
-
A C=O ester stretch around 1670 cm⁻¹, shifted to a lower frequency by conjugation and hydrogen bonding.
-
Characteristic aromatic C=C and C-H stretches.
-
A distinct C-Br stretch in the low-frequency fingerprint region (below 700 cm⁻¹), which serves as the most definitive evidence of successful bromination when compared to its precursor, Methyl 2,4-dihydroxybenzoate.
By using standardized protocols such as ATR-FTIR or the KBr pellet method, researchers can obtain high-quality, reproducible data to confirm the identity and purity of synthesized compounds like this compound, making IR spectroscopy a cornerstone of synthetic chemistry and pharmaceutical development.
References
- 1. Methyl 2,4-dihydroxybenzoate(2150-47-2) IR Spectrum [m.chemicalbook.com]
- 2. Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 4. 5-Bromosalicylic acid(89-55-4) IR2 spectrum [chemicalbook.com]
- 5. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. Methyl salicylate(119-36-8) IR Spectrum [chemicalbook.com]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. agilent.com [agilent.com]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 16. shimadzu.com [shimadzu.com]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 18. scienceijsar.com [scienceijsar.com]
- 19. azom.com [azom.com]
- 20. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Methyl 5-bromo-2,4-dihydroxybenzoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of small molecules is paramount. Methyl 5-bromo-2,4-dihydroxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its polar nature and potential for complex fragmentation. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, offering experimentally-grounded insights to inform your analytical strategy.
The Analytical Imperative: Why Mass Spectrometry?
The robust and sensitive nature of mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), makes it the gold standard for the analysis of pharmaceutical intermediates like this compound. While other techniques such as UV-visible spectroscopy and gas chromatography (GC) exist for the analysis of phenolic compounds, LC-MS offers unparalleled selectivity and sensitivity, crucial for accurate quantification in complex matrices.[1][2][3] GC-based methods, for instance, would necessitate derivatization to handle the polar nature of this analyte, adding complexity and potential for analytical variability.[3]
This guide will dissect the critical aspects of developing a robust LC-MS/MS method for this compound, from ionization source selection to fragmentation analysis and the strategic implementation of internal standards.
Ionization Strategies: A Tale of Two Sources
The initial and most critical step in the mass spectrometric analysis of this compound is the efficient generation of gas-phase ions. For a polar, non-volatile molecule such as this, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most pertinent techniques.[4]
| Ionization Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | Soft ionization technique that uses a high voltage to create an aerosol, leading to the formation of protonated or deprotonated molecules.[4] | Highly Suitable. The presence of two hydroxyl groups and a carboxyl group makes the molecule readily ionizable in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative ion mode is often preferred for phenolic compounds due to the acidic nature of the hydroxyl groups. |
| Atmospheric Pressure Chemical Ionization (APCI) | A technique that ionizes the analyte by proton transfer or charge exchange with reagent gas ions. It is generally suited for less polar compounds than ESI. | Potentially Suitable. While ESI is the primary choice, APCI could be a viable alternative, particularly if matrix effects are a significant issue with ESI.[5] |
Expert Recommendation: Electrospray ionization in negative mode (ESI-) is the recommended starting point for method development. The deprotonation of the phenolic hydroxyl groups is typically efficient and leads to a strong signal for the [M-H]⁻ ion.
Deciphering the Fragmentation Puzzle
The molecular weight of this compound (C₈H₇BrO₄) is 245.96 g/mol (using Br isotope 79) and 247.96 g/mol (using Br isotope 81). The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of roughly equal intensity separated by 2 m/z units.
Predicted Fragmentation in Negative Ion Mode (ESI-)
The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 245/247. Collision-induced dissociation (CID) is expected to induce the following fragmentation pathways:
-
Loss of the methyl group (-CH₃): A common fragmentation for methyl esters, resulting in a fragment ion at m/z 230/232.
-
Decarboxylation (-CO₂): Loss of carbon dioxide from the carboxyl group, leading to a fragment ion at m/z 201/203.
-
Loss of the methoxy group (-OCH₃): Cleavage of the ester bond can result in the loss of the methoxy group, yielding a fragment at m/z 214/216.
-
Loss of both the methyl group and carbon dioxide (-CH₃ and -CO₂): A sequential fragmentation could lead to a fragment ion at m/z 186/188.
Caption: Predicted ESI- fragmentation pathway of this compound.
The Cornerstone of Quantification: Internal Standards
For accurate and precise quantification, the use of an internal standard (IS) is non-negotiable.[9] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties, co-elutes chromatographically, and experiences similar ionization suppression or enhancement effects.[9]
Comparison of Internal Standard Strategies:
| Internal Standard Type | Advantages | Disadvantages | Recommendation |
| Stable Isotope-Labeled (SIL) this compound (e.g., with ¹³C or ²H) | The "gold standard." Corrects for variability in sample preparation, chromatography, and ionization. | Can be expensive and may not be commercially available. | Optimal Choice. If available, a SIL-IS will provide the most accurate and precise results. |
| Structural Analog | More readily available and less expensive than SIL-IS. | May not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization. | Viable Alternative. A closely related compound, such as a different halogenated or methylated dihydroxybenzoate, can be used. Thorough validation is critical to ensure it adequately corrects for analytical variability. |
Expert Insight: When a SIL-IS is not available, selecting a structural analog with similar polarity, ionization efficiency, and fragmentation behavior is crucial. For this compound, a potential analog could be Methyl 5-chloro-2,4-dihydroxybenzoate or a deuterated version of a related phenolic compound.
Experimental Protocol: A Step-by-Step LC-MS/MS Method
This protocol provides a robust starting point for the quantitative analysis of this compound.
1. Sample Preparation:
-
Objective: To extract the analyte from the sample matrix and prepare it for LC-MS/MS analysis.
-
Procedure:
-
Accurately weigh the sample.
-
Add a known amount of the internal standard solution.
-
Extract the sample with a suitable organic solvent (e.g., methanol or acetonitrile). Acidification of the solvent with a small amount of formic acid can improve the extraction efficiency of phenolic compounds.[2]
-
Vortex and centrifuge the sample.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Caption: A typical workflow for sample preparation.
2. LC-MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for polar aromatic compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in ESI.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. | To effectively elute the analyte and separate it from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical LC-MS applications. |
| Injection Volume | 1 - 5 µL | To avoid overloading the column. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | As previously discussed, this is expected to provide the best sensitivity. |
| MRM Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) | Use the predicted fragmentation pattern to select two specific and intense transitions for reliable identification and quantification. |
Conclusion: A Pathway to Confident Quantification
The successful mass spectrometric analysis of this compound hinges on a systematic and well-informed approach. By carefully selecting the ionization technique, understanding the fragmentation behavior, and employing an appropriate internal standard, researchers can develop a robust and reliable LC-MS/MS method. The protocols and insights provided in this guide serve as a comprehensive starting point for achieving accurate and precise quantification of this important pharmaceutical intermediate, ultimately contributing to the integrity and success of drug development programs.
References
- 1. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach [mdpi.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phenolic Acids, 10 compounds Analyzed with LCMS - AppNote [mtc-usa.com]
- 11. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of "Methyl 5-bromo-2,4-dihydroxybenzoate" by HPLC
An In-Depth Guide to the Characterization of Methyl 5-bromo-2,4-dihydroxybenzoate by High-Performance Liquid Chromatography: A Comparative Analysis
This guide provides a comprehensive exploration of the analytical characterization of this compound (MBDHB), a substituted benzoic acid ester. For researchers in pharmaceutical development and chemical synthesis, ensuring the purity, identity, and stability of such compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, offering robust, precise, and reproducible results.[1][2]
This document delves into the causality behind HPLC method development for MBDHB, presents a detailed and validated protocol, and objectively compares its performance against alternative analytical methodologies. The protocols and insights provided are grounded in established regulatory frameworks, such as the International Conference on Harmonization (ICH) guidelines, to ensure scientific integrity and trustworthiness.[2][3]
Understanding this compound
This compound (CAS No: 98437-43-5, Molecular Formula: C₈H₇BrO₄, Molecular Weight: 247.04 g/mol ) is an aromatic organic compound.[4][5] Its structure, featuring a benzene ring with two hydroxyl groups, a bromine atom, and a methyl ester group, dictates its physicochemical properties and informs the analytical strategy. Key characteristics include:
-
Polarity: The phenolic hydroxyl groups impart significant polarity.
-
Chromophore: The substituted benzene ring allows for strong UV absorbance, making it ideal for UV-based detection methods.
-
Acidity: The phenolic protons are weakly acidic. Suppressing their ionization is crucial for good chromatography.
The Gold Standard: Characterization by Reverse-Phase HPLC
Reverse-Phase HPLC (RP-HPLC) is the preeminent method for analyzing MBDHB due to its exceptional resolving power, sensitivity, and suitability for polar to moderately nonpolar compounds.[6] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2]
The Logic of HPLC Method Development
A robust HPLC method is not a matter of chance; it is the result of deliberate, scientifically-driven choices.
-
Column Selection (The Stationary Phase): A C18 (octadecylsilyl) column is the logical first choice. The nonpolar C18 chains provide a hydrophobic surface that interacts with the aromatic ring of MBDHB. This hydrophobic retention mechanism is highly effective for separating aromatic compounds. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution and analysis time.[7]
-
Mobile Phase Selection (The Eluent): The mobile phase must be optimized for retention, peak shape, and resolution.
-
Composition: A gradient elution using a mixture of an aqueous phase and an organic solvent like acetonitrile (ACN) or methanol is typical. Acetonitrile is often preferred for its lower viscosity and stronger elution strength for aromatic compounds.
-
The Critical Role of pH: The phenolic hydroxyl groups on MBDHB will ionize at neutral or basic pH, leading to poor peak shape (tailing) and unstable retention times. To prevent this, the aqueous portion of the mobile phase must be acidified. A low concentration (e.g., 0.1%) of an acid like formic acid or phosphoric acid will fully protonate the hydroxyl groups, ensuring a single, un-ionized form of the analyte interacts with the stationary phase. This results in sharp, symmetrical peaks.
-
-
Detector Selection and Wavelength: The conjugated π-system of the benzene ring in MBDHB makes it a strong UV absorber. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal as it can scan a range of wavelengths to determine the absorbance maximum (λmax). For routine analysis, monitoring at a single wavelength, such as 254 nm or the specific λmax, provides excellent sensitivity.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical flow of the HPLC characterization process, from initial sample handling to final data validation.
Caption: Logical workflow for the HPLC analysis and validation of this compound.
Detailed Experimental Protocol: HPLC Method
This protocol is a self-validating system designed for accuracy and reproducibility.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (reagent grade)
-
Deionized Water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | DAD, 254 nm (or determined λmax) |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of MBDHB reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the MBDHB sample, dissolve, and dilute to 100 mL with methanol.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
4. Method Validation Protocol (Abbreviated): The method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[3][8]
-
Specificity: Inject a blank (methanol) and a placebo to ensure no interfering peaks at the retention time of MBDHB.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be >0.999.[6]
-
Accuracy: Perform a recovery study by spiking a known amount of MBDHB standard into a sample solution at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[8]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% concentration. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two data sets should be <2%.[3]
-
-
LOD & LOQ: Determine the concentration that gives a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Expected Data Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.0% |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
Comparative Guide: Alternative Analytical Techniques
While HPLC-UV is excellent for quantification and purity assessment, a multi-faceted analytical approach provides a more complete characterization. Other techniques offer complementary data, particularly for structural confirmation and trace analysis of specific impurities.
Caption: Relational diagram of analytical techniques for MBDHB characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] For a non-volatile compound like MBDHB, its application requires a critical extra step: derivatization.
-
Causality/Principle: The polar hydroxyl groups make MBDHB non-volatile. To analyze it by GC, these groups must be chemically modified (e.g., via silylation with BSTFA) to create a more volatile, thermally stable derivative. The sample is then vaporized and separated in a GC column before being fragmented and detected by a mass spectrometer.
-
Performance vs. HPLC:
-
Advantages: Provides mass spectral data, which gives structural information and allows for definitive identification of impurities.[10] It offers extremely high sensitivity for halogenated compounds.[9]
-
Disadvantages: The need for derivatization adds complexity, time, and a potential source of analytical error. It is not suitable for analyzing the compound in its native state.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, offering the best of both worlds.[11][12]
-
Causality/Principle: The eluent from the HPLC column is directed into a mass spectrometer. An interface, such as Electrospray Ionization (ESI), generates gas-phase ions from the MBDHB molecules, which are then separated by their mass-to-charge ratio.[13]
-
Performance vs. HPLC-UV:
-
Advantages: Provides the molecular weight of the parent compound and its impurities, offering a much higher degree of certainty in peak identification than UV detection alone.[12] Fragmentation data (MS/MS) can be used to elucidate the structure of unknown impurities.[14] Its sensitivity and selectivity are generally superior to HPLC-UV.[12]
-
Disadvantages: Higher instrumentation cost and complexity. Quantification can be affected by matrix effects (ion suppression), requiring more complex method development and often the use of an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation.[15]
-
Causality/Principle: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By placing the sample in a strong magnetic field and irradiating it with radio waves, a spectrum is produced that reveals the chemical environment of each atom in the molecule.
-
Performance vs. HPLC:
-
Advantages: Provides complete structural information, confirming the connectivity of all atoms in the MBDHB molecule.[16][17] It is the ultimate tool for confirming the identity of a newly synthesized batch or characterizing unknown major impurities isolated by preparative HPLC.
-
Disadvantages: It is a low-sensitivity technique, requiring a significantly larger and purer sample (milligrams) compared to chromatography.[15] It is not a separation technique and is unsuitable for analyzing complex mixtures or trace-level impurities directly.
-
At-a-Glance Comparison
| Feature | HPLC-UV | GC-MS | LC-MS | NMR Spectroscopy |
| Primary Application | Quantitative analysis, Purity determination | Impurity ID (volatile/derivatized) | Definitive ID, Impurity profiling & structure | Unambiguous structure elucidation |
| Sample Preparation | Simple dissolution & filtration | Derivatization required | Simple dissolution & filtration | High concentration, pure sample |
| Information Provided | Retention time, UV spectrum, Quantity | Retention time, Mass spectrum | Retention time, UV, Mass spectrum, MW | Complete molecular structure |
| Sensitivity | High (ng) | Very High (pg) | Highest (pg-fg) | Low (µg-mg) |
| Throughput | High | Medium | Medium-High | Low |
| Trustworthiness | High (with validation) | High (confirmatory) | Very High (confirmatory) | Absolute (structural) |
Conclusion
For the routine characterization of this compound, HPLC with UV detection is the established gold standard. Its balance of speed, precision, and robustness makes it perfectly suited for quality control environments, enabling accurate purity assays and impurity profiling. The method's trustworthiness is firmly established through rigorous validation protocols as prescribed by ICH guidelines.
However, a comprehensive characterization strategy, particularly during drug development or process optimization, should leverage a multi-technique approach. LC-MS is the ideal complementary technique, providing invaluable mass data for the definitive identification of the main component and the structural characterization of unknown impurities. For absolute structural proof-of-concept, NMR remains indispensable, while GC-MS serves as a specialized tool for analyzing specific volatile or derivatizable impurities. By understanding the causality and strengths of each method, researchers can select the most appropriate analytical tools to ensure the quality, safety, and efficacy of their products.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. zenodo.org [zenodo.org]
- 3. pharmtech.com [pharmtech.com]
- 4. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 5. aceschem.com [aceschem.com]
- 6. actascientific.com [actascientific.com]
- 7. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Blogs | Restek [discover.restek.com]
- 11. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Methyl 5-bromo-2,4-dihydroxybenzoate and Other Brominated Phenols for Research Applications
This guide provides an in-depth comparison of Methyl 5-bromo-2,4-dihydroxybenzoate with other notable brominated phenols, offering objective analysis and supporting experimental frameworks for researchers, scientists, and professionals in drug development. Our focus is on elucidating the structure-activity relationships that govern their biological efficacy, particularly in antioxidant and antimicrobial applications.
Introduction: The Significance of Brominated Phenols
Brominated phenols (BPs) are a diverse class of secondary metabolites predominantly found in marine environments, especially in red and brown algae.[1][2] These compounds are of significant interest to the scientific community due to their wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[3][4] The unique chemical features of BPs—specifically the presence of one or more bromine atoms and hydroxyl groups on a benzene ring—confer distinct reactivity and lipophilicity, often enhancing their therapeutic potential compared to their non-brominated counterparts.[5]
This compound is a synthetic bromophenol derivative. While many of the highly active BPs are complex natural products isolated from marine algae like Rhodomela confervoides and Symphyocladia latiuscula, simpler synthetic structures like this compound serve as valuable tools.[1][6] They allow for systematic investigation into the fundamental contributions of individual functional groups—the hydroxyls, the bromine, and the methyl ester—to overall biological activity. This guide will compare this specific compound to other well-characterized BPs to provide a framework for its potential applications and performance in experimental settings.
Physicochemical Comparison of Selected Brominated Phenols
The structure of a bromophenol dictates its fundamental chemical and physical properties, which in turn influence its solubility, reactivity, and biological interactions. Below is a comparison of this compound with other representative bromophenols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features & Notes |
| This compound | C₈H₇BrO₄ | 247.04[7] | Contains a resorcinol (1,3-dihydroxy) moiety with an additional hydroxyl group, a bromine atom, and a methyl ester. The dihydroxy arrangement is often associated with potent antioxidant activity.[1] |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | A simple, common BP found widely in marine algae.[2] Often used as a reference compound in toxicological and environmental studies.[8] |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | Features increased bromination, which can enhance lipophilicity and certain biological activities, but may also increase toxicity.[8] |
| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | C₇H₅BrO₃ | 217.02 | A natural product from red algae with demonstrated pharmaceutical value.[5] Its catechol (1,2-dihydroxy) group is a key feature for radical scavenging.[9] |
Synthesis Pathway: this compound
Understanding the synthesis of a compound is crucial for its application in research, enabling both procurement and potential derivatization. This compound can be synthesized via the electrophilic bromination of its precursor, methyl 2,4-dihydroxybenzoate. The hydroxyl groups are strong activating groups, directing the bromine atom to the electron-rich ortho and para positions.
Below is a generalized workflow for its synthesis.
Caption: Generalized synthesis workflow for this compound.
Comparative Biological Performance
The true value of a compound for drug development lies in its biological activity. We will compare the expected performance of this compound with other BPs in two key areas: antioxidant capacity and antimicrobial efficacy.
Antioxidant Activity
Phenolic compounds are potent antioxidants due to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals.[10] The antioxidant capacity is heavily influenced by the number and position of these hydroxyl groups.[1]
Causality in Antioxidant Performance:
-
Hydroxyl Groups: The presence of two or more hydroxyl groups significantly enhances radical scavenging activity. Compounds with a 3,4-dihydroxy (catechol) or a 1,4-dihydroxy (hydroquinone) arrangement are particularly effective.[1] The 2,4-dihydroxy arrangement in this compound is also expected to confer substantial antioxidant potential.
-
Bromine Substitution: The role of bromine is complex. In some cases, it can slightly decrease antioxidant activity, while in others, it may increase it.[1] Its electron-withdrawing nature can influence the bond dissociation enthalpy of the O-H bond.
-
Ester Group: The methyl ester group is an electron-withdrawing group, which might slightly diminish the hydrogen-donating ability of the nearby hydroxyl groups compared to a compound with a simple alkyl or hydrogen substituent.
Comparative Antioxidant Data (DPPH Assay): The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for measuring the radical scavenging activity of compounds.[11] A lower IC₅₀ value indicates higher antioxidant potency.
| Compound | Reported DPPH IC₅₀ (μM) | Reference | Notes |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) | ~8.5[9] | [9] | A highly active natural product benchmark. |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | ~12[12] | [12] | Another potent natural product. The catechol moiety is critical for its activity. |
| 2,4,6-Tribromophenol (TBP) | >100 (Estimated) | - | Lacks the multiple hydroxyl groups needed for high activity. |
| This compound | To Be Determined | - | Expected to show moderate to high activity due to the dihydroxy arrangement. |
Antimicrobial Activity
Many bromophenols exhibit significant activity against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13]
Causality in Antimicrobial Performance: The antimicrobial mechanism of phenols often involves disrupting the bacterial cell membrane or inhibiting essential enzymes. Increased lipophilicity, which can be enhanced by bromine atoms and alkyl groups, often leads to better membrane penetration and higher activity.[5][14] Studies have shown that increasing the number of bromine atoms can correlate with increased inhibition of certain microbial enzymes.[15]
Comparative Antimicrobial Data (MIC): The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound | MIC vs. S. aureus (µg/mL) | Reference | Notes |
| 3-bromo-2,6-dihydroxyacetophenone | 0.052 µM (~12 µg/mL) | [13] | A simple structure showing excellent activity against S. aureus and MRSA. |
| Synthetic Bromophenol 9a | 4 | [16] | A synthetic derivative showing remarkable activity. |
| 2,4-Dibromophenol | >100 | - | Generally shows weaker antimicrobial activity compared to more complex or substituted BPs. |
| This compound | To Be Determined | - | The combination of hydroxyl groups and a bromine atom suggests potential for antimicrobial activity. |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for assessing the biological activities discussed. These protocols are designed as self-validating systems with appropriate controls.
Protocol: DPPH Radical Scavenging Assay
This experiment quantifies the ability of a compound to act as a free radical scavenger.
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and comparator compounds in dimethyl sulfoxide (DMSO).
-
Prepare a fresh 0.1 mM working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Rationale: DPPH is a stable free radical that loses its deep violet color upon reduction by an antioxidant. The solution must be fresh and kept from light to prevent degradation.
-
Prepare a stock solution of a known antioxidant, such as Trolox or Gallic Acid, to serve as a positive control.
-
-
Assay Procedure (96-Well Plate Format):
-
Add 80 µL of methanol to each well.
-
Add 20 µL of the test compound solution at various concentrations (e.g., final concentrations ranging from 1 to 1000 µg/mL). For the negative control well, add 20 µL of DMSO.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells.
-
-
Incubation and Measurement:
-
Mix gently and incubate the plate for 30 minutes at room temperature in complete darkness. Rationale: The reaction needs time to reach a steady state, and darkness prevents the light-sensitive DPPH radical from degrading.
-
Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the negative control (DPPH + DMSO).
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the resulting dose-response curve using non-linear regression analysis.
-
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This experiment determines the lowest concentration of a compound that inhibits the growth of a target microorganism.
Detailed Steps:
-
Preparation:
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacterial culture.
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).
-
Prepare a bacterial inoculum of Staphylococcus aureus (e.g., ATCC 29213) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to get the final working inoculum.
-
-
Assay Procedure (96-Well Plate Format):
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (at the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Rationale: This visual endpoint is a standard and reliable indicator of growth inhibition.
-
Conclusion and Future Directions
This guide establishes a framework for comparing this compound to other brominated phenols. Based on established structure-activity relationships, its 2,4-dihydroxy substitution pattern suggests it is a promising candidate for applications requiring antioxidant activity.[1] Its potential as an antimicrobial agent also warrants investigation, as the combination of phenolic hydroxyls and a bromine substituent is a known pharmacophore for this activity.[13]
The true performance of this compound can only be confirmed through rigorous execution of the experimental protocols outlined herein. By comparing its IC₅₀ and MIC values against well-characterized compounds like 3-bromo-4,5-dihydroxybenzaldehyde and the highly active bis-ether natural products, researchers can accurately position this compound within the broader landscape of bromophenols. This foundational data is essential for guiding its use in more complex biological systems and for the future design of novel derivatives with enhanced therapeutic efficacy.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food | MDPI [mdpi.com]
- 12. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. INJE PharmacoGenomics Research Center [pgrc.inje.ac.kr]
A Comparative Guide to the Reactivity of Methyl 5-bromo-2,4-dihydroxybenzoate and Methyl 5-chloro-2,4-dihydroxybenzoate
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, yield, and overall feasibility of a synthetic route. Halogenated aromatic compounds are pivotal building blocks, and understanding the nuanced differences in their reactivity is paramount. This guide provides an in-depth comparison of two closely related yet distinct compounds: Methyl 5-bromo-2,4-dihydroxybenzoate and Methyl 5-chloro-2,4-dihydroxybenzoate. We will delve into the fundamental principles governing their reactivity, supported by established chemical theories and propose experimental frameworks for their comparative evaluation.
Introduction: The Subtle Influence of Halogens on Aromatic Reactivity
This compound and Methyl 5-chloro-2,4-dihydroxybenzoate share a common structural scaffold: a dihydroxy-substituted benzoic acid methyl ester. The key distinction lies in the halogen atom at the 5-position—bromine versus chlorine. This seemingly minor variation has significant implications for the chemical behavior of the molecule, particularly in reactions involving the carbon-halogen bond and the aromatic ring itself.
The reactivity of these compounds is primarily dictated by two opposing electronic effects of the halogen substituent:
-
Inductive Effect (-I): Both bromine and chlorine are more electronegative than carbon, exerting an electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing its electron density.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system, an electron-donating resonance effect. This effect tends to direct incoming electrophiles to the ortho and para positions.
Crucially, for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the relative strengths of these effects differ between bromine and chlorine, leading to variations in reactivity.
Theoretical Framework: Predicting Reactivity Differences
Electronegativity and Bond Strength
The carbon-halogen bond strength is a key determinant in many reactions, particularly in cross-coupling and nucleophilic aromatic substitution. The C-Cl bond is generally stronger than the C-Br bond.[1][2][3] This difference in bond enthalpy means that more energy is typically required to cleave the C-Cl bond compared to the C-Br bond.
| Bond | Bond Enthalpy (kJ/mol) |
| C-Cl | ~327 |
| C-Br | ~285 |
| Table 1: Approximate Carbon-Halogen Bond Enthalpies. |
This fundamental difference predicts that This compound will generally be more reactive in reactions involving the cleavage of the C-X bond , such as in many transition-metal-catalyzed cross-coupling reactions.
Hammett Substituent Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constants, σ (sigma), reflect the electron-donating or electron-withdrawing nature of a group.
| Substituent | σmeta | σpara |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| Table 2: Hammett Constants for Chloro and Bromo Substituents.[4][5][6] |
The positive values indicate that both halogens are electron-withdrawing. The slightly higher σmeta value for bromine suggests it is a marginally stronger electron-withdrawing group through induction at the meta position. However, in the context of our target molecules where the halogen is para to one hydroxyl group and meta to the other and the carboxylate group, the overall electronic landscape is complex. The subtle differences in these values can influence the rates of reactions sensitive to electronic effects.
Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution
The aromatic rings of both this compound and Methyl 5-chloro-2,4-dihydroxybenzoate are activated by the two strongly electron-donating hydroxyl groups. However, the deactivating inductive effect of the halogens will still play a role. Given that chlorine is more electronegative than bromine, it exerts a stronger deactivating inductive effect.[7] Consequently, This compound is expected to be slightly more reactive towards electrophilic aromatic substitution than its chloro-analogue.
Diagram 1: Electrophilic Aromatic Substitution Workflow
References
A Researcher's Guide to Alternative Reagents in the Synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate Derivatives
For chemists engaged in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science, the selection of reagents is a critical decision that balances efficiency, safety, and environmental impact. The synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate, a key building block for various bioactive compounds, traditionally involves hazardous reagents such as liquid bromine and diazomethane. This guide provides a comprehensive comparison of safer and more efficient alternative reagents for the two key transformations in its synthesis: the regioselective bromination of the aromatic ring and the esterification of the carboxylic acid.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of alternative reagents, supported by experimental data from peer-reviewed literature, and provides detailed, actionable protocols.
The Target Molecule and Its Traditional Synthesis
This compound is a substituted aromatic compound with a unique arrangement of functional groups that makes it a valuable intermediate. The conventional synthesis typically proceeds in two steps:
-
Bromination: Electrophilic aromatic substitution on 2,4-dihydroxybenzoic acid using elemental bromine (Br₂).
-
Esterification: Conversion of the resulting 5-bromo-2,4-dihydroxybenzoic acid to its methyl ester, often using the highly toxic and explosive diazomethane (CH₂N₂).
Both of these traditional reagents pose significant safety and handling challenges, prompting the exploration of safer and more sustainable alternatives.
Visualizing the Synthetic Challenge
Caption: General synthetic route to this compound.
Part 1: Safer and More Selective Bromination of 2,4-Dihydroxybenzoic Acid
The introduction of a bromine atom at the C5 position of 2,4-dihydroxybenzoic acid is a crucial step. The hydroxyl groups are strongly activating and ortho-, para-directing, making the C5 position electronically favored for electrophilic substitution. However, the high reactivity can also lead to over-bromination and the formation of undesired isomers.
Comparison of Brominating Agents
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
| Elemental Bromine | Br₂ | Fuming red-brown liquid | Strong brominating agent, readily available.[1] | Highly corrosive, toxic, and difficult to handle; produces corrosive HBr byproduct.[1] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White crystalline solid | Easy to handle solid, provides a low, constant concentration of bromine, often leading to higher selectivity.[1][2] | Can be less reactive than Br₂; may require a catalyst or initiator.[1] |
| Bromide/Bromate Mixture | NaBr/NaBrO₃ | Solid | Generates bromine in situ upon acidification, avoiding the handling of liquid bromine; environmentally benign byproducts (water and sodium salts).[3] | Requires acidic conditions which may not be suitable for all substrates. |
In-Depth Analysis of Alternatives
N-Bromosuccinimide (NBS): A Versatile and Milder Alternative
N-Bromosuccinimide is a widely used reagent for selective brominations.[2] For electron-rich aromatic compounds like phenols, NBS can provide excellent yields and regioselectivity, often with fewer byproducts compared to elemental bromine.[4] The reaction can be tuned by the choice of solvent and the use of catalysts. For instance, the use of polar solvents can enhance the rate of electrophilic bromination.
Bromide/Bromate Mixtures: A "Green" Approach to Bromination
A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in the presence of acid generates bromine in situ. This method avoids the direct handling of hazardous liquid bromine and is considered a greener alternative.[3] The reaction is typically clean, with water and sodium salts as the only byproducts. This approach has been successfully applied to the bromination of various activated aromatic compounds.
Experimental Protocols for Bromination
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from procedures for the bromination of similar phenolic compounds.[5]
-
Dissolution: Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes with stirring. For enhanced regioselectivity, a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH) (0.1 eq) can be added.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: In Situ Bromination using a Bromide/Bromate Mixture
This protocol is based on green bromination methods.[3]
-
Reagent Mixture: In a round-bottom flask, combine 2,4-dihydroxybenzoic acid (1.0 eq), sodium bromide (5.0 eq), and sodium bromate (1.0 eq) in water.
-
Acidification: Cool the mixture in an ice bath and slowly add sulfuric acid (2 M) dropwise with vigorous stirring until the solution turns orange, indicating the formation of bromine.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bisulfite until the orange color disappears.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with ethyl acetate.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.
Caption: Alternative pathways for the bromination step.
Part 2: Safer and Efficient Methyl Esterification
The esterification of the carboxylic acid group in 5-bromo-2,4-dihydroxybenzoic acid presents its own set of challenges, particularly concerning the choice of a safe and effective methylating agent.
Comparison of Methylating Agents
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
| Diazomethane | CH₂N₂ | Yellow gas (typically used as a solution) | Highly reactive, instantaneous reaction at room temperature with high yields.[6] | Extremely toxic, explosive, and carcinogenic; requires specialized handling and equipment.[6] |
| Trimethylsilyldiazomethane (TMS-diazomethane) | (CH₃)₃SiCHN₂ | Liquid (commercially available as a solution) | Safer, non-explosive alternative to diazomethane; reacts under mild conditions with high yields.[7][8] | Highly toxic by inhalation; more expensive than traditional methods.[7] |
| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | Colorless liquid | "Green" reagent, low toxicity, and environmentally friendly byproducts (methanol and CO₂); cost-effective.[9][10] | Requires higher temperatures and often a base catalyst; may be less reactive for sterically hindered acids.[9][11] |
| Fischer Esterification | CH₃OH, H⁺ | Liquid | Inexpensive and readily available reagents; suitable for large-scale synthesis. | Reversible reaction requiring a large excess of methanol and an acid catalyst; may not be suitable for acid-sensitive substrates. |
In-Depth Analysis of Alternatives
Trimethylsilyldiazomethane (TMS-diazomethane): The Modern Standard for Mild Esterification
TMS-diazomethane has emerged as a popular and much safer substitute for diazomethane.[7] It is a commercially available reagent that reacts with carboxylic acids in the presence of methanol to form methyl esters in high yields, often quantitatively.[8] The reaction proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups. While still toxic, the risk of explosion is virtually eliminated.
Dimethyl Carbonate (DMC): The Green and Economical Choice
Dimethyl carbonate is an excellent example of a green reagent. It is non-toxic and its methylation reactions produce only methanol and carbon dioxide as byproducts.[9][10] The esterification of carboxylic acids with DMC is typically carried out at elevated temperatures in the presence of a base catalyst. Microwave-assisted procedures can significantly shorten reaction times and improve yields.[9][12]
Experimental Protocols for Esterification
Protocol 3: Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)
This protocol is based on established procedures for the esterification of carboxylic acids.[8][13]
-
Dissolution: Dissolve 5-bromo-2,4-dihydroxybenzoic acid (1.0 eq) in a mixture of toluene and methanol (e.g., 3:2 v/v).
-
Reagent Addition: Cool the solution to 0 °C. Add TMS-diazomethane (a 2.0 M solution in hexanes, 1.1-1.5 eq) dropwise. The evolution of nitrogen gas will be observed, and the yellow color of the reagent will persist upon completion.[8][13]
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Work-up: Quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude methyl ester is often of high purity, but can be further purified by column chromatography if necessary.
Protocol 4: Microwave-Assisted Esterification using Dimethyl Carbonate (DMC)
This protocol is adapted from studies on the methylation of phenolic compounds using DMC.[9][12]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 5-bromo-2,4-dihydroxybenzoic acid (1.0 eq), dimethyl carbonate (used as both reagent and solvent), and a catalytic amount of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-1.0 eq).
-
Microwave Irradiation: Seal the vessel and heat the mixture in a focused microwave reactor to a temperature of 160-190 °C for 20-40 minutes.[9]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Alternative pathways for the esterification step.
Conclusion
The synthesis of this compound and its derivatives can be achieved through safer and more sustainable methods than those traditionally employed. For the bromination step, N-Bromosuccinimide offers a milder and more selective alternative to liquid bromine, while bromide/bromate mixtures present a greener approach. For the esterification of the carboxylic acid, trimethylsilyldiazomethane provides a reliable and high-yielding method under mild conditions, serving as a much safer replacement for diazomethane. For large-scale and environmentally conscious syntheses, dimethyl carbonate, particularly with microwave assistance, is an excellent choice.
The selection of the optimal reagent will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. By considering these alternatives, researchers can not only improve the safety and environmental profile of their synthetic routes but also potentially enhance yields and selectivities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. The bromination of some derivatives of resorcinol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.unive.it [iris.unive.it]
- 10. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unive.it [iris.unive.it]
- 12. Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Analysis of Hsp90 Inhibitors Derived from Resorcinol Scaffolds: Efficacy and Therapeutic Potential
This guide provides a detailed comparative analysis of the efficacy of Heat Shock Protein 90 (Hsp90) inhibitors, with a particular focus on those developed from resorcinol-based scaffolds. While the specific starting material, "Methyl 5-bromo-2,4-dihydroxybenzoate," is a part of the broader family of resorcinol derivatives, this guide will encompass the wider class to provide a more comprehensive overview due to the limited public data on inhibitors from that exact precursor. We will delve into the mechanism of action, comparative efficacy using key experimental data, and the methodologies for their evaluation.
Introduction: Hsp90 as a Pivotal Target in Oncology
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival. This reliance makes Hsp90 an attractive target for cancer therapy. Inhibition of Hsp90 leads to the simultaneous degradation of multiple oncogenic client proteins, resulting in a multi-pronged attack on cancer cell signaling pathways.
The resorcinol scaffold has emerged as a key pharmacophore in the design of potent Hsp90 inhibitors. These compounds typically bind to the ATP-binding pocket in the N-terminal domain of Hsp90, competing with ATP and inhibiting the chaperone's activity.
Mechanism of Action of Resorcinol-Based Hsp90 Inhibitors
Resorcinol-based Hsp90 inhibitors mimic the binding of ATP to the N-terminal domain of Hsp90. The resorcinol moiety is crucial for this interaction, forming key hydrogen bonds with conserved amino acid residues within the ATP-binding pocket. This competitive inhibition prevents the conformational changes required for Hsp90's chaperone activity, leading to the misfolding and subsequent proteasomal degradation of its client proteins.
Figure 1: Mechanism of Hsp90 inhibition by resorcinol-based compounds.
Comparative Efficacy of Resorcinol-Derived Hsp90 Inhibitors
The efficacy of Hsp90 inhibitors can be compared based on several key parameters, including their binding affinity (Ki), their ability to inhibit cell proliferation (IC50 or GI50), and their effect on Hsp90 client protein levels. Below is a comparison of some notable resorcinol-based Hsp90 inhibitors.
| Compound | Binding Affinity (Ki, nM) | Cell Line | GI50 (nM) | Key Client Protein Degradation | Reference |
| Ganetespib (STA-9090) | 1.8 | A375 (Melanoma) | 3 | Her2, C-Raf, CDK4 | |
| Onalespib (AT13387) | 0.8 | SK-MEL-28 (Melanoma) | 1.7 | Her2, EGFR, B-Raf | |
| NVP-AUY922 | 21 | BT474 (Breast Cancer) | 8.5 | Her2, Akt |
Note: The specific starting material "this compound" is a precursor for resorcinol-containing structures. While direct public data for Hsp90 inhibitors from this exact molecule is scarce, the compounds listed are representative of the broader class of resorcinol-based inhibitors.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Here are step-by-step methodologies for key assays.
Hsp90 Binding Affinity Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled ligand from the Hsp90 ATP binding pocket.
Protocol:
-
Reagents: Purified recombinant human Hsp90α, fluorescently labeled ATP analog (e.g., BODIPY-GTP), assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 0.1 mg/mL BSA, 1 mM DTT).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the Hsp90 protein and the fluorescent probe.
-
Add the test compound or vehicle control.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Calculate the Ki value by fitting the data to a competitive binding model.
Figure 2: Workflow for Hsp90 Fluorescence Polarization Binding Assay.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the Hsp90 inhibitor on the viability and proliferation of cancer cells.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., BT474, A375) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor for 72 hours.
-
Lysis and Luminescence: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement: Measure luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the GI50/IC50 value.
Western Blot Analysis for Client Protein Degradation
This technique is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins.
Protocol:
-
Treatment and Lysis: Treat cancer cells with the Hsp90 inhibitor for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for Hsp90 client proteins (e.g., Her2, Akt, C-Raf) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.
Conclusion and Future Perspectives
Hsp90 inhibitors derived from the resorcinol scaffold have demonstrated significant promise in preclinical and clinical studies. Their ability to induce the degradation of multiple oncoproteins provides a robust mechanism for overcoming drug resistance. The comparative efficacy of these inhibitors, as highlighted by their potent binding affinities and anti-proliferative effects, underscores the value of this chemical class. Future research will likely focus on developing next-generation inhibitors with improved selectivity, reduced off-target effects, and enhanced pharmacokinetic properties to further improve their therapeutic index. The exploration of novel derivatives, potentially including those from precursors like "this compound," will continue to be a key area of investigation in the quest for more effective cancer therapies.
A Comparative Spectroscopic Guide to Regioisomers of Brominated Methyl Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of aromatic compounds is a critical task in chemical synthesis, drug discovery, and materials science. Positional isomers, while possessing the same molecular formula, often exhibit divergent biological activities and chemical properties. This guide provides a detailed comparative analysis of the spectroscopic techniques used to differentiate regioisomers of brominated methyl dihydroxybenzoate. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently distinguish between these closely related molecules. This document synthesizes technical data with the underlying principles of spectroscopy, offering a practical framework for structural characterization.
The Challenge of Regioisomer Differentiation
The introduction of a bromine atom onto the aromatic ring of a methyl dihydroxybenzoate molecule can result in several positional isomers. The electronic environment of each proton and carbon atom is subtly altered by the relative positions of the hydroxyl (-OH), methyl ester (-COOCH₃), and bromine (-Br) substituents. These subtle differences manifest as distinct patterns in their respective spectra, providing a unique fingerprint for each isomer. This guide will focus on the analytical logic required to interpret these fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between regioisomers of substituted aromatic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shift (δ) of a proton in a ¹H NMR spectrum is highly sensitive to the electron density of its immediate surroundings. Electron-withdrawing groups, such as the bromine atom and the methyl ester, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the hydroxyl groups, shield adjacent protons, shifting their signals to a lower chemical shift (upfield).
The substitution pattern on the benzene ring dictates the number of distinct proton signals and their splitting patterns (multiplicity). For a trisubstituted benzene ring, as in the case of a monobrominated methyl dihydroxybenzoate, the aromatic region of the ¹H NMR spectrum will show a unique set of signals for each isomer.
Key Predictive Principles for ¹H NMR:
-
Protons ortho and para to the bromine atom will be deshielded and shifted downfield.
-
Protons ortho and para to the hydroxyl groups will be shielded and shifted upfield.
-
Protons ortho to the methyl ester group will be the most deshielded.
-
Spin-spin coupling between adjacent protons provides connectivity information. The coupling constant (J) can also offer clues about the relative positions of the protons. For example, ortho coupling (³JHH) is typically in the range of 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.
Illustrative Example (Hypothetical Data):
Consider two hypothetical isomers: methyl 3-bromo-2,4-dihydroxybenzoate and methyl 5-bromo-2,4-dihydroxybenzoate.
-
Methyl 3-bromo-2,4-dihydroxybenzoate: We would expect two signals in the aromatic region, both appearing as doublets due to ortho coupling. The proton at C6 will be influenced by the ortho hydroxyl group at C1 and the meta bromine at C3, appearing at a relatively upfield position. The proton at C5 will be deshielded by the ortho bromine at C3 and the para hydroxyl at C1, thus appearing further downfield.
-
This compound: This isomer would also show two aromatic signals. The proton at C3 would be a singlet (or a very finely split doublet due to para coupling) as it has no adjacent protons. The proton at C6 would also be a singlet for the same reason. The relative chemical shifts will be determined by the electronic effects of the surrounding substituents.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The principles of shielding and deshielding also apply to ¹³C NMR spectroscopy. The chemical shifts of the carbon atoms in the aromatic ring provide a clear fingerprint of the substitution pattern.
Key Predictive Principles for ¹³C NMR:
-
Carbons directly attached to the bromine atom (ipso-carbon) will have their signals shifted.
-
Carbons bonded to hydroxyl groups will be significantly deshielded, appearing at high chemical shifts (typically >150 ppm).
-
The carbonyl carbon of the methyl ester will be found at a characteristic downfield position (~165-175 ppm).
-
The symmetry of the molecule will be reflected in the number of distinct carbon signals.
Comparative ¹³C NMR Data of Related Compounds:
| Compound | C1 (ipso-COOCH₃) | C2 (-OH) | C3 | C4 (-OH/Br) | C5 | C6 |
| Methyl 4-bromo-2-hydroxybenzoate [1] | 111.5 | 162.1 | 130.1 | 121.0 | 131.0 | 122.9 |
| 5-bromo-2,4-dihydroxybenzoic acid [2] | ~110 | ~160 | ~133 | ~105 (C-Br) | ~135 | ~108 |
Note: Data for 5-bromo-2,4-dihydroxybenzoic acid is for the free acid and serves as an estimation.
From this data, we can observe the significant deshielding effect of the hydroxyl groups on the carbons to which they are attached (C2 in methyl 4-bromo-2-hydroxybenzoate). The carbon bearing the bromine atom (C4) is also clearly identifiable.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not always be sufficient on its own to definitively distinguish between all regioisomers, it offers crucial corroborating evidence.
Characteristic IR Absorptions:
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups. Intramolecular hydrogen bonding, which can vary between isomers, may affect the shape and position of this band.
-
C=O Stretch: A strong, sharp peak around 1670-1730 cm⁻¹ corresponds to the carbonyl group of the methyl ester. The exact position can be influenced by conjugation and hydrogen bonding. For instance, the C=O stretch in methyl 4-bromo-2-hydroxybenzoate is observed at 1677 cm⁻¹[1].
-
C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region are typically associated with the C-O stretching of the ester and phenol groups.
-
C-Br Stretch: A weak to medium intensity band in the 500-700 cm⁻¹ range is indicative of the C-Br bond.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of absorptions in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring. For example, an isolated proton often gives a strong band in the 860-900 cm⁻¹ range.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Key Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).
-
Fragmentation: The fragmentation of the molecular ion is not random and is dictated by the stability of the resulting fragments. Common fragmentation pathways for methyl benzoates include:
-
Loss of the methoxy group (-OCH₃): This results in a peak at M-31.
-
Loss of the methyl group (-CH₃): This leads to a peak at M-15.
-
Loss of the entire methoxycarbonyl group (-COOCH₃): This produces a peak at M-59.
-
Cleavage of the aromatic ring: This can lead to a variety of smaller fragments.
-
The relative positions of the substituents can influence the fragmentation pathways, potentially leading to unique fragment ions or different relative abundances of common fragments for each regioisomer. For example, the presence of an ortho-hydroxyl group can lead to a characteristic loss of water (H₂O) from the molecular ion.
Experimental Protocols
Sample Preparation
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH).
-
IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal.
-
MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Data Acquisition
-
NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution. Standard ¹H and ¹³C spectra should be acquired. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignment of all proton and carbon signals.
-
IR: A Fourier Transform Infrared (FTIR) spectrometer is typically used. Spectra are usually recorded over the range of 4000-400 cm⁻¹.
-
MS: A high-resolution mass spectrometer (HRMS) is advantageous for determining the exact mass and elemental composition of the molecular ion and its fragments.
Logical Workflow for Isomer Differentiation
The following workflow provides a systematic approach to distinguishing between regioisomers of brominated methyl dihydroxybenzoate.
Caption: A logical workflow for the spectroscopic differentiation of brominated methyl dihydroxybenzoate regioisomers.
Conclusion
The unambiguous identification of regioisomers of brominated methyl dihydroxybenzoate is a challenging but achievable task through the systematic application of modern spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, it is the synergistic combination of NMR, IR, and MS that allows for confident and accurate structure elucidation. By understanding the fundamental principles that govern the spectral properties of these molecules, researchers can effectively navigate the complexities of isomer differentiation in their scientific endeavors.
References
A Comparative Guide to the Structural Validation of Methyl 5-bromo-2,4-dihydroxybenzoate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison for validating the structure of Methyl 5-bromo-2,4-dihydroxybenzoate, a substituted aromatic ester with potential applications in medicinal chemistry and materials science. We will explore the expected outcomes from primary analytical techniques, compare these with structural isomers, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound (C₈H₇BrO₄, Molar Mass: 247.04 g/mol ) is a halogenated derivative of methyl 2,4-dihydroxybenzoate. The presence of a bromine atom and two hydroxyl groups on the benzene ring, in addition to the methyl ester functionality, gives rise to a specific substitution pattern that requires rigorous spectroscopic validation to differentiate it from its various structural isomers. Accurate characterization is critical as the substitution pattern profoundly influences the molecule's chemical reactivity, biological activity, and material properties.
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of methyl 2,4-dihydroxybenzoate. A representative procedure is described in US Patent US11013726B2.[1]
Experimental Protocol: Synthesis
-
Dissolution: Dissolve methyl 2,4-dihydroxybenzoate (10 g, 60 mmol) in 150 mL of acetic acid with stirring.
-
Bromination: Prepare a solution of bromine (3 mL, 60 mmol) in 50 mL of acetic acid. Add this solution dropwise to the stirred solution of methyl 2,4-dihydroxybenzoate.
-
Reaction: Maintain the reaction mixture at 10°C for 12 hours.
-
Work-up: Adjust the pH of the reaction mixture to isolate the product. The crude product can then be purified by recrystallization or column chromatography.
This procedure leverages the activating effect of the hydroxyl groups to direct the bromination to the position ortho and para to them. The steric hindrance and electronic effects will favor the formation of the 5-bromo isomer.
Primary Structural Validation Techniques
A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The primary methods include ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons.
Expected ¹H NMR Spectrum:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.9 | Singlet | 3H |
| Aromatic H-3 | ~6.5-6.7 | Singlet | 1H |
| Aromatic H-6 | ~7.5-7.7 | Singlet | 1H |
| -OH (C2) | Variable (broad) | Singlet | 1H |
| -OH (C4) | Variable (broad) | Singlet | 1H |
A US Patent provides the following ¹H NMR data for a mixture of cis/trans isomers (potentially rotamers) in DMSO-d₆ at 400 MHz: δ 8.73 (s, 0.5H), 8.50 (s, 0.5H), 7.52-7.48 (m, 1H), 6.94-6.91 (m, 1H).[1] The interpretation of this data is complex due to the "cis/trans" designation, which is atypical for this molecule. A more standard spectrum would be expected to show two distinct aromatic singlets and a singlet for the methyl ester protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of different carbon environments in the molecule.
Expected ¹³C NMR Spectrum:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -OCH₃ | ~52 |
| C-5 (C-Br) | ~105-110 |
| C-1 | ~108-112 |
| C-3 | ~102-106 |
| C-6 | ~130-135 |
| C-2 (C-OH) | ~155-160 |
| C-4 (C-OH) | ~158-162 |
| C=O (ester) | ~165-170 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[2][3]
-
Molecular Ion (M⁺): m/z ≈ 246
-
Isotopic Peak (M+2⁺): m/z ≈ 248
-
Key Fragmentation: Loss of the methoxy group (-OCH₃) to give a fragment at m/z ≈ 215/217, and loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z ≈ 187/189.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Spectrum:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (phenolic) | 3200-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic, -CH₃) | 2850-3000 |
| C=O stretch (ester) | 1680-1710 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ester and ether) | 1000-1300 |
| C-Br stretch | 500-650 |
The carbonyl stretch is expected to be strong and sharp.[4] The hydroxyl stretch will appear as a broad band.
Comparative Analysis with Structural Isomers
The differentiation of this compound from its structural isomers is a critical validation step. The following table compares the expected spectroscopic features of the target molecule with some of its isomers.
| Compound | Key Differentiating ¹H NMR Feature | Key Differentiating ¹³C NMR Feature |
| This compound | Two aromatic singlets. | Distinct chemical shifts for C2-OH and C4-OH. |
| Methyl 3-bromo-2,4-dihydroxybenzoate | Two aromatic doublets (ortho coupling). | Different aromatic carbon chemical shifts due to altered substituent positions. |
| Methyl 5-bromo-2-hydroxybenzoate | Three aromatic protons with distinct coupling patterns. | Absence of a signal for a second hydroxylated aromatic carbon. |
| Methyl 2,5-dihydroxybenzoate | Three aromatic protons with meta and ortho coupling. | Absence of a C-Br signal. |
Experimental Protocols for Structural Validation
To ensure the trustworthiness of the structural validation, the following detailed protocols should be followed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts by referencing to the solvent peak or an internal standard (e.g., TMS).
Protocol 2: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the compound from any impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer (electron ionization source). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and the [M+2]⁺ isotopic peak. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Protocol 3: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of the ATR accessory.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them to known values.[4]
Visualization of the Validation Workflow
The logical flow of the structural validation process can be visualized as follows:
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion
The structural validation of this compound requires a systematic and multi-faceted analytical approach. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and by comparing the obtained data with that of known structural isomers, researchers can achieve an unambiguous confirmation of the compound's structure. The detailed protocols provided in this guide serve as a robust framework for ensuring the scientific rigor and reproducibility of such characterizations, which is paramount in the fields of chemical synthesis and drug development.
References
A Comparative Study of Brominating Agents for the Synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate
Introduction: The Significance of Methyl 5-bromo-2,4-dihydroxybenzoate
This compound is a key building block in the synthesis of various high-value compounds in the pharmaceutical and fine chemical industries. Its substituted resorcinol structure makes it a versatile intermediate for the preparation of bioactive molecules, including enzyme inhibitors, antibacterial agents, and components of novel imaging agents. The precise introduction of a bromine atom at the 5-position is crucial for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures.
The synthesis of this compound typically involves the electrophilic aromatic substitution of the electron-rich methyl 2,4-dihydroxybenzoate. The choice of brominating agent is a critical parameter that dictates the reaction's efficiency, regioselectivity, safety profile, and overall cost-effectiveness. This guide provides a comprehensive comparison of three commonly employed brominating agents for this transformation: liquid bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium tribromide (PTB). We will delve into the mechanistic underpinnings of each reagent, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data and established chemical principles.
Regioselectivity: The Directing Influence of Substituents
The regiochemical outcome of the bromination of methyl 2,4-dihydroxybenzoate is governed by the directing effects of its substituents. The two hydroxyl groups at positions 2 and 4 are potent activating groups and are ortho-, para- directing. The methyl ester group at position 1, conversely, is a deactivating group and is meta- directing.
Considering these effects, the incoming electrophilic bromine is directed to the positions ortho and para to the hydroxyl groups. The position para to the 2-hydroxyl group and ortho to the 4-hydroxyl group is the 5-position, which is the target for bromination. The other activated positions are the 3-position (ortho to both hydroxyl groups) and the 6-position (ortho to the 2-hydroxyl group and para to the 4-hydroxyl group). The careful selection of the brominating agent and reaction conditions is therefore paramount to favor the formation of the desired 5-bromo isomer over other potential isomers and poly-brominated byproducts.
Comparative Analysis of Brominating Agents
Liquid Bromine (Br₂)
Liquid bromine is the traditional and most potent brominating agent. Its high reactivity often leads to high yields, but it can also result in over-bromination and the formation of undesired isomers if not carefully controlled.
Mechanism of Action: In the presence of a polar solvent like acetic acid, molecular bromine becomes polarized, allowing for the electrophilic attack on the activated aromatic ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) which then loses a proton to restore aromaticity.
Advantages:
-
High Reactivity: Often leads to rapid and complete reactions.
-
Cost-Effective: Generally the most economical source of bromine.
Disadvantages:
-
High Toxicity and Corrosivity: Liquid bromine is a hazardous substance that is toxic by inhalation and causes severe burns.[1][2][3][4] It requires handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
Difficult to Handle: As a dense, volatile liquid, it can be challenging to dispense accurately and safely.[1]
-
Potential for Over-reaction: Its high reactivity can lead to the formation of di- and tri-brominated byproducts, reducing the yield of the desired monobrominated product.[5]
N-Bromosuccinimide (NBS)
NBS is a crystalline solid that serves as a convenient and safer source of electrophilic bromine.[6][7] It is widely used for a variety of bromination reactions, including the bromination of activated aromatic rings.[6][7][8][9]
Mechanism of Action: The mechanism of bromination with NBS can vary depending on the reaction conditions. In the presence of an acid catalyst, NBS can act as a source of Br⁺. Alternatively, it can generate a low concentration of molecular bromine in situ. The choice of solvent is critical; polar aprotic solvents like acetonitrile can enhance the reactivity for nuclear bromination.[8]
Advantages:
-
Ease of Handling: As a crystalline solid, NBS is easier and safer to weigh and handle compared to liquid bromine.[7][9]
-
Enhanced Selectivity: Generally, NBS is considered a milder brominating agent than liquid bromine, which can lead to higher regioselectivity and reduced formation of poly-brominated byproducts.[9]
-
Versatility: Its reactivity can be tuned by the choice of solvent and the use of catalysts.[8]
Disadvantages:
-
Higher Cost: NBS is more expensive than liquid bromine.
-
Potential for Side Reactions: Under certain conditions (e.g., with radical initiators), NBS can promote benzylic bromination, although this is not a concern with the current substrate.
Pyridinium Tribromide (PTB)
Pyridinium tribromide is a stable, crystalline solid that acts as a convenient source of bromine.[10] It is often preferred over liquid bromine for its ease of handling and improved safety profile.[10]
Mechanism of Action: In solution, pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and molecular bromine. The liberated bromine then acts as the electrophile in the aromatic substitution reaction. This in situ generation of bromine allows for a controlled and sustained release of the reactive species.
Advantages:
-
Safety and Handling: As a stable, non-volatile solid, PTB is significantly safer and easier to handle than liquid bromine.[6][8][11][12]
-
Controlled Bromination: The slow, in situ generation of bromine can lead to cleaner reactions with fewer byproducts compared to the direct addition of liquid bromine.
Disadvantages:
-
Higher Cost: Similar to NBS, pyridinium tribromide is more expensive than liquid bromine.
-
Stoichiometry: As it contains only one active bromine atom per molecule for this type of reaction, the mass of reagent required is higher compared to liquid bromine.
Experimental Protocols
The following protocols are provided as representative procedures for the synthesis of this compound using each of the discussed brominating agents. These are based on established methods for the bromination of similar phenolic compounds.
Protocol 1: Bromination using Liquid Bromine
This protocol is adapted from a reliable Organic Syntheses procedure for the bromination of a closely related substrate, 2,4-dihydroxybenzoic acid.[12]
Workflow Diagram:
Caption: Workflow for bromination using liquid bromine.
Materials:
-
Methyl 2,4-dihydroxybenzoate (1.0 eq)
-
Liquid Bromine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2,4-dihydroxybenzoate in glacial acetic acid.
-
Cool the solution to approximately 15°C in an ice bath.
-
In the dropping funnel, prepare a solution of liquid bromine in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the starting material, maintaining the temperature below 20°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is based on general procedures for the electrophilic bromination of activated aromatic rings with NBS in acetonitrile, a solvent known to promote nuclear bromination.[8]
Workflow Diagram:
Caption: Workflow for bromination using NBS.
Materials:
-
Methyl 2,4-dihydroxybenzoate (1.0 eq)
-
N-Bromosuccinimide (1.0 eq)
-
Acetonitrile
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Dissolve methyl 2,4-dihydroxybenzoate in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 3: Bromination using Pyridinium Tribromide (PTB)
This protocol is a general procedure for the bromination of activated aromatic compounds using pyridinium tribromide.
Workflow Diagram:
Caption: Workflow for bromination using PTB.
Materials:
-
Methyl 2,4-dihydroxybenzoate (1.0 eq)
-
Pyridinium Tribromide (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve methyl 2,4-dihydroxybenzoate in glacial acetic acid.
-
Add pyridinium tribromide to the solution in portions over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.
Performance Comparison and Discussion
| Feature | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (PTB) |
| Physical State | Volatile, dense liquid | Crystalline solid | Crystalline solid |
| Handling Safety | Very hazardous, corrosive, toxic by inhalation[1][2][3][4] | Irritant, handle with care[9] | Corrosive, handle with care[6][8][11][12] |
| Reactivity | High | Moderate to high | Moderate |
| Regioselectivity | Good to moderate; risk of over-bromination[5] | Generally good to excellent, solvent dependent[8] | Good, controlled release of Br₂ |
| Work-up | Precipitation and filtration | Liquid-liquid extraction and chromatography | Precipitation and filtration |
| Cost | Low | High | High |
| Typical Yield | 60-80% (estimated) | 70-95% (estimated) | 70-90% (estimated) |
Discussion:
For the synthesis of this compound, all three reagents are viable options, each with a distinct set of advantages and disadvantages.
-
Liquid Bromine is the most economical choice and can provide good yields. However, the significant safety hazards associated with its use may make it unsuitable for laboratories not equipped for handling such hazardous materials. The high reactivity also poses a risk of forming di- and tri-brominated impurities, which can complicate purification. A procedure for a similar substrate, 2,4-dihydroxybenzoic acid, reports a yield of 57-63% of the monobrominated product, suggesting that yields for the methyl ester would be in a similar range.[12]
-
N-Bromosuccinimide offers a significant improvement in safety and handling. Its milder nature often translates to higher regioselectivity, potentially leading to a cleaner product with higher yields of the desired 5-bromo isomer. The use of acetonitrile as a solvent is reported to favor nuclear bromination on activated aromatic rings, which would be beneficial for this synthesis.[8] While the initial cost of NBS is higher, the potential for increased yield and simpler purification may offset this in the long run.
-
Pyridinium Tribromide strikes a balance between the reactivity of liquid bromine and the safety of NBS. As a solid reagent that delivers bromine in a controlled manner, it can minimize the formation of byproducts. Its handling is far safer than liquid bromine, making it an attractive alternative for many applications.
Conclusion and Recommendations
The choice of brominating agent for the synthesis of this compound will ultimately depend on the specific requirements of the researcher, including scale, budget, and available safety infrastructure.
-
For large-scale industrial synthesis where cost is a primary driver and appropriate safety measures are in place, liquid bromine may be the preferred reagent, despite its hazards.
-
For laboratory-scale synthesis where safety, ease of handling, and high purity of the final product are paramount, N-Bromosuccinimide is highly recommended. The potentially higher yield and cleaner reaction profile can justify the higher reagent cost.
-
Pyridinium Tribromide represents an excellent compromise, offering a significant safety advantage over liquid bromine with good reactivity and selectivity. It is a strong candidate for both laboratory and pilot-scale syntheses.
Researchers should always perform a thorough risk assessment before undertaking any of these procedures and consult the relevant Safety Data Sheets for each reagent.
References
- 1. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2,4-dihydroxybenzoate | 2150-47-2 [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl | Chegg.com [chegg.com]
- 6. US3146244A - Selective bromination of isolated double bonds in steroidal compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. METHYL 5-BROMO-2-HYDROXY-4-METHYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
